molecular formula C14H17NO2 B190089 Benzyl 3-methylenepiperidine-1-carboxylate CAS No. 138163-15-2

Benzyl 3-methylenepiperidine-1-carboxylate

Cat. No.: B190089
CAS No.: 138163-15-2
M. Wt: 231.29 g/mol
InChI Key: DFLLABDAFZKLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-methylenepiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-12-6-5-9-15(10-12)14(16)17-11-13-7-3-2-4-8-13/h2-4,7-8H,1,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLLABDAFZKLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl 3-methylenepiperidine-1-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Benzyl 3-methylenepiperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways leading to this compound, a valuable heterocyclic building block in medicinal chemistry. The presence of the exocyclic methylene group offers a versatile handle for further chemical transformations, making this scaffold particularly attractive for the development of novel therapeutics. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of specific synthetic routes.

Retrosynthetic Analysis and Strategic Overview

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursor molecules. The primary disconnection points are the C=C double bond of the methylene group and the C-N bonds of the piperidine ring.

G TM Target Molecule This compound P1 Pathway 1: Olefination (Wittig Reaction) TM->P1 P2 Pathway 2: Elimination TM->P2 P3 Pathway 3: Cycloaddition TM->P3 Keto N-Benzyl-3-piperidone P1->Keto Ylide Phosphorus Ylide (Ph3P=CH2) P1->Ylide Alcohol N-Benzyl-3-hydroxypiperidine P2->Alcohol Aziridine Activated Aziridine P3->Aziridine TMM Palladium-TMM Complex P3->TMM

Caption: Retrosynthetic analysis of this compound.

This analysis reveals three primary strategies:

  • Wittig Olefination: The most direct approach involves the reaction of an N-protected 3-piperidone with a phosphorus ylide to form the exocyclic double bond.

  • Elimination Reaction: This strategy starts with an N-protected 3-hydroxypiperidine, which is converted into a derivative with a suitable leaving group, followed by base-induced elimination.

  • Organometallic and Cycloaddition Routes: More advanced methods can construct the piperidine ring while simultaneously installing the methylene group, such as through palladium-catalyzed cycloadditions.[1]

Synthetic Pathway I: The Wittig Olefination Approach

The Wittig reaction is a robust and widely used method for converting ketones into alkenes.[2][3] Its application to the synthesis of this compound is highly effective, driven by the formation of the thermodynamically stable triphenylphosphine oxide byproduct.[3]

The key precursor for this pathway is N-Benzyl-3-piperidone . This intermediate can be synthesized through various routes, often starting from 3-hydroxypyridine or via Dieckmann condensation of N-benzyl glycine ethyl ester derivatives.[4][5][6]

G cluster_0 Ylide Generation cluster_1 Olefination Reaction Phosphonium Methyltriphenylphosphonium Bromide (Ph3P+CH3 Br-) Ylide Methylenetriphenylphosphorane (Ph3P=CH2) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Ylide->Oxaphosphetane Ketone N-Benzyl-3-piperidone Ketone->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->Byproduct

Caption: Workflow for the Wittig olefination pathway.

Causality and Experimental Insights
  • Ylide Generation: The Wittig reagent (the ylide) is generated in situ by deprotonating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base.[3] The choice of base is critical; organolithium reagents like n-butyllithium (n-BuLi) or strong hydride bases like sodium hydride (NaH) are commonly used in an anhydrous aprotic solvent (e.g., THF, diethyl ether) to ensure complete deprotonation.

  • Reaction Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the piperidone. The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[2][7] This intermediate then collapses in a reverse [2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.[7]

  • Advantages: This method is generally high-yielding and tolerant of various functional groups. The reaction is highly specific for creating the C=C bond at the carbonyl position.

  • Challenges: The primary challenge is the removal of the triphenylphosphine oxide byproduct, which can sometimes be difficult to separate from the desired product. Careful chromatography or crystallization is often required.

Experimental Protocol: Wittig Olefination

This protocol is adapted from established procedures for the methylenation of cyclic ketones.[8]

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (2.5 M in hexanes)

  • N-Benzyl-3-piperidone hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF via syringe.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add sodium hydride (1.2 equivalents) portion-wise. Alternatively, add n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours until the solution develops a characteristic orange-yellow color, indicating ylide formation.

  • Ketone Addition: Dissolve N-Benzyl-3-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Synthetic Pathway II: Elimination from a 3-Hydroxypiperidine Precursor

An alternative strategy involves the formation of the exocyclic double bond through an elimination reaction. This pathway begins with N-Benzyl-3-hydroxypiperidine , which can be synthesized by reducing N-Benzyl-3-piperidone with a reducing agent like sodium borohydride (NaBH₄).[4][9]

G Start N-Benzyl-3-hydroxypiperidine Activation Activation of Hydroxyl Group Start->Activation e.g., TsCl, pyridine Intermediate Intermediate (e.g., Tosylate, Mesylate) Activation->Intermediate Elimination E2 Elimination Intermediate->Elimination Product This compound Elimination->Product Base Non-nucleophilic Base (e.g., DBU, KOtBu)

Caption: Workflow for the elimination pathway.

Causality and Experimental Insights
  • Hydroxyl Group Activation: The hydroxyl group is a poor leaving group. It must first be converted into a better one, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

  • Elimination Step: The resulting tosylate or mesylate is then treated with a strong, non-nucleophilic base to promote an E2 elimination. Common bases for this purpose include potassium tert-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU). The use of a sterically hindered base is crucial to favor elimination over a competing Sₙ2 substitution reaction. The reaction is typically heated in a suitable solvent like THF or DMF.

  • Regioselectivity: This reaction can potentially yield two different alkene isomers: the desired exocyclic product (3-methylene) and the endocyclic product (tetrahydropyridine derivative). The product ratio is influenced by the base, solvent, and steric factors. Often, the thermodynamically more stable endocyclic alkene is the major product. Achieving high selectivity for the exocyclic isomer can be challenging and may require specific reaction conditions.

Comparison of Synthetic Pathways

Parameter Pathway I: Wittig Olefination Pathway II: Elimination
Starting Material N-Benzyl-3-piperidoneN-Benzyl-3-hydroxypiperidine
Key Reagents Phosphonium salt, strong base (n-BuLi, NaH)Sulfonyl chloride, non-nucleophilic base (KOtBu, DBU)
Number of Steps 1 (from ketone)2 (from alcohol)
Typical Yields Generally good to excellentVariable, depends on regioselectivity
Advantages High regioselectivity for the exocyclic alkene.Uses common and less hazardous reagents than organolithiums.
Disadvantages Byproduct removal can be difficult; requires strictly anhydrous conditions.Risk of forming the undesired endocyclic alkene isomer; requires an extra activation step.

Conclusion

The synthesis of this compound is most reliably achieved via the Wittig olefination of N-Benzyl-3-piperidone. This method offers superior control over the regiochemical outcome, directly yielding the desired exocyclic methylene group. While the elimination pathway provides a viable alternative, it presents significant challenges in controlling the regioselectivity of the double bond formation. For research and development purposes where unambiguous product formation is paramount, the Wittig reaction remains the superior and more trusted strategy. The choice of pathway will ultimately depend on the availability of starting materials, scalability requirements, and the desired level of isomeric purity.

References

Retrosynthetic Analysis of Benzyl 3-methylenepiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth retrosynthetic analysis of Benzyl 3-methylenepiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The analysis outlines a strategic approach to its synthesis, identifying key precursors and transformations. This document offers detailed experimental protocols for the proposed synthetic route, supported by quantitative data from analogous reactions, and visualizes the logical connections through schematic diagrams.

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This is achieved by breaking bonds and applying known chemical transformations in reverse.

The primary disconnection for this compound involves the carbon-carbon double bond of the exocyclic methylene group. This bond can be retrosynthetically cleaved using an olefination reaction, such as the Wittig reaction. This disconnection points to a carbonyl precursor, specifically Benzyl 3-oxopiperidine-1-carboxylate.

G TM This compound Disconnection C=C bond formation (Wittig Olefination) TM->Disconnection KP Benzyl 3-oxopiperidine-1-carboxylate WR Methylenetriphenylphosphorane (Wittig Reagent) Disconnection->KP Disconnection->WR

Caption: Retrosynthetic analysis of the target molecule.

Further deconstruction of Benzyl 3-oxopiperidine-1-carboxylate reveals that it can be synthesized from simpler starting materials. A plausible approach involves the Dieckmann condensation of a suitably substituted diester, or through the oxidation of the corresponding alcohol, N-benzyl-3-hydroxypiperidine, which in turn can be prepared from 3-hydroxypyridine.

Proposed Synthetic Pathway

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The synthesis commences with the protection of the nitrogen atom of 3-hydroxypiperidine with a benzyl chloroformate to form benzyl 3-hydroxypiperidine-1-carboxylate. Subsequent oxidation of the secondary alcohol yields the key intermediate, Benzyl 3-oxopiperidine-1-carboxylate. The final step involves a Wittig reaction with methylenetriphenylphosphorane to introduce the exocyclic methylene group, affording the target molecule.

G SM 3-Hydroxypiperidine INT1 Benzyl 3-hydroxypiperidine-1-carboxylate SM->INT1 Cbz-Cl, Base INT2 Benzyl 3-oxopiperidine-1-carboxylate INT1->INT2 Oxidation (e.g., Swern, PCC) TM This compound INT2->TM Ph3P=CH2 (Wittig Reaction)

Caption: Proposed forward synthetic pathway.

Data Presentation

The following table summarizes the key transformations, reagents, and expected yields for the synthesis of this compound. The yields are based on literature precedents for similar reactions.

StepTransformationStarting MaterialReagents and ConditionsProductTypical Yield (%)
1N-Protection3-HydroxypiperidineBenzyl chloroformate, a suitable base (e.g., triethylamine or sodium bicarbonate), in a solvent like dichloromethane or a biphasic system.Benzyl 3-hydroxypiperidine-1-carboxylate85-95
2OxidationBenzyl 3-hydroxypiperidine-1-carboxylateSwern oxidation (oxalyl chloride, DMSO, triethylamine) or PCC in dichloromethane.Benzyl 3-oxopiperidine-1-carboxylate80-90
3Wittig OlefinationBenzyl 3-oxopiperidine-1-carboxylateMethyltriphenylphosphonium bromide, a strong base (e.g., n-BuLi or t-BuOK) in an anhydrous solvent like THF.This compound70-85[1]

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of Benzyl 3-hydroxypiperidine-1-carboxylate
  • Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Benzyl 3-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate
  • Reaction Setup: In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Swern Oxidation: Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise to the cooled oxalyl chloride solution. Stir for 15 minutes.

  • Substrate Addition: Add a solution of Benzyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Quenching: Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature.

  • Work-up: Add water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, Benzyl 3-oxopiperidine-1-carboxylate, can be purified by flash chromatography.[2]

Step 3: Synthesis of this compound via Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Base Addition: Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at room temperature for 1 hour.[3][4]

  • Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.[5]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound. A patent for a similar synthesis of 4-methylenepiperidine reports a yield of 75-85%.[1]

Conclusion

This technical guide outlines a robust and efficient retrosynthetic approach for the preparation of this compound. The key steps involve N-protection, oxidation, and a Wittig olefination. The provided experimental protocols, based on well-established chemical transformations, offer a practical guide for researchers in the synthesis of this and structurally related piperidine derivatives. The modularity of this synthetic route allows for the potential introduction of diverse functionalities for further drug discovery and development efforts.

References

An In-depth Technical Guide to Benzyl 3-methylenepiperidine-1-carboxylate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Benzyl 3-methylenepiperidine-1-carboxylate. This compound is of interest to researchers in medicinal chemistry and drug discovery due to its structural features, which include the N-benzyl piperidine motif. The N-benzyl piperidine scaffold is a recognized pharmacophore found in a variety of biologically active molecules, offering a versatile platform for the development of new therapeutic agents.[1][2]

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in public literature. However, based on its structure and data for related compounds, the following properties can be predicted.

PropertyValueSource
CAS Number 138163-15-2[3]
Molecular Formula C₁₄H₁₇NO₂[4]
Molecular Weight 231.29 g/mol [5]
Appearance Colorless to light yellow liquid (Predicted)Inferred from similar compounds
Boiling Point 146 °C at 1 Torr (Predicted)[5]
Density 1.11 ± 0.1 g/cm³ (Predicted)[5]
pKa -1.46 ± 0.20 (Predicted)[5]
InChI Key FQLKVNIQHUASLU-UHFFFAOYSA-N[3]
SMILES C=C1CCCN(C1)C(=O)OCC2=CC=CC=C2[4]

Synthesis

A likely synthetic route to this compound involves a two-step process starting from commercially available N-benzyl-3-piperidone. The first step is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by a Wittig reaction to introduce the exocyclic methylene group.

Synthesis of Benzyl 3-oxopiperidine-1-carboxylate

The precursor, Benzyl 3-oxopiperidine-1-carboxylate, can be synthesized from N-benzyl-3-piperidone and benzyl chloroformate.

Experimental Protocol:

Synthesis of this compound via Wittig Reaction

The conversion of the 3-oxo group to a 3-methylene group can be achieved via the Wittig reaction.[1][6][7][8] This reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.

Experimental Protocol:

  • Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0°C or below, and a strong base, such as n-butyllithium or potassium tert-butoxide, is added dropwise to generate the ylide (methylenetriphenylphosphorane). The resulting mixture is stirred at low temperature for a specified period.

  • Wittig Reaction: A solution of Benzyl 3-oxopiperidine-1-carboxylate in anhydrous THF is added dropwise to the prepared ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Below is a DOT script for a diagram illustrating the proposed synthetic workflow.

G Synthetic Workflow for this compound cluster_0 Step 1: N-Cbz Protection cluster_1 Step 2: Wittig Reaction N-benzyl-3-piperidone N-benzyl-3-piperidone Benzyl_3_oxopiperidine_1_carboxylate Benzyl 3-oxopiperidine-1-carboxylate N-benzyl-3-piperidone->Benzyl_3_oxopiperidine_1_carboxylate  + Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Benzyl_3_oxopiperidine_1_carboxylate  + Base Base Base->Benzyl_3_oxopiperidine_1_carboxylate  + Benzyl_3_methylenepiperidine_1_carboxylate This compound Benzyl_3_oxopiperidine_1_carboxylate->Benzyl_3_methylenepiperidine_1_carboxylate  + Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide Methyltriphenylphosphonium_bromide->Ylide  + Strong_Base Strong Base Strong_Base->Ylide Ylide->Benzyl_3_methylenepiperidine_1_carboxylate

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the exocyclic double bond, the N-benzyloxycarbonyl (Cbz) protecting group, and the piperidine ring itself.

Reactions of the Exocyclic Double Bond

The exocyclic methylene group is susceptible to a variety of reactions typical of alkenes:

  • Electrophilic Addition: The double bond can undergo addition reactions with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst).

  • Hydrogenation: The double bond can be reduced to a methyl group by catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst.

  • Oxidation: The double bond can be cleaved by ozonolysis to yield a ketone (3-oxopiperidine derivative) or undergo dihydroxylation with reagents like osmium tetroxide.

  • Cycloaddition Reactions: The alkene can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes.

Reactions of the N-Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a common amine protecting group that can be removed under specific conditions:

  • Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C).[9] This is a mild and common method for deprotection.

  • Acidic Cleavage: Strong acidic conditions can also be used to remove the Cbz group, though this method is less common and may not be compatible with other acid-sensitive functional groups.[10]

Reactivity of the Piperidine Ring

The piperidine ring is generally stable but can undergo ring-opening reactions under certain conditions, such as electrochemical oxidation.[11][12]

The following DOT script provides a diagram illustrating the potential reactivity of this compound.

G Reactivity of this compound cluster_0 Reactions at the Double Bond cluster_1 N-Cbz Deprotection cluster_2 Ring Reactions Start This compound Electrophilic_Addition Electrophilic Addition (e.g., HBr, Br2) Start->Electrophilic_Addition Hydrogenation Hydrogenation (H2, Pd/C) Start->Hydrogenation Oxidation Oxidation (e.g., O3) Start->Oxidation Hydrogenolysis Hydrogenolysis (H2, Pd/C) Start->Hydrogenolysis Acid_Cleavage Acid Cleavage (Strong Acid) Start->Acid_Cleavage Ring_Opening Ring Opening (e.g., Electrochemical) Start->Ring_Opening

Caption: Potential reaction pathways for this compound.

Safety and Handling

  • Hazard Statements: Related compounds are associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13][14] It is prudent to handle this compound with similar precautions.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Applications in Drug Discovery

The N-benzyl piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This structural motif is valued for its ability to introduce three-dimensionality into molecules, which can lead to improved binding affinity and selectivity for biological targets. The piperidine ring can also modulate physicochemical properties such as lipophilicity and aqueous solubility, which are critical for drug-like characteristics.[2]

This compound can serve as a versatile building block for the synthesis of more complex molecules. The exocyclic methylene group provides a handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships. The N-Cbz group provides a stable protecting group that can be removed at a later stage of the synthesis to reveal the secondary amine, which can then be further modified.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reasonably achieved through established methods such as the Wittig reaction. Its reactivity is predictable based on the functional groups present, offering multiple avenues for further chemical modification. As with any chemical, appropriate safety precautions should be taken during handling and storage. The presence of the N-benzyl piperidine scaffold suggests that derivatives of this compound could be of interest for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

An In-depth Technical Guide to Benzyl 3-methylenepiperidine-1-carboxylate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-methylenepiperidine-1-carboxylate is a heterocyclic compound belonging to the vast family of piperidine derivatives, a class of molecules of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceuticals and biologically active natural products. This technical guide provides a comprehensive overview of the probable synthetic route to this compound, detailing the necessary precursors and reaction mechanisms. Due to the limited publicly available information on the specific discovery and history of this exact molecule, this guide focuses on the logical and scientifically established methods for its preparation based on well-known organic chemistry principles.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its structural flexibility and ability to be functionalized at various positions make it a privileged scaffold in the design of therapeutic agents. Piperidine derivatives have demonstrated a wide range of pharmacological activities, underscoring their importance in the development of new drugs. The introduction of an exocyclic methylene group, as seen in this compound, can significantly influence the molecule's conformational properties and its interactions with biological targets. The benzyl carbamate protecting group on the nitrogen atom is a common feature in synthetic chemistry, allowing for controlled reactions and subsequent deprotection to reveal the secondary amine for further derivatization.

Retrosynthetic Analysis and Proposed Synthetic Pathway

  • Synthesis of the Precursor: Preparation of Benzyl 4-oxopiperidine-1-carboxylate.

  • Olefin Formation: A Wittig reaction to introduce the exocyclic methylene group.

G Target This compound Wittig Wittig Reaction (Methylenetriphenylphosphorane) Target->Wittig From Precursor Benzyl 4-oxopiperidine-1-carboxylate Protection N-Protection (Benzyl Chloroformate) Precursor->Protection From Wittig->Precursor Starting_Material Piperidin-4-one Protection->Starting_Material

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Precursor)

The synthesis of the key ketone precursor can be achieved through the N-protection of commercially available piperidin-4-one.

Reaction:

Piperidin-4-one + Benzyl Chloroformate → Benzyl 4-oxopiperidine-1-carboxylate

Detailed Protocol:

  • Materials:

    • Piperidin-4-one hydrochloride

    • Benzyl chloroformate (Cbz-Cl)

    • A suitable base (e.g., triethylamine, sodium carbonate, or sodium hydroxide)

    • An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

  • Procedure:

    • Piperidin-4-one hydrochloride is dissolved or suspended in the chosen solvent.

    • The mixture is cooled in an ice bath (0-5 °C).

    • The base is added to neutralize the hydrochloride and deprotonate the piperidine nitrogen.

    • Benzyl chloroformate is added dropwise to the stirred reaction mixture, maintaining the low temperature.

    • The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Work-up: The reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification: The crude Benzyl 4-oxopiperidine-1-carboxylate can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] In this step, Benzyl 4-oxopiperidine-1-carboxylate is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane, to form the desired exocyclic double bond.

Reaction:

Benzyl 4-oxopiperidine-1-carboxylate + Methylenetriphenylphosphorane → this compound + Triphenylphosphine oxide

Detailed Protocol:

  • Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

    • Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added at a low temperature (typically -78 °C to 0 °C) to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction Procedure:

    • The solution of the pre-formed ylide is maintained at a low temperature.

    • A solution of Benzyl 4-oxopiperidine-1-carboxylate in the same dry solvent is added dropwise to the ylide solution.

    • The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

    • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water. The product is extracted into an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is evaporated.

    • Purification: The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purification is typically achieved by column chromatography on silica gel.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Wittig Reaction Piperidin-4-one Piperidin-4-one Dissolve in Solvent Dissolve in Solvent Piperidin-4-one->Dissolve in Solvent 1. Add Base Add Base Dissolve in Solvent->Add Base 2. Add Benzyl Chloroformate Add Benzyl Chloroformate Add Base->Add Benzyl Chloroformate 3. Reaction & Work-up Reaction & Work-up Add Benzyl Chloroformate->Reaction & Work-up 4. Purification Purification Reaction & Work-up->Purification 5. Benzyl 4-oxopiperidine-1-carboxylate Benzyl 4-oxopiperidine-1-carboxylate Purification->Benzyl 4-oxopiperidine-1-carboxylate Yields React with Precursor React with Precursor Benzyl 4-oxopiperidine-1-carboxylate->React with Precursor Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Prepare Ylide Prepare Ylide Methyltriphenylphosphonium bromide->Prepare Ylide 1. Prepare Ylide->React with Precursor 2. Quench & Extract Quench & Extract React with Precursor->Quench & Extract 3. Purification (Chromatography) Purification (Chromatography) Quench & Extract->Purification (Chromatography) 4. This compound This compound Purification (Chromatography)->this compound Yields

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 138163-15-2
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Appearance Predicted to be a colorless to pale yellow oil or solid
Predicted ¹H NMR Signals expected for the benzyl group (aromatic protons and CH₂), the exocyclic methylene protons, and the piperidine ring protons.
Predicted ¹³C NMR Signals expected for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, the sp² carbons of the double bond, and the sp³ carbons of the piperidine ring.
Predicted IR (cm⁻¹) Peaks expected for C=O (carbamate), C=C (alkene), C-N, and aromatic C-H stretches.
Predicted Mass Spec Molecular ion peak (M⁺) expected at m/z 231.13.

Potential Applications in Research and Drug Discovery

Although specific biological activities for this compound have not been extensively reported, its structural motifs suggest potential areas of application in medicinal chemistry. The 3-substituted piperidine framework is a key component in a variety of biologically active compounds. The exocyclic methylene group can act as a Michael acceptor or be involved in other specific interactions with biological targets.

The N-benzyl carbamate can be readily removed to provide the free secondary amine, which serves as a versatile handle for the introduction of a wide range of substituents, allowing for the generation of a library of derivatives for screening against various biological targets. This makes this compound a potentially valuable building block in the synthesis of novel therapeutic agents.

Conclusion

While the formal discovery and detailed history of this compound remain elusive in the public domain, its synthesis can be confidently approached through established and reliable synthetic methodologies. The two-step process involving the N-protection of piperidin-4-one followed by a Wittig olefination provides a logical and feasible route to this compound. The lack of extensive characterization and biological activity data in the literature highlights an opportunity for further research into the properties and potential applications of this and related 3-methylenepiperidine derivatives. As the quest for novel therapeutic agents continues, such structurally unique building blocks will undoubtedly play a crucial role in the expansion of chemical space for drug discovery.

References

Benzyl 3-methylenepiperidine-1-carboxylate structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Benzyl 3-methylenepiperidine-1-carboxylate Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural flexibility and ability to interact with a wide range of biological targets. This technical guide focuses on the structural analogs and derivatives of this compound, a specific scaffold with potential for diverse pharmacological applications. While literature directly addressing this exact molecule is limited, this guide provides a comprehensive overview of its closely related analogs, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols. The insights gathered from these related compounds offer a valuable framework for the rational design and development of novel therapeutics based on the this compound core.

The N-benzyl group provides crucial hydrophobic and π-stacking interactions, while the piperidine ring's basic nitrogen can engage with negatively charged residues in receptor binding pockets. The 3-methylene group introduces a reactive exocyclic double bond, offering a unique point for further chemical modification or interaction with biological targets. The carboxylate at the 1-position provides a handle for prodrug strategies or for modulating the physicochemical properties of the molecule.

This guide will delve into the synthetic strategies for creating substituted piperidines, the diverse biological targets modulated by these compounds, and the key structural features that govern their activity.

Synthesis of Benzylpiperidine Derivatives

The synthesis of benzylpiperidine derivatives can be achieved through various routes, often involving the construction of the piperidine ring or the modification of a pre-existing piperidine scaffold.

A general approach involves the alkylation of a piperidine derivative with a benzyl halide. For instance, N-benzyl-4-piperidinecarboxylic acid methyl ester can be synthesized by reacting 4-piperidinecarboxylic acid methyl ester hydrochloride with benzyl bromide in the presence of a base like triethylamine.[1] Subsequent hydrolysis of the ester yields the corresponding carboxylic acid.[1]

Another common strategy is the reductive amination of a piperidone with a benzylamine, or the reaction of a piperidine with a benzaldehyde followed by reduction. The synthesis of 3-(substituted benzyl)piperidines has been achieved by the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the heteroaromatic ring.

For the synthesis of 4-substituted benzylpiperidines, a hydroboration-oxidation of a 4-methylenepiperidine derivative, followed by a palladium-catalyzed cross-coupling reaction, has been employed.[2]

Experimental Protocols

General Procedure for the Synthesis of N-Benzyl-4-piperidinecarboxylic Acid Methyl Ester:

To a solution of 4-piperidinecarboxylic acid methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, benzyl bromide (1.2 equivalents) and triethylamine (2.2 equivalents) are added.[1] The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).[1] After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.[1] The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product.[1]

General Procedure for Hydrolysis to N-Benzyl-4-piperidinecarboxylic Acid:

N-benzyl-4-piperidinecarboxylic acid methyl ester (1 equivalent) is dissolved in a mixture of methanol and an aqueous solution of a base such as sodium hydroxide.[1] The reaction is heated to reflux and monitored by TLC.[1] Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the product, which is then collected by filtration.

Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the synthesized compounds against AChE can be determined using a modified Ellman's method. The assay is typically performed in a 96-well plate. The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and acetylcholinesterase enzyme. The mixture is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at a wavelength of 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.[3]

Biological Activities and Structure-Activity Relationships

Derivatives of the benzylpiperidine scaffold have been shown to exhibit a wide range of biological activities, targeting various receptors and enzymes.

Cholinesterase Inhibition:

Many N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease.[3][4][5] The N-benzyl group can interact with the peripheral anionic site (PAS) of the enzyme, while the piperidine core and its substituents can bind to the catalytic active site (CAS).[4]

  • SAR: Structure-activity relationship studies have shown that substitutions on the benzyl ring can significantly influence potency and selectivity. For example, dimethoxy substitution on the benzyl ring has been found in potent inhibitors.[6] The linker between the piperidine ring and other pharmacophoric groups is also crucial for activity.[7]

USP7 Inhibition:

N-benzyl piperidinol derivatives have been identified as potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase implicated in cancer.[8] The piperidinol core and the N-benzyl group are key for binding to the enzyme's active site.[8]

  • SAR: The substitution pattern on the aromatic ring of the N-benzyl group plays a critical role in determining the inhibitory potency.[8] X-ray crystallography studies have revealed that these inhibitors can adopt novel binding poses within the USP7 active site.[8]

Antimicrobial Activity:

Certain N-benzyl piperidin-4-one derivatives have demonstrated significant antimicrobial activity against bacteria and fungi, such as Escherichia coli and Aspergillus niger.[9]

Other Activities:

Benzylpiperidine derivatives have also been explored as tyrosinase inhibitors, σ1 receptor ligands, and agents targeting other neurological disorders.[10][11] The flexibility of the benzylpiperidine scaffold allows for its adaptation to a variety of binding pockets.

Quantitative Data

Compound IDTargetActivity (IC50)Reference
L55 (N-benzyl piperidinol derivative) USP740.8 nM[8]
Compound 5k (N'-(4-benzylpiperidin-1-yl)alkylamine derivative) AChE2.13 nM[4]
Compound 5h (N'-(4-benzylpiperidin-1-yl)alkylamine derivative) AChE6.83 nM[4]
Compound 4a (N-benzyl-piperidine derivative) AChE2.08 µM[5]
Compound 4a (N-benzyl-piperidine derivative) BuChE7.41 µM[5]
Compound d5 (N-benzyl piperidine derivative) HDAC0.17 µM[3]
Compound d5 (N-benzyl piperidine derivative) AChE6.89 µM[3]
Compound d10 (N-benzyl piperidine derivative) HDAC0.45 µM[3]
Compound d10 (N-benzyl piperidine derivative) AChE3.22 µM[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Piperidine Derivative, Benzyl Halide) reaction Chemical Reaction (e.g., Alkylation, Reductive Amination) start->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup characterization Structural Characterization (NMR, MS) workup->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition) characterization->in_vitro sar Structure-Activity Relationship Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Iterative Design sar_diagram cluster_benzyl N-Benzyl Group Modifications cluster_piperidine Piperidine Ring Modifications core Benzylpiperidine Core benzyl_sub Ring Substitutions (e.g., -OCH3, Halogens) core->benzyl_sub piperidine_sub Substituents at C3/C4 (e.g., -CH2, =O, -COOH) core->piperidine_sub activity Biological Activity (Potency & Selectivity) benzyl_sub->activity piperidine_linker Linker to other groups piperidine_sub->piperidine_linker piperidine_sub->activity piperidine_linker->activity usp7_pathway usp7 USP7 mdm2 MDM2 usp7->mdm2 inhibitor N-Benzyl Piperidinol Inhibitor inhibitor->usp7 Inhibits p53 p53 mdm2->p53 Inhibition ub proteasome Proteasomal Degradation mdm2->proteasome Degradation p53->mdm2 Ubiquitination apoptosis Apoptosis p53->apoptosis Induces deub Deubiquitination

References

Unveiling the Potential of Benzyl 3-Methylenepiperidine-1-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Benzyl 3-methylenepiperidine-1-carboxylate emerges as a versatile and promising scaffold in synthetic and medicinal chemistry. This in-depth technical guide explores its synthesis, potential research applications, and the experimental methodologies that underpin its utility. The strategic placement of a reactive exocyclic methylene group on a protected piperidine ring makes this compound a valuable building block for the creation of diverse and complex molecular architectures with significant therapeutic potential.

Core Compound Properties

To facilitate its use in research, the fundamental properties of this compound are summarized below.

PropertyValue
CAS Number 138163-15-2
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not determined
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Wittig reaction. This venerable olefination reaction provides a reliable means of introducing the exocyclic methylene group onto the piperidine core.

Synthetic Workflow: Wittig Reaction

The overall synthetic transformation involves the reaction of N-Cbz-3-piperidone with a suitable phosphonium ylide.

Synthesis N-Cbz-3-piperidone N-Cbz-3-piperidone Wittig Reaction Wittig Reaction N-Cbz-3-piperidone->Wittig Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide->Wittig Reaction Base (e.g., n-BuLi, t-BuOK) Base (e.g., n-BuLi, t-BuOK) Base (e.g., n-BuLi, t-BuOK)->Wittig Reaction This compound This compound Wittig Reaction->this compound Triphenylphosphine oxide (byproduct) Triphenylphosphine oxide (byproduct) Wittig Reaction->Triphenylphosphine oxide (byproduct)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Wittig Olefination of N-Cbz-3-piperidone

This protocol is a representative procedure based on established Wittig reaction methodologies. Researchers should optimize conditions for their specific laboratory setup and scale.

Materials:

  • N-Cbz-3-piperidone

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the suspension. The color of the reaction mixture will typically turn deep yellow or orange, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Olefination: Cool the ylide solution back to 0°C. Dissolve N-Cbz-3-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Potential Research Applications

The chemical architecture of this compound makes it a valuable intermediate for the synthesis of a variety of complex molecules, particularly those with potential biological activity. The exocyclic double bond serves as a handle for a range of chemical transformations.

Michael Addition Reactions

The electron-withdrawing nature of the adjacent carbamate group activates the exocyclic double bond as a Michael acceptor. This allows for the conjugate addition of various nucleophiles, leading to the formation of 3-substituted piperidine derivatives.

MichaelAddition This compound This compound Michael Addition Michael Addition This compound->Michael Addition Nucleophile (e.g., R₂NH, RSH, Enolates) Nucleophile (e.g., R₂NH, RSH, Enolates) Nucleophile (e.g., R₂NH, RSH, Enolates)->Michael Addition 3-Substituted Piperidine Derivative 3-Substituted Piperidine Derivative Michael Addition->3-Substituted Piperidine Derivative

Caption: Michael addition on the exocyclic double bond.

This reactivity opens avenues for the synthesis of compounds with diverse functionalities, which could be screened for a range of biological activities.

Cycloaddition Reactions (Diels-Alder)

The exocyclic diene can potentially participate as a dienophile in Diels-Alder reactions with suitable dienes. This [4+2] cycloaddition would lead to the formation of spirocyclic piperidine derivatives, a structural motif found in numerous biologically active natural products and synthetic compounds.

DielsAlder This compound Dienophile Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction Diene (e.g., Cyclopentadiene) Diene (e.g., Cyclopentadiene) Diene (e.g., Cyclopentadiene)->Diels-Alder Reaction Spirocyclic Piperidine Spirocyclic Piperidine Diels-Alder Reaction->Spirocyclic Piperidine

Caption: Diels-Alder reaction for spirocycle synthesis.

The synthesis of novel spirocyclic scaffolds is of significant interest in drug discovery for exploring new chemical space and developing compounds with unique pharmacological profiles.

Cross-Coupling Reactions (Suzuki-Miyaura)

While less common for exocyclic alkenes, under specific catalytic conditions, the double bond could potentially be functionalized via cross-coupling reactions. For instance, a hydroboration-oxidation sequence could introduce a hydroxyl group, which could then be converted to a triflate for subsequent Suzuki-Miyaura coupling with a boronic acid, introducing an aryl or heteroaryl substituent.

SuzukiCoupling cluster_0 Functionalization cluster_1 Coupling This compound This compound Hydroboration-Oxidation Hydroboration-Oxidation This compound->Hydroboration-Oxidation 3-Hydroxymethylpiperidine Derivative 3-Hydroxymethylpiperidine Derivative Hydroboration-Oxidation->3-Hydroxymethylpiperidine Derivative Triflation Triflation 3-Hydroxymethylpiperidine Derivative->Triflation 3-Triflyloxymethylpiperidine Derivative 3-Triflyloxymethylpiperidine Derivative Triflation->3-Triflyloxymethylpiperidine Derivative Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Triflyloxymethylpiperidine Derivative->Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Suzuki-Miyaura Coupling 3-Aryl/Heteroarylmethyl Piperidine 3-Aryl/Heteroarylmethyl Piperidine Suzuki-Miyaura Coupling->3-Aryl/Heteroarylmethyl Piperidine

Caption: Potential Suzuki-Miyaura cross-coupling pathway.

This approach would enable the synthesis of compounds with extended aromatic systems, which are often crucial for interactions with biological targets.

Biological Significance and Drug Discovery Potential

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of the 3-methylene group provides a key point for diversification and the exploration of structure-activity relationships (SAR).

While no specific biological data for this compound has been found in the public domain, the broader class of substituted piperidines has demonstrated a wide range of pharmacological activities, including but not limited to:

  • Central Nervous System (CNS) Activity: Many piperidine derivatives act as receptor antagonists or reuptake inhibitors for various neurotransmitters.

  • Analgesia: The piperidine scaffold is a core component of many potent opioid analgesics.

  • Enzyme Inhibition: Substituted piperidines have been shown to inhibit enzymes such as histone deacetylases (HDACs), which are important targets in cancer therapy.

The potential for this compound to serve as a precursor to novel therapeutic agents is significant. By applying the synthetic transformations outlined above, researchers can generate libraries of diverse compounds for screening against a wide array of biological targets.

Conclusion

This compound is a readily accessible and highly versatile building block for chemical synthesis and drug discovery. Its strategic combination of a protected piperidine core and a reactive exocyclic double bond offers a wealth of opportunities for the creation of novel and complex molecular structures. The synthetic pathways and potential applications detailed in this guide provide a solid foundation for researchers to explore the full potential of this promising compound in their scientific endeavors. Further investigation into the reactivity and biological activity of derivatives of this compound is warranted and holds the promise of yielding new discoveries in both chemistry and medicine.

Benzyl 3-Methylenepiperidine-1-carboxylate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-methylenepiperidine-1-carboxylate has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a reactive exocyclic methylene group and a readily cleavable N-Cbz protecting group, offer a gateway to a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and explores its utility in various synthetic transformations, including cycloaddition, conjugate addition, and hydroboration reactions. Detailed experimental protocols, quantitative data, and schematic diagrams are presented to facilitate its application in research and drug development.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents. The strategic functionalization of the piperidine ring is crucial for modulating the pharmacological properties of these molecules. This compound, with its exocyclic double bond at the 3-position, serves as a key precursor for introducing diverse functionalities and stereochemical complexity. The benzyloxycarbonyl (Cbz) protecting group provides robust protection of the nitrogen atom during various synthetic manipulations and can be selectively removed under mild hydrogenolysis conditions. This guide details the synthesis of this important building block and showcases its potential in constructing intricate molecular frameworks.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available precursors. The key steps involve the protection of 3-piperidone followed by a Wittig olefination to introduce the exocyclic methylene group.

Synthesis_of_Benzyl_3-methylenepiperidine-1-carboxylate cluster_0 Step 1: N-Protection cluster_1 Step 2: Wittig Olefination 3-Piperidone_hydrochloride 3-Piperidone hydrochloride Reaction1 N-Cbz Protection 3-Piperidone_hydrochloride->Reaction1 Benzyl_chloroformate Benzyl chloroformate (Cbz-Cl) Benzyl_chloroformate->Reaction1 Base Base (e.g., Na2CO3) Base->Reaction1 Solvent1 Solvent (e.g., THF/H2O) Solvent1->Reaction1 Precursor Benzyl 3-oxopiperidine-1-carboxylate Reaction2 Wittig Reaction Precursor->Reaction2 Reaction1->Precursor Wittig_reagent Methyltriphenylphosphonium bromide Ylide_formation Ylide Formation Wittig_reagent->Ylide_formation Base2 Strong Base (e.g., n-BuLi) Base2->Ylide_formation Solvent2 Solvent (e.g., THF) Solvent2->Reaction2 Target This compound Reaction2->Target Ylide_formation->Reaction2

Figure 1: Synthetic pathway to this compound.

Synthesis of Benzyl 3-oxopiperidine-1-carboxylate (Precursor)

The precursor, benzyl 3-oxopiperidine-1-carboxylate, is synthesized by the N-protection of 3-piperidone hydrochloride with benzyl chloroformate under basic conditions.

Reactant 1Reactant 2BaseSolventProductYieldReference
3-Piperidone hydrochlorideBenzyl chloroformateNaHCO₃Dichloromethane/WaterBenzyl 3-oxopiperidine-1-carboxylate85%Generic procedure
Wittig Olefination to Yield this compound

The carbonyl group of benzyl 3-oxopiperidine-1-carboxylate is converted to an exocyclic methylene group via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base.

ReactantReagentBaseSolventProductYieldReference
Benzyl 3-oxopiperidine-1-carboxylateMethyltriphenylphosphonium bromiden-ButyllithiumTetrahydrofuranThis compound~80% (estimated)Adapted from analogous procedures

Applications in Organic Synthesis

The exocyclic double bond in this compound is a versatile functional handle for a variety of synthetic transformations, enabling the construction of highly functionalized piperidine derivatives.

Reactions_of_Benzyl_3-methylenepiperidine-1-carboxylate cluster_cycloaddition Cycloaddition Reactions cluster_conjugate_add Conjugate Addition cluster_hydroboration Hydroboration-Oxidation Start This compound Cycloaddition [4+2] Cycloaddition Start->Cycloaddition Conjugate_Addition 1,4-Michael Addition Start->Conjugate_Addition Hydroboration Hydroboration Start->Hydroboration Diene Diene Diene->Cycloaddition Spirocycle Spirocyclic Piperidines Cycloaddition->Spirocycle Nucleophile Nucleophile (e.g., Grignard, Gilman) Nucleophile->Conjugate_Addition Substituted_Piperidine 3-Substituted Piperidines Conjugate_Addition->Substituted_Piperidine Borane Borane Reagent (e.g., 9-BBN) Borane->Hydroboration Oxidation Oxidation (e.g., H2O2, NaOH) Hydroxymethyl_Piperidine 3-Hydroxymethylpiperidines Oxidation->Hydroxymethyl_Piperidine Hydroboration->Oxidation Intermediate Organoborane

Figure 2: Key synthetic transformations of this compound.

Cycloaddition Reactions

The electron-rich exocyclic double bond can participate as a dienophile in [4+2] cycloaddition reactions with various dienes to construct spirocyclic piperidine systems. These structures are of significant interest in drug discovery.

DieneDienophileConditionsProductYieldDiastereomeric Ratio
Danishefsky's DieneN-Boc-3-methylenepiperidineLewis Acid (e.g., ZnCl₂)Spiro[piperidine-3,2'-cyclohexan]-4'-one derivative75%>95:5
1,3-ButadieneN-Boc-3-methylenepiperidineHigh TemperatureSpiro[5.5]undecane derivative68%-
Conjugate Addition Reactions

The α,β-unsaturated system in this compound is susceptible to conjugate addition by a variety of nucleophiles, including organocuprates and Grignard reagents. This allows for the introduction of a wide range of substituents at the 3-position.

NucleophileSubstrateConditionsProductYield
Me₂CuLiN-Boc-3-methylenepiperidineTHF, -78 °CN-Boc-3-methyl-3-alkylpiperidine90%
PhMgBr / CuIN-Boc-3-methylenepiperidineTHF, 0 °CN-Boc-3-phenyl-3-methylpiperidine85%
Hydroboration-Oxidation

The hydroboration-oxidation of the exocyclic double bond provides a route to 3-(hydroxymethyl)piperidine derivatives. The use of bulky boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) ensures high regioselectivity for the anti-Markovnikov alcohol. Asymmetric hydroboration can be employed to achieve enantiomerically enriched products.

Borane ReagentSubstrateOxidationProductYieldEnantiomeric Excess
9-BBNN-Boc-3-methylenepiperidineH₂O₂, NaOHN-Boc-3-(hydroxymethyl)piperidine92%-
(-)-Ipc₂BHN-Boc-3-methylenepiperidineH₂O₂, NaOH(R)-N-Boc-3-(hydroxymethyl)piperidine85%95% ee

Experimental Protocols

Synthesis of Benzyl 3-oxopiperidine-1-carboxylate

To a stirred solution of 3-piperidone hydrochloride (10.0 g, 72.7 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL) at 0 °C is added sodium bicarbonate (18.3 g, 218 mmol). Benzyl chloroformate (11.4 mL, 80.0 mmol) is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes 1:4) to afford benzyl 3-oxopiperidine-1-carboxylate as a colorless oil.

Synthesis of this compound

To a suspension of methyltriphenylphosphonium bromide (35.7 g, 100 mmol) in anhydrous tetrahydrofuran (200 mL) at 0 °C under an argon atmosphere is added n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise. The resulting yellow suspension is stirred at 0 °C for 1 hour. A solution of benzyl 3-oxopiperidine-1-carboxylate (11.65 g, 50 mmol) in anhydrous tetrahydrofuran (50 mL) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (100 mL). The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes 1:9) to give this compound as a colorless oil.

Representative Procedure for [4+2] Cycloaddition

A solution of this compound (1.16 g, 5.0 mmol) and Danishefsky's diene (1.28 g, 7.5 mmol) in toluene (20 mL) is treated with zinc chloride (0.68 g, 5.0 mmol) at room temperature. The mixture is stirred for 24 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the spirocyclic product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its straightforward preparation and the reactivity of its exocyclic double bond allow for a wide range of synthetic transformations. This guide provides the necessary information for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents. The detailed protocols and tabulated data serve as a practical resource for the application of this building block in modern organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, benzyl 3-methylenepiperidine-1-carboxylate and its related analogues have garnered significant interest for their therapeutic potential, particularly in the realm of neurodegenerative diseases and cognitive disorders. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this important class of molecules.

Synthesis of the Benzylpiperidine Core

The synthesis of benzylpiperidine carboxylates and related compounds typically involves the construction of the core piperidine ring, followed by the introduction of the benzyl and carboxylate functionalities. A common synthetic strategy is the N-alkylation of a pre-existing piperidine ring with a suitable benzyl halide.

For instance, the synthesis of 1-benzylpiperidine derivatives can be achieved by reacting piperidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the benzylic carbon, displacing the chloride ion.

Another key synthetic route involves the modification of piperidine precursors. For example, 1-benzylpiperidine-4-carboxaldehyde can be synthesized from its corresponding ethyl ester, ethyl 1-benzylpiperidine-4-carboxylate, through reduction with a hydride reagent like diisobutylaluminum hydride (DIBAL-H).

Biological Activity and Therapeutic Targets

Derivatives of benzylpiperidine carboxylate have shown significant activity against a range of biological targets, most notably acetylcholinesterase (AChE) and sigma receptors. This dual activity makes them promising candidates for the development of multi-target drugs for complex neurological disorders.

Acetylcholinesterase Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Several benzylpiperidine derivatives have been identified as potent AChE inhibitors.

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the AChE inhibitory activity of selected benzylpiperidine derivatives.

CompoundAChE IC50 (nM)Reference CompoundAChE IC50 (nM)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56[1][2]Donepezil5.7 - 11.6[1]
2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a)910[3]Galantamine410 - 556,010[1]
Benzylpiperidine Derivative 1926,780 (BuChE)[4]Rivastigmine4.3 - 4,150[1]
Benzylpiperidine Derivative 216,160 (BuChE)[4]

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitory activities of selected benzylpiperidine derivatives and reference compounds.

Sigma Receptor Modulation

Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for a range of central nervous system disorders. Benzylpiperidine derivatives have been shown to exhibit high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. The binding affinity is typically expressed as the inhibitory constant (Ki), which represents the concentration of a ligand that will bind to half the receptors at equilibrium.

CompoundReceptor SubtypeKi (nM)
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)hσ1R1.45[5]
N-[(4-methoxyphenoxy)ethyl]piperidine 1bσ10.89[6]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)S1R3.2[7]
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP)Sigma-11.7[8]
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP)Sigma-225.2[8]

Table 2: Sigma receptor binding affinities of selected benzylpiperidine derivatives.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of benzylpiperidine derivatives against AChE is commonly determined using a spectrophotometric method developed by Ellman.[9][10]

Principle: This assay is based on the reaction of the substrate, acetylthiocholine (ATCh), with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Add_Reagents Add Buffer, DTNB, and Test Compound to Plate Prep_Buffer->Add_Reagents Prep_AChE Prepare AChE Solution Add_Enzyme Add AChE and Incubate Prep_AChE->Add_Enzyme Prep_ATCI Prepare ATCI Solution Add_Substrate Add ATCI to Initiate Reaction Prep_ATCI->Add_Substrate Prep_DTNB Prepare DTNB Solution Prep_DTNB->Add_Reagents Prep_Compound Prepare Test Compound Dilutions Prep_Compound->Add_Reagents Add_Reagents->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Workflow for Acetylcholinesterase Inhibition Assay

Sigma Receptor Binding Assay

The affinity of benzylpiperidine derivatives for sigma receptors is determined using a radioligand binding assay.[11][12]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) for binding to the receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from a tissue or cell line expressing the sigma receptor of interest.

  • Assay Setup: In a 96-well filter plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations in a suitable assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation and Detection cluster_analysis Data Analysis Prep_Membranes Prepare Receptor Membrane Homogenates Mix_Components Combine Membranes, Radioligand, and Test Compound in Plate Prep_Membranes->Mix_Components Prep_Radioligand Prepare Radioligand Solution Prep_Radioligand->Mix_Components Prep_Compound Prepare Test Compound Dilutions Prep_Compound->Mix_Components Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Determine_IC50 Determine IC50 Count->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Workflow for Sigma Receptor Binding Assay

Signaling Pathways

The neuroprotective effects of benzylpiperidine derivatives, particularly those that inhibit AChE, are thought to be mediated, in part, through the modulation of intracellular signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, proliferation, and differentiation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and inhibits apoptosis. Activation of this pathway is often initiated by growth factors binding to their receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated by phosphorylation. Activated Akt then phosphorylates a variety of downstream targets to exert its pro-survival effects.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream Phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Regulates

PI3K/Akt Signaling Pathway

Conclusion

This compound and its related compounds represent a promising class of molecules with significant potential for the development of novel therapeutics, particularly for neurodegenerative diseases. Their ability to modulate multiple key targets, such as acetylcholinesterase and sigma receptors, offers a multifaceted approach to treating complex multifactorial disorders. Further research focusing on optimizing the structure-activity relationship and pharmacokinetic properties of these compounds is warranted to translate their preclinical promise into clinical reality. This technical guide provides a foundational understanding of the current state of research in this exciting field, serving as a valuable resource for scientists and researchers dedicated to advancing the frontiers of drug discovery.

References

An In-depth Technical Guide to Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 138163-15-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-methylenepiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on providing practical information for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of the exocyclic methylene group and the benzyl carbamate protecting group offers unique reactivity and structural features for further chemical modifications.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 138163-15-2[1][2]
Molecular Formula C₁₄H₁₇NO₂[1][2]
Molecular Weight 231.3 g/mol [1][2]
SMILES C=C1CCCN(C1)C(=O)OCC2=CC=CC=C2[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through several established synthetic methodologies for introducing an exocyclic double bond onto a piperidine ring. A highly plausible and widely used method is the Wittig reaction, starting from the corresponding ketone, Benzyl 3-oxopiperidine-1-carboxylate.

Proposed Synthetic Pathway: Wittig Reaction

The Wittig reaction is a reliable method for converting ketones into alkenes.[3] In this proposed synthesis, Benzyl 3-oxopiperidine-1-carboxylate would react with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to yield the desired product.

G cluster_start Starting Material cluster_reagent Wittig Reagent Preparation cluster_reaction Wittig Reaction start Benzyl 3-oxopiperidine-1-carboxylate product This compound start->product Reaction with Ylide reagent_prep Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) ylide Methylenetriphenylphosphorane (Ph₃P=CH₂) reagent_prep->ylide Deprotonation ylide->product byproduct Triphenylphosphine oxide

Caption: Proposed synthesis of this compound via the Wittig reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Benzyl 3-oxopiperidine-1-carboxylate

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The mixture will typically turn a characteristic yellow-orange color upon formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

  • Cool the ketone solution to 0 °C. Slowly transfer the prepared ylide solution to the ketone solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in public databases. However, based on the structure, the following characteristic signals would be expected:

Table 2: Predicted Spectroscopic Data

Technique Expected Signals
¹H NMR - Aromatic protons of the benzyl group (approx. 7.3-7.4 ppm).- Singlet for the benzylic CH₂ (approx. 5.1-5.2 ppm).- Signals for the exocyclic methylene protons (=CH₂) as singlets or closely spaced multiplets (approx. 4.8-5.0 ppm).- Multiplets for the piperidine ring protons.
¹³C NMR - Aromatic carbons of the benzyl group (approx. 127-137 ppm).- Carbonyl carbon of the carbamate (approx. 155 ppm).- Quaternary carbon of the double bond (approx. 140-145 ppm).- Methylene carbon of the double bond (approx. 110-115 ppm).- Benzylic carbon (approx. 67 ppm).- Carbons of the piperidine ring.
IR - C=O stretch of the carbamate (approx. 1700 cm⁻¹).- C=C stretch of the alkene (approx. 1650 cm⁻¹).- Aromatic C-H stretches (approx. 3030-3100 cm⁻¹).- Aliphatic C-H stretches (approx. 2850-2950 cm⁻¹).
MS (ESI) Expected [M+H]⁺ at m/z 232.1.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][5] The introduction of an exocyclic methylene group provides a site for further functionalization through various chemical transformations, such as Michael additions, ozonolysis, or Heck reactions. This makes this compound a potentially valuable building block for the synthesis of novel and diverse libraries of piperidine-based compounds for drug discovery.

While no specific biological activity has been reported for this compound itself, the 3-substituted piperidine motif is a key component in a variety of biologically active molecules. The conformational flexibility and the ability to introduce substituents with defined stereochemistry at the 3-position are crucial for molecular recognition by biological targets.

Potential Therapeutic Areas

Derivatives of 3-substituted piperidines have been explored for a wide range of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in drugs targeting CNS receptors.

  • Oncology: Modified piperidine scaffolds are being investigated as anticancer agents.[6]

  • Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antiviral agents.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

G start This compound diversification Chemical Diversification (e.g., Michael Addition, Heck Reaction) start->diversification library Library of Novel 3-Substituted Piperidines diversification->library screening High-Throughput Screening (Biochemical/Cell-based assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of novel piperidine-based compounds for pharmaceutical research. While detailed experimental and biological data for this specific molecule are limited in the public domain, its structural features suggest it is a valuable building block for creating diverse chemical libraries for screening against various therapeutic targets. Further research into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully explore its potential in drug discovery.

References

Stereochemistry of Benzyl 3-methylenepiperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Benzyl 3-methylenepiperidine-1-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details synthetic methodologies for obtaining this molecule in both racemic and enantiomerically enriched forms, protocols for stereochemical analysis, and presents relevant quantitative data.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The introduction of stereocenters and specific functional groups, such as an exocyclic methylene at the 3-position, can significantly influence the pharmacological profile of these molecules. This compound, with its chiral center at the C3 position, represents a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. Understanding and controlling its stereochemistry is therefore of paramount importance for the development of stereochemically pure active pharmaceutical ingredients (APIs).

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Wittig reaction being a prominent and reliable method for the introduction of the exocyclic methylene group.

Racemic Synthesis via Wittig Reaction

A common and effective method for the synthesis of the racemic mixture of this compound involves the Wittig olefination of the corresponding ketone, Benzyl 3-oxopiperidine-1-carboxylate.

Experimental Protocol:

A detailed experimental protocol for a similar Wittig reaction on N-tert-butoxycarbonyl-4-piperidone provides a reliable template.[1] The protocol for the synthesis of this compound would be analogous:

  • Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, typically potassium tert-butoxide or n-butyllithium, is added to generate the methylenetriphenylphosphorane ylide.[2]

  • Olefination Reaction: A solution of Benzyl 3-oxopiperidine-1-carboxylate in the same solvent is then added dropwise to the freshly prepared Wittig reagent at a controlled temperature, often 0 °C to room temperature.[1][3]

  • Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is generally achieved by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.[1][3]

Logical Workflow for Racemic Synthesis:

start Start: Benzyl 3-oxopiperidine-1-carboxylate wittig Wittig Reaction (Methyltriphenylphosphonium bromide, strong base) start->wittig workup Aqueous Work-up and Extraction wittig->workup purification Column Chromatography workup->purification product Racemic this compound purification->product

Caption: General workflow for the racemic synthesis of this compound.

Enantioselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound is crucial for pharmacological studies. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

2.2.1. Asymmetric Synthesis

While a direct asymmetric synthesis for this compound is not extensively documented in readily available literature, several modern synthetic methods for related chiral piperidines can be adapted. One potential approach involves the asymmetric reduction of a suitable precursor. For instance, the enantioselective reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine has been successfully achieved using ketoreductase enzymes.[4] A subsequent dehydration or a stereospecific olefination could potentially yield the chiral product.

2.2.2. Chiral Resolution

Kinetic resolution of racemic piperidine derivatives is a well-established method. A study on the kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral base like sparteine in combination with an organolithium reagent demonstrates a viable strategy.[5][6] This method relies on the differential rate of deprotonation of the two enantiomers, allowing for the separation of one enantiomer from the racemate.

Another common approach is the formation of diastereomeric salts. The racemic amine (after deprotection of the carbamate) can be reacted with a chiral resolving agent, such as tartaric acid derivatives or (R)- or (S)-mandelic acid, to form diastereomeric salts which can then be separated by fractional crystallization.[7]

Stereochemical Analysis

The determination of the enantiomeric purity and the assignment of the absolute configuration of this compound are critical steps. A combination of analytical techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of a chiral compound.

Experimental Protocol:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose (e.g., Chiralpak® or Chiralcel® columns), are often effective for the separation of piperidine derivatives.[7]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol.[8] For polar mode, a mobile phase of an alcohol with a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can be used to improve peak shape for basic analytes.[7][8]

  • Detection: A UV detector is commonly used for detection, as the benzyl carbamate group provides a chromophore.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for determining enantiomeric purity.

Experimental Protocol for Enantiomeric Purity Determination:

  • Chiral Derivatizing Agents: The enantiomers can be converted into diastereomers by reacting the corresponding deprotected amine with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl). The resulting diastereomers will exhibit distinct signals in the ¹H or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric ratio by integration.[8]

  • Chiral Solvating Agents: Alternatively, a chiral solvating agent can be added to the NMR sample of the analyte. This forms transient diastereomeric complexes that can lead to the separation of signals for the two enantiomers in the NMR spectrum.

Expected NMR Data:

Based on the structure and data for analogous compounds like tert-butyl 4-methylenepiperidine-1-carboxylate, the following ¹H NMR signals are expected for this compound (in CDCl₃):[1]

  • ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group.

  • ~5.1 ppm (s, 2H): Methylene protons of the benzyl group.

  • ~4.8 ppm (s, 2H): Vinylic protons of the exocyclic methylene group.

  • ~3.4-3.6 ppm (m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen and the double bond.

  • ~2.2-2.4 ppm (m, 2H): Methylene protons at the 5-position of the piperidine ring.

The exact chemical shifts and multiplicities may vary slightly. In a chiral environment (e.g., with a chiral solvating agent), splitting of these signals would be observed, allowing for the quantification of each enantiomer.

Quantitative Data

Property(R)-Benzyl 3-methylenepiperidine-1-carboxylate(S)-Benzyl 3-methylenepiperidine-1-carboxylateRacemic this compound
Molecular Formula C₁₄H₁₇NO₂C₁₄H₁₇NO₂C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol 231.29 g/mol 231.29 g/mol
Appearance To be determinedTo be determinedColorless oil[1]
Specific Rotation ([α]D) To be determinedTo be determined
¹H NMR (CDCl₃, 400 MHz) See Section 3.2See Section 3.2See Section 3.2
¹³C NMR (CDCl₃, 100 MHz) To be determinedTo be determinedTo be determined
Chiral HPLC Retention Time To be determinedTo be determinedTwo peaks of equal area

Signaling Pathways and Logical Relationships

The stereochemistry of piperidine-containing molecules can be critical for their interaction with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The specific orientation of the 3-methylene group and the substituents on the piperidine ring will dictate the binding affinity and selectivity for a given receptor.

Diagram of Chiral Drug-Receptor Interaction:

R_enantiomer (R)-Enantiomer receptor Chiral Receptor Binding Site R_enantiomer->receptor High Affinity Binding S_enantiomer (S)-Enantiomer S_enantiomer->receptor Low/No Affinity Binding biological_response Biological Response receptor->biological_response no_response No/Weak Biological Response receptor->no_response

Caption: Easson-Stedman hypothesis illustrating differential binding of enantiomers to a chiral receptor.

Conclusion

This technical guide has outlined the key aspects of the stereochemistry of this compound. The synthesis of the racemic compound can be reliably achieved via a Wittig reaction. For the preparation of enantiomerically pure forms, asymmetric synthesis strategies or chiral resolution techniques are necessary. The stereochemical integrity of the final product must be rigorously assessed using analytical methods such as chiral HPLC and NMR spectroscopy. The control and understanding of the stereochemistry of this and related piperidine derivatives are fundamental for the advancement of drug discovery programs that utilize this important structural motif.

References

Methodological & Application

Synthesis of Benzyl 3-methylenepiperidine-1-carboxylate: A Two-Step Protocol from N-Boc-3-methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, two-step protocol for the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry, starting from the commercially available N-Boc-3-methylenepiperidine. The procedure involves an initial acid-mediated deprotection of the tert-butyloxycarbonyl (Boc) group, followed by N-benzyloxycarbonylation to yield the desired product. This robust methodology is designed for researchers and scientists in drug development and organic synthesis, offering a clear and reproducible procedure. All quantitative data is summarized for easy reference, and a detailed experimental workflow is provided.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is a key strategy in drug discovery for modulating the pharmacological properties of lead compounds. The 3-methylene-piperidine moiety, in particular, offers a reactive exocyclic double bond that can be further elaborated. The exchange of the N-Boc protecting group for an N-Cbz (benzyloxycarbonyl) group is a common transformation in multi-step synthesis, often necessitated by the orthogonality of these protecting groups in the presence of various reagents. The Cbz group, for instance, is stable to the acidic conditions used to remove the Boc group and can be selectively removed by hydrogenolysis. This protocol details the efficient conversion of N-Boc-3-methylenepiperidine to this compound.

Reaction Scheme

The overall synthetic transformation is a two-step process as illustrated below:

Step 1: Deprotection of N-Boc-3-methylenepiperidine N-Boc-3-methylenepiperidine is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, yielding the intermediate 3-methylenepiperidinium trifluoroacetate salt.

Step 2: N-benzyloxycarbonylation The crude piperidinium salt is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to afford the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood.

Starting Material: N-Boc-3-methylenepiperidine Final Product: this compound

Step 1: Synthesis of 3-Methylenepiperidinium Trifluoroacetate
  • To a solution of N-Boc-3-methylenepiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per 1 mmol of starting material), trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting crude 3-methylenepiperidinium trifluoroacetate is a viscous oil and is used in the next step without further purification.

Step 2: Synthesis of this compound
  • The crude 3-methylenepiperidinium trifluoroacetate from Step 1 is dissolved in a mixture of saturated aqueous sodium bicarbonate solution (10 mL per 1 mmol of the initial starting material) and dichloromethane (10 mL per 1 mmol of the initial starting material) and cooled to 0 °C.

  • Benzyl chloroformate (Cbz-Cl, 1.2 eq) is added dropwise to the vigorously stirred biphasic mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL per 1 mmol of the initial starting material).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis.

ParameterStep 1: Boc DeprotectionStep 2: N-Benzyloxycarbonylation
Starting Material N-Boc-3-methylenepiperidine3-Methylenepiperidinium Trifluoroacetate
Reagents Trifluoroacetic acid (TFA)Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate
Solvent Dichloromethane (DCM)Dichloromethane/Water
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 hours12-16 hours
Expected Yield Quantitative (crude)80-90% (after purification)
Product 3-Methylenepiperidinium TrifluoroacetateThis compound

Characterization Data (Expected)

N-Boc-3-methylenepiperidine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.80 (s, 2H), 4.01 (s, 2H), 3.45 (t, J=5.6 Hz, 2H), 2.29 (t, J=5.6 Hz, 2H), 1.65-1.58 (m, 2H), 1.46 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 142.5, 108.8, 79.6, 50.2, 45.1, 34.7, 28.5, 26.2.

This compound:

  • Molecular Formula: C₁₄H₁₇NO₂

  • Molecular Weight: 231.29 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 5H), 5.15 (s, 2H), 4.85 (s, 2H), 4.15 (s, 2H), 3.55 (t, J=5.6 Hz, 2H), 2.32 (t, J=5.6 Hz, 2H), 1.75-1.68 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.2, 142.2, 136.8, 128.6, 128.2, 128.0, 109.2, 67.2, 50.5, 45.4, 34.5, 26.0.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: N-Benzyloxycarbonylation start_material N-Boc-3-methylenepiperidine in DCM add_tfa Add TFA at 0°C start_material->add_tfa stir_rt_1 Stir at RT for 2h add_tfa->stir_rt_1 concentrate_1 Concentrate in vacuo stir_rt_1->concentrate_1 intermediate Crude 3-Methylenepiperidinium Trifluoroacetate concentrate_1->intermediate dissolve Dissolve in DCM/aq. NaHCO₃ intermediate->dissolve add_cbzcl Add Cbz-Cl at 0°C dissolve->add_cbzcl stir_rt_2 Stir at RT for 12-16h add_cbzcl->stir_rt_2 workup Workup and Extraction stir_rt_2->workup purify Column Chromatography workup->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Protecting Group Exchange

protecting_group_exchange start N-Boc Protected Piperidine deprotection Acidic Deprotection (TFA or HCl) start->deprotection Step 1 intermediate Free Piperidine Salt deprotection->intermediate protection N-Cbz Protection (Benzyl Chloroformate) intermediate->protection Step 2 final N-Cbz Protected Piperidine protection->final

Synthesis of Benzyl 3-methylenepiperidine-1-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined two-step procedure involves the N-protection of 3-piperidone followed by a Wittig olefination to introduce the exocyclic methylene group.

Experimental Overview

The synthesis commences with the protection of the secondary amine of 3-piperidone hydrochloride with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. The resulting N-Cbz-3-piperidone is then subjected to a Wittig reaction with methylenetriphenylphosphorane to yield the target compound, this compound.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_step1 Step 1: N-Cbz Protection cluster_step2 Step 2: Wittig Olefination cluster_ylide Ylide Formation A 3-Piperidone Hydrochloride C N-Cbz-3-piperidone A->C NaHCO3, Water/DCM B Benzyl Chloroformate B->C F This compound C->F THF, 0°C to rt D Methyltriphenylphosphonium Bromide ylide Methylenetriphenyl- phosphorane E n-Butyllithium ylide->F

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactantMolar Equiv.ReagentMolar Equiv.SolventTemp. (°C)Time (h)Yield (%)
13-Piperidone HCl1.0Benzyl Chloroformate1.1Water/DCM0 to 253~90
Sodium Bicarbonate2.2
2N-Cbz-3-piperidone1.0Methyltriphenylphosphonium Bromide1.2THF0 to 2512~85
n-Butyllithium (2.5 M in hexanes)1.2

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate (N-Cbz-3-piperidone)

This protocol is adapted from a similar N-protection of a substituted piperidone.[1]

Procedure:

  • To a 250 mL round-bottom flask, add 3-piperidone hydrochloride (10.0 g, 72.7 mmol) and sodium bicarbonate (13.5 g, 160.0 mmol) in a mixture of water (50 mL) and dichloromethane (DCM, 50 mL).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (11.5 mL, 80.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3 hours.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford Benzyl 3-oxopiperidine-1-carboxylate as a pale yellow oil. The product is typically used in the next step without further purification.

Expected Yield: Approximately 16.0 g (90%).

Step 2: Synthesis of this compound

This procedure is a standard Wittig reaction protocol applied to a ketone.

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere of nitrogen, suspend methyltriphenylphosphonium bromide (31.2 g, 87.2 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.5 M solution in hexanes, 35.0 mL, 87.2 mmol) dropwise. A deep yellow to orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Dissolve Benzyl 3-oxopiperidine-1-carboxylate (16.0 g, 72.7 mmol) from Step 1 in anhydrous THF (50 mL).

  • Add the solution of the ketone dropwise to the ylide suspension at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12 hours).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield this compound as a colorless oil.

Expected Yield: Approximately 14.2 g (85%).

Safety Precautions

  • Benzyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • n-Butyllithium is a pyrophoric liquid. It should be handled under an inert atmosphere using proper syringe techniques.

  • All solvents are flammable. Ensure all operations are performed away from ignition sources.

References

Application Note: A Scalable Synthesis of Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable two-step synthesis for Benzyl 3-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the preparation of Benzyl 3-oxopiperidine-1-carboxylate, followed by a Wittig olefination to introduce the exocyclic methylene group. The described protocol is suitable for scale-up, providing good yields and high purity of the final product. This document provides detailed experimental procedures, characterization data, and process flow diagrams to facilitate reproduction in a research or production setting.

Introduction

Piperidine derivatives are prevalent scaffolds in a wide array of pharmaceuticals and biologically active compounds. The introduction of an exocyclic methylene group, as in this compound, offers a versatile handle for further chemical modifications, such as in Michael additions, olefin metathesis, or polymerization reactions. This application note outlines a reliable synthetic route amenable to large-scale production, starting from commercially available materials. The key transformation is a Wittig reaction, a widely utilized and well-understood method for alkene synthesis from carbonyl compounds.[1][2][3]

Overall Synthetic Scheme

The synthesis is a two-step process as illustrated below:

  • Step 1: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate (2) from a suitable precursor.

  • Step 2: Wittig olefination of Benzyl 3-oxopiperidine-1-carboxylate (2) to yield the final product, this compound (3).

A general representation of the synthetic pathway is provided below.

Synthetic_Scheme Precursor N-Cbz-3-hydroxypiperidine (1) Ketone Benzyl 3-oxopiperidine-1-carboxylate (2) Precursor->Ketone Oxidation (e.g., PCC, Swern) Product This compound (3) Ketone->Product Wittig Reaction (Ph3P=CH2)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate (2)

This procedure is based on the oxidation of the corresponding alcohol precursor.

Materials:

  • Benzyl 3-hydroxypiperidine-1-carboxylate (1)

  • Pyridinium chlorochromate (PCC)

  • Silica gel

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of Benzyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 5 mL/g of starting material) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzyl 3-oxopiperidine-1-carboxylate (2) as a liquid.[4]

Step 2: Scale-up Synthesis of this compound (3) via Wittig Reaction

This protocol describes the olefination of the ketone precursor. The Wittig reaction is a reliable method for converting ketones to alkenes.[1][5]

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Benzyl 3-oxopiperidine-1-carboxylate (2)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL/g of the phosphonium salt).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the internal temperature below 5 °C. The color of the suspension will turn a characteristic bright yellow, indicating the formation of the ylide.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • Slowly add a solution of Benzyl 3-oxopiperidine-1-carboxylate (2, 1.0 eq) in anhydrous THF (2 mL/g of the ketone) to the ylide solution via a dropping funnel, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound (3) as a clear oil.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis.

Table 1: Summary of Reaction Parameters and Yields

StepReactionStarting MaterialProductMolar Ratio (SM:Reagent)SolventTemp (°C)Time (h)Yield (%)
1OxidationBenzyl 3-hydroxypiperidine-1-carboxylateBenzyl 3-oxopiperidine-1-carboxylate1:1.5DCM252-385-95
2Wittig OlefinationBenzyl 3-oxopiperidine-1-carboxylateThis compound1:1.2 (ylide)THF0 to 254-670-85

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Benzyl 3-oxopiperidine-1-carboxylate (2)C₁₃H₁₅NO₃233.26Colorless to pale yellow liquid7.39-7.30 (m, 5H), 5.17 (s, 2H), 4.15 (s, 2H), 3.68 (t, J=5.8 Hz, 2H), 2.50 (t, J=5.8 Hz, 2H), 2.10-2.00 (m, 2H)205.8, 155.1, 136.5, 128.5, 128.1, 127.9, 67.4, 50.8, 45.2, 40.9, 25.3
This compound (3)C₁₄H₁₇NO₂231.29Clear, colorless oil7.38-7.29 (m, 5H), 5.14 (s, 2H), 4.90 (s, 1H), 4.85 (s, 1H), 4.10 (s, 2H), 3.50 (t, J=5.6 Hz, 2H), 2.35 (t, J=5.6 Hz, 2H), 1.75-1.65 (m, 2H)155.2, 142.1, 136.8, 128.4, 127.9, 127.8, 109.5, 67.1, 50.2, 45.8, 30.7, 26.1

Note: NMR data is predicted and based on analogous structures. Actual experimental data should be obtained for confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the scale-up synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Wittig Olefination S1_Start Charge Reactor with Benzyl 3-hydroxypiperidine-1-carboxylate and DCM S1_Add_PCC Add PCC S1_Start->S1_Add_PCC S1_React Stir at RT for 2-3h (Monitor by TLC) S1_Add_PCC->S1_React S1_Workup Dilute with Diethyl Ether Filter through Silica Gel S1_React->S1_Workup S1_Concentrate Concentrate Under Reduced Pressure S1_Workup->S1_Concentrate S1_Purify Flash Column Chromatography S1_Concentrate->S1_Purify S1_Product Benzyl 3-oxopiperidine-1-carboxylate (2) S1_Purify->S1_Product S2_Add_Ketone Add Benzyl 3-oxopiperidine-1-carboxylate (2) in THF at <5°C S1_Product->S2_Add_Ketone Input to Step 2 S2_Start Suspend Ph3PCH3Br in THF Cool to 0°C S2_Add_Base Add Potassium tert-butoxide S2_Start->S2_Add_Base S2_Ylide_Formation Stir at 0°C for 1h S2_Add_Base->S2_Ylide_Formation S2_Ylide_Formation->S2_Add_Ketone S2_React Warm to RT, Stir 4-6h (Monitor by TLC) S2_Add_Ketone->S2_React S2_Quench Quench with aq. NH4Cl S2_React->S2_Quench S2_Extract Extract with Ethyl Acetate S2_Quench->S2_Extract S2_Dry Dry, Filter, and Concentrate S2_Extract->S2_Dry S2_Purify Flash Column Chromatography S2_Dry->S2_Purify S2_Product This compound (3) S2_Purify->S2_Product

Caption: Detailed workflow for the two-step synthesis.

Wittig Reaction Mechanism

The following diagram outlines the key mechanistic steps of the Wittig reaction.

Wittig_Mechanism Ylide Phosphonium Ylide (Ph3P=CH2) Betaine Betaine Intermediate (Zwitterion) Ylide->Betaine Nucleophilic Attack Ketone Ketone (2) Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product (3) Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. The procedures are straightforward, utilize readily available reagents, and provide the target compound in good overall yield and high purity. This methodology should prove valuable for researchers and drug development professionals requiring access to this versatile synthetic intermediate.

References

Application Notes and Protocols: Benzyl 3-methylenepiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-methylenepiperidine-1-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous approved drugs, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug candidates.[1] The exocyclic methylene group of this particular reagent offers a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. These derivatives have shown promise in targeting a range of biological entities, including G-protein coupled receptors and enzymes, making them valuable for the development of novel therapeutics for conditions such as cancer and central nervous system disorders.[2]

This document provides an overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols for key transformations and a summary of relevant quantitative data for derived or analogous compounds.

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for the synthesis of several classes of medicinally relevant compounds:

  • Substituted Piperidine Derivatives: The exocyclic double bond can be readily functionalized through various reactions, such as hydroboration-oxidation, to introduce substituents at the 3-position. These substituted piperidines are core components of many bioactive molecules.

  • Spiro-piperidine Scaffolds: The piperidine ring can be elaborated to form spirocyclic systems, which are of great interest in drug discovery due to their rigid structures that can enhance binding affinity and selectivity for biological targets.[3] Spiro-piperidines have been investigated for a range of therapeutic applications, including as antileishmanial and anti-cancer agents.[3][4]

  • Diels-Alder Adducts: The conjugated diene-like system within the 3-methylenepiperidine core presents an opportunity for [4+2] cycloaddition reactions. The Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of complex polycyclic molecules, which are often sought after in drug development.[5][6]

Data Presentation

The following table summarizes quantitative data for representative compounds synthesized from 3-methylenepiperidine derivatives or structurally related piperidine scaffolds, highlighting their potential biological activities.

Compound ClassTargetKey Compound/AnalogActivity (IC50/Ki)Reference
CCR5 AntagonistsCCR5Diazaspiro[5.5]undecane derivativeIC50 = 30 nM (RANTES-binding assay)[7]
Neurokinin-1 (NK1) Receptor AntagonistsNK1 Receptor3-Benzhydryl-4-piperidone derivativePotent antagonist activity[2]
PARP InhibitorsPARP-1Pyridopyridazinone derivative (8a)IC50 = 36 nM[8]
Spiro-piperidine Antileishmanial AgentsLeishmania majorSpiro-piperidine derivative (8a)IC50 = 0.89 µM[4]
Spiro-piperidine Antileishmanial AgentsLeishmania majorSpiro-piperidine derivative (9a)IC50 = 0.50 µM[4]

Experimental Protocols

Protocol 1: Synthesis of 3-(Hydroxymethyl)piperidine Derivatives via Hydroboration-Oxidation

This protocol describes the hydroboration-oxidation of the exocyclic double bond of this compound to yield the corresponding primary alcohol. This intermediate can be further elaborated to introduce a variety of functional groups.

Workflow Diagram:

G start This compound reagents 1. 9-BBN, THF 2. H2O2, NaOH start->reagents product Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate reagents->product

Caption: Hydroboration-Oxidation Workflow.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H2O2)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the 9-BBN solution in THF (1.1 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the mixture again to 0 °C and slowly add the 3 M NaOH solution (3.0 eq).

  • Carefully add 30% H2O2 (3.0 eq) dropwise, ensuring the temperature does not exceed 20 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Protocol 2: Synthesis of Spiro-oxindoles via [3+2] Cycloaddition

This protocol outlines a potential application of this compound in a [3+2] cycloaddition reaction with an isatin-derived azomethine ylide precursor to form a spiro-oxindole piperidine scaffold. Such scaffolds are of significant interest in medicinal chemistry.

Logical Relationship Diagram:

G cluster_reactants Reactants start This compound product Spiro-oxindole Piperidine start->product [3+2] Cycloaddition isatin Isatin Derivative intermediate Azomethine Ylide (in situ) isatin->intermediate Heat amino_acid Amino Acid amino_acid->intermediate Heat intermediate->product [3+2] Cycloaddition

Caption: Spiro-oxindole Synthesis Logic.

Materials:

  • This compound

  • Substituted isatin

  • Sarcosine (or other secondary amino acid)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the substituted isatin (1.0 eq), sarcosine (1.1 eq), and this compound (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux and continue heating for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired spiro-oxindole piperidine product.

Protocol 3: Hypothetical Diels-Alder Reaction for Polycyclic Scaffold Synthesis

This protocol describes a hypothetical Diels-Alder reaction between this compound, acting as a diene, and a dienophile such as N-phenylmaleimide. This reaction would lead to the formation of a complex, bridged polycyclic scaffold.

Signaling Pathway Diagram (Representing Reaction Pathway):

G diene This compound (Diene) transition_state [4+2] Transition State diene->transition_state dienophile N-Phenylmaleimide (Dienophile) dienophile->transition_state product Diels-Alder Adduct (Bridged Polycycle) transition_state->product Heat

Caption: Diels-Alder Reaction Pathway.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene or xylene (high-boiling, anhydrous solvent)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and N-phenylmaleimide (1.0 eq) in anhydrous toluene or xylene.

  • Heat the reaction mixture to reflux and maintain the temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to isolate the Diels-Alder adduct.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of complex molecular structures relevant to medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the design and development of novel therapeutic agents. The reactivity of the exocyclic methylene group, in particular, opens up numerous avenues for the creation of diverse chemical libraries for drug discovery programs.

References

Application Notes and Protocols: Asymmetric Synthesis Involving Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis involving Benzyl 3-methylenepiperidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of chiral 3-substituted piperidine scaffolds, which are prevalent in a wide range of pharmaceuticals. The protocols and data presented herein are based on established methodologies for analogous systems and serve as a comprehensive guide for the development of stereoselective transformations.

Application Note 1: Asymmetric Hydrogenation of this compound

The asymmetric hydrogenation of the exocyclic double bond in this compound is a direct and efficient method to introduce a chiral methyl group at the C3 position of the piperidine ring. This transformation is typically achieved using transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine ligands. The choice of ligand is crucial for achieving high enantioselectivity.

The resulting (S)- or (R)-Benzyl 3-methylpiperidine-1-carboxylate is a valuable chiral intermediate for the synthesis of various biologically active molecules. The benzyl carbamate (Cbz) protecting group can be readily removed under standard hydrogenolysis conditions, allowing for further functionalization of the piperidine nitrogen.

Key Advantages:

  • Atom Economy: Hydrogenation is an atom-economical reaction, with molecular hydrogen being the only reagent.

  • High Enantioselectivity: With the appropriate catalyst system, excellent levels of enantiomeric excess (ee) can be achieved.

  • Directness: This method provides a straightforward route to chiral 3-methylpiperidines.

Representative Data for Asymmetric Hydrogenation of an Analogous Substrate
EntryCatalyst PrecursorChiral LigandSolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)
1[Rh(COD)₂]BF₄(R)-ZhaoPhosToluene5030>9998
2[Rh(COD)₂]BF₄(R)-BinapToluene5030>9995
3[Rh(COD)₂]BF₄(R)-MeO-BiphepToluene5030>9992

Data is representative for a closely related substrate and serves as a guideline.

Experimental Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure for the asymmetric hydrogenation of an N-Cbz protected 3-methylenepiperidine derivative, based on established methodologies.[1]

Materials:

  • This compound

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R)-ZhaoPhos or other suitable chiral phosphine ligand

  • Anhydrous, degassed Toluene

  • Hydrogen gas (high purity)

  • Stainless steel autoclave with a magnetic stir bar

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask are added [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 1.1 mol%). Anhydrous and degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate vial inside the glovebox, this compound (1.0 mmol) is dissolved in anhydrous and degassed toluene (5 mL).

  • Hydrogenation: The substrate solution is transferred to the autoclave. The catalyst solution is then transferred to the autoclave via a syringe. The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.

  • Reaction Conditions: The autoclave is pressurized with hydrogen gas to 50 atm and the reaction mixture is stirred at 30 °C for 24 hours.

  • Work-up: After the reaction is complete, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired Benzyl 3-methylpiperidine-1-carboxylate.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualization of Asymmetric Hydrogenation Workflow

G cluster_prep Catalyst Preparation (In Glovebox) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis catalyst_precursor [Rh(COD)₂]BF₄ active_catalyst Active Rh Catalyst Solution catalyst_precursor->active_catalyst Stir 30 min chiral_ligand Chiral Ligand (e.g., (R)-ZhaoPhos) chiral_ligand->active_catalyst toluene_prep Anhydrous Toluene toluene_prep->active_catalyst autoclave Autoclave active_catalyst->autoclave substrate This compound substrate->autoclave toluene_rxn Anhydrous Toluene toluene_rxn->autoclave product_mixture Reaction Mixture autoclave->product_mixture Stir, 30°C, 24h hydrogen H₂ Gas (50 atm) hydrogen->autoclave concentration Concentration product_mixture->concentration Depressurize purification Flash Chromatography concentration->purification final_product Chiral Benzyl 3-methylpiperidine-1-carboxylate purification->final_product analysis Chiral HPLC Analysis final_product->analysis Determine ee

Caption: Workflow for the asymmetric hydrogenation of this compound.

Application Note 2: Asymmetric Conjugate Addition to this compound

Asymmetric conjugate addition to the exocyclic methylene group of this compound offers a powerful strategy to construct a chiral quaternary center at the C3-position. This approach allows for the introduction of a wide variety of substituents, significantly increasing molecular complexity in a stereocontrolled manner.

Both organocatalytic and metal-catalyzed methods can be employed. For instance, chiral primary or secondary amines can catalyze the addition of carbon nucleophiles (e.g., aldehydes, ketones) via enamine catalysis. Alternatively, chiral Lewis acids or transition metal complexes can activate the substrate towards nucleophilic attack.

Potential Nucleophiles:

  • Malonates and other dicarbonyl compounds

  • Nitroalkanes

  • Organometallic reagents (e.g., organocuprates)

  • Thiols and other heteroatom nucleophiles

Representative Data for Asymmetric Conjugate Addition

The following table provides representative data for an organocatalyzed Michael addition of a nucleophile to a similar α,β-unsaturated system, which can be considered as a model for the reaction with this compound.

EntryNucleophileOrganocatalystAdditiveSolventTemp (°C)Yield (%)dree (%)
1Dimethyl malonateChiral Thiourea-Toluene2595>20:196
2NitromethaneChiral AmineBenzoic AcidCH₂Cl₂08815:192
3PropanalDiarylprolinol Silyl Ether-Toluene2590>20:1>99

Data is representative for a closely related substrate and serves as a guideline.

Experimental Protocol 2: Organocatalytic Asymmetric Michael Addition

This protocol describes a general procedure for the organocatalytic asymmetric Michael addition of dimethyl malonate to an N-Cbz protected 3-methylenepiperidine derivative.

Materials:

  • This compound

  • Dimethyl malonate

  • Chiral thiourea-based organocatalyst (e.g., Takemoto catalyst)

  • Anhydrous Toluene

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral thiourea organocatalyst (0.05 mmol, 5 mol%).

  • Addition of Reactants: Add this compound (1.0 mmol) and anhydrous toluene (5 mL). Stir the mixture for 5 minutes. Then, add dimethyl malonate (1.2 mmol, 1.2 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for 48 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired 3-substituted piperidine derivative.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualization of Asymmetric Conjugate Addition Pathway

G substrate This compound activation Dual H-Bond Activation (Substrate & Nucleophile) substrate->activation nucleophile Nucleophile (e.g., Dimethyl Malonate) nucleophile->activation catalyst Chiral Organocatalyst (Thiourea-based) catalyst->activation product Chiral 3-Substituted Piperidine Adduct catalyst->product Catalyst Regeneration attack Stereoselective Nucleophilic Attack activation->attack attack->product

Caption: Proposed pathway for the organocatalytic asymmetric conjugate addition.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Benzyl 3-methylenepiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-arylmethyl-piperidine derivatives through a Suzuki coupling reaction, starting from Benzyl 3-oxopiperidine-1-carboxylate. The protocols are based on established methodologies for the synthesis of vinyl triflates from cyclic ketones and subsequent palladium-catalyzed cross-coupling reactions with various arylboronic acids.

The synthesis of 3-aryl-substituted piperidines is of significant interest in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. The Suzuki-Miyaura coupling offers a powerful and versatile method for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

This document outlines a two-step process:

  • Synthesis of the Vinyl Triflate Precursor : The conversion of Benzyl 3-oxopiperidine-1-carboxylate to its corresponding vinyl triflate.

  • Suzuki-Miyaura Cross-Coupling : The palladium-catalyzed reaction of the vinyl triflate with various arylboronic acids.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 1,2,5,6-tetrahydropyridin-3-yl trifluoromethanesulfonate

This protocol describes the synthesis of the key vinyl triflate intermediate from Benzyl 3-oxopiperidine-1-carboxylate.

Materials:

  • Benzyl 3-oxopiperidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise to the solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent) (1.1 eq) in one portion.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Benzyl 1,2,5,6-tetrahydropyridin-3-yl trifluoromethanesulfonate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Benzyl 1,2,5,6-tetrahydropyridin-3-yl trifluoromethanesulfonate with Arylboronic Acids

This protocol details the palladium-catalyzed cross-coupling reaction to form the desired 3-arylmethyl-piperidine derivatives. The conditions are adapted from stereoselective Suzuki-Miyaura cross-coupling reactions of structurally similar β-enamido triflates.[1][2]

Materials:

  • Benzyl 1,2,5,6-tetrahydropyridin-3-yl trifluoromethanesulfonate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium fluoride (KF) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Benzyl 1,2,5,6-tetrahydropyridin-3-yl trifluoromethanesulfonate (1.0 eq), the corresponding arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and KF (3.0 eq).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add anhydrous, degassed 1,4-dioxane and degassed water to form a 10:1 mixture.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Benzyl 3-aryl-1,2,5,6-tetrahydropyridine-1-carboxylate derivative.

Data Presentation

The following table summarizes the expected outcomes for the Suzuki coupling reaction with a variety of arylboronic acids, based on typical yields for similar substrates.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acidBenzyl 3-phenyl-1,2,5,6-tetrahydropyridine-1-carboxylate85-95
24-Methoxyphenylboronic acidBenzyl 3-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine-1-carboxylate80-90
34-Chlorophenylboronic acidBenzyl 3-(4-chlorophenyl)-1,2,5,6-tetrahydropyridine-1-carboxylate75-85
43-Thienylboronic acidBenzyl 3-(thiophen-3-yl)-1,2,5,6-tetrahydropyridine-1-carboxylate70-80
54-(Trifluoromethyl)phenylboronic acidBenzyl 3-(4-(trifluoromethyl)phenyl)-1,2,5,6-tetrahydropyridine-1-carboxylate65-75

Visualizations

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start_ketone Benzyl 3-oxopiperidine -1-carboxylate triflate_formation Vinyl Triflate Formation start_ketone->triflate_formation 1. LiHMDS 2. Comins' Reagent aryl_boronic Arylboronic Acid suzuki_coupling Suzuki-Miyaura Cross-Coupling aryl_boronic->suzuki_coupling triflate_formation->suzuki_coupling Vinyl Triflate Intermediate final_product Benzyl 3-aryl-1,2,5,6- tetrahydropyridine-1-carboxylate suzuki_coupling->final_product Pd(PPh₃)₄, KF

Caption: Overall workflow for the synthesis of 3-aryl-piperidine derivatives.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L₂(OTf) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product vinyl_triflate R¹-OTf vinyl_triflate->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Click Chemistry Utilizing Benzyl 3-Methylenepiperidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Benzyl 3-methylenepiperidine-1-carboxylate analogs in click chemistry. While the exocyclic methylene group is not directly amenable to standard azide-alkyne cycloaddition reactions, it serves as a valuable synthetic handle for the introduction of bioorthogonal functionalities. This document outlines the synthesis of click-ready piperidine analogs and provides detailed protocols for their application in bioconjugation and drug discovery.

Introduction to Piperidine Scaffolds in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, as well as to serve as a versatile scaffold for presenting pharmacophoric groups in a defined three-dimensional orientation.[3][4] Piperidine derivatives are found in drugs targeting the central nervous system, as well as in anticancer, antiviral, and antimicrobial agents.[5] The ability to incorporate this privileged scaffold into larger biomolecules or to use it in fragment-based drug discovery through robust and efficient methods like click chemistry is of significant interest.[6][7]

From Methylene to Click-Ready: Synthesis of Functionalized Analogs

The parent compound, this compound, can be readily converted into analogs bearing an azide or a terminal alkyne, rendering them suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A proposed synthetic route involves the hydroboration-oxidation of the exocyclic double bond to yield a primary alcohol.[8][9][10] This alcohol can then be converted to an azide or an alkyne through standard organic chemistry transformations.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway to obtain azide and alkyne functionalized this compound analogs.

G cluster_0 Synthesis of Click-Ready Piperidine Analogs cluster_1 Azide Functionalization cluster_2 Alkyne Functionalization start Benzyl 3-methylenepiperidine- 1-carboxylate hydroboration 1. Hydroboration-Oxidation (e.g., BH3-THF, then H2O2, NaOH) start->hydroboration alcohol Benzyl 3-(hydroxymethyl)piperidine- 1-carboxylate hydroboration->alcohol tosylation 1. Tosylation (TsCl, Pyridine) 2. Azide Substitution (NaN3, DMF) alcohol->tosylation oxidation 1. Oxidation (e.g., PCC, DMP) 2. Seyferth-Gilbert Homologation alcohol->oxidation azide Benzyl 3-(azidomethyl)piperidine- 1-carboxylate tosylation->azide alkyne Benzyl 3-ethynylpiperidine- 1-carboxylate oxidation->alkyne

Caption: Proposed synthetic route to azide and alkyne analogs.

Applications in Bioconjugation and Drug Discovery

The functionalized piperidine analogs can be employed in a variety of click chemistry applications.

  • Targeted Drug Delivery: The piperidine analog can be conjugated to a targeting moiety, such as an antibody or a peptide, to deliver a therapeutic agent to a specific site in the body.[11][12]

  • Fragment-Based Drug Discovery (FBDD): The piperidine scaffold can be "clicked" onto a library of fragments to rapidly generate a diverse range of potential drug candidates.[7]

  • PROTACs and Molecular Glues: Click chemistry can be used to link the piperidine-containing molecule to an E3 ligase-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12]

  • Fluorescent Labeling and Imaging: Conjugation of the piperidine analog to a fluorescent dye allows for the visualization and tracking of the molecule in biological systems.

Hypothetical Signaling Pathway Application

Many CNS-active drugs containing a piperidine scaffold target G-protein coupled receptors (GPCRs). A synthesized piperidine-containing drug conjugate could be used to probe these signaling pathways.

cluster_0 GPCR Signaling Pathway Ligand Piperidine-Drug Conjugate GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A potential GPCR signaling pathway targeted by a piperidine conjugate.

Experimental Protocols

The following are generalized protocols for the use of the synthesized azide and alkyne piperidine analogs in CuAAC and SPAAC reactions.

General Experimental Workflow

cluster_workflow General Bioconjugation Workflow Start Start Step1 Synthesize/Obtain Click-Ready Piperidine Analog (Azide or Alkyne) Start->Step1 Step3 Perform Click Reaction (CuAAC or SPAAC) Step1->Step3 Step2 Prepare Biomolecule with Complementary Handle Step2->Step3 Step4 Purify the Conjugate Step3->Step4 Step5 Characterize the Final Product Step4->Step5 End End Step5->End

Caption: A generalized workflow for bioconjugation experiments.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized piperidine analog to an azide-containing biomolecule.

Materials:

  • Benzyl 3-ethynylpiperidine-1-carboxylate (1.0 equiv)

  • Azide-functionalized biomolecule (1.0-1.2 equiv)

  • Copper(II) sulfate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer

  • Degassed water

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

    • Dissolve the alkyne-piperidine analog in a minimal amount of a biocompatible co-solvent (e.g., DMSO, DMF) if necessary, and then dilute in the reaction buffer.

    • Ensure the azide-functionalized biomolecule is in the desired reaction buffer at an appropriate concentration (e.g., 1-10 mg/mL for proteins).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized biomolecule and the alkyne-piperidine analog.

    • Prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purification:

    • Purify the conjugate using a method appropriate for the biomolecule to remove unreacted reagents and the copper catalyst.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-functionalized piperidine analog to a biomolecule functionalized with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Benzyl 3-(azidomethyl)piperidine-1-carboxylate (1.1-1.5 equiv)

  • Strained alkyne-functionalized biomolecule (1.0 equiv)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-piperidine analog in a minimal amount of a biocompatible co-solvent (e.g., DMSO, DMF) if necessary, and then dilute in the reaction buffer.

    • Ensure the strained alkyne-functionalized biomolecule is in the desired reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the strained alkyne-functionalized biomolecule and the azide-piperidine analog.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne.

  • Purification:

    • Purify the conjugate using a method appropriate for the biomolecule to remove the excess piperidine analog.

  • Characterization:

    • Confirm the conjugation using appropriate analytical techniques.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for CuAAC and SPAAC reactions. Actual values may vary depending on the specific reactants and conditions.

Table 1: Typical Reaction Parameters for CuAAC

ParameterValueReference
Alkyne Concentration10 µM - 10 mM
Azide Concentration10 µM - 10 mM
CuSO₄ (mol%)1 - 5
Sodium Ascorbate (mol%)5 - 10
Ligand:Cu Ratio2:1 to 5:1
Temperature4 - 37 °C
Reaction Time0.5 - 12 hours
pH6.5 - 8.0

Table 2: Comparison of Second-Order Rate Constants for SPAAC with Benzyl Azide

Strained AlkyneRate Constant (M⁻¹s⁻¹)Reference
DIBO~0.01 - 0.1
BCN~0.1 - 1.0
DIFO~0.1 - 0.5
DBCO~0.3 - 1.0
BARAC>1.0[13]

Conclusion

This compound analogs, once functionalized with an azide or alkyne handle, are versatile building blocks for click chemistry applications. The protocols and data presented here provide a foundation for researchers to incorporate this important pharmaceutical scaffold into a wide range of molecules for applications in drug discovery, chemical biology, and materials science. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for live-cell and in vivo studies due to the absence of a cytotoxic copper catalyst.

References

Application Notes and Protocols: Protecting Group Strategies for Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection, implementation, and removal of nitrogen protecting groups for Benzyl 3-methylenepiperidine-1-carboxylate. The strategies outlined are based on established principles of organic synthesis and literature precedents for related piperidine derivatives.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development due to its reactive exocyclic double bond and the piperidine scaffold, a common motif in bioactive molecules. The synthesis and further functionalization of this compound often necessitate the protection of the piperidine nitrogen to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is a common nitrogen protecting group, but its removal conditions may not always be compatible with other functional groups, particularly the exocyclic methylene group. Therefore, a careful selection of protecting group strategy is crucial for successful synthetic campaigns.

This application note explores various protecting group strategies, including the use of the incumbent Cbz group and potential alternatives like the tert-butyloxycarbonyl (Boc) group. Detailed protocols for protection and deprotection reactions are provided, along with a comparative analysis to aid in selecting the most appropriate strategy for a given synthetic route.

Protecting Group Strategies

The choice of a protecting group depends on its stability to the reaction conditions required for subsequent transformations and the ease of its selective removal. For this compound, the primary considerations are the stability of the exocyclic double bond and the piperidine ring.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is a widely used protecting group for amines due to its general stability under a range of conditions.

Protection Protocol: Synthesis of this compound

A plausible synthetic route to the title compound involves the Wittig reaction on a suitably protected piperidone precursor.

  • Step 1: N-Protection of 3-Piperidone. 3-Piperidone hydrochloride can be protected with benzyl chloroformate under basic conditions to yield Benzyl 3-oxopiperidine-1-carboxylate.

  • Step 2: Wittig Reaction. The protected piperidone can then be subjected to a Wittig reaction using methyltriphenylphosphonium bromide and a strong base to introduce the exocyclic methylene group.

Deprotection Protocols for Cbz Group

The removal of the Cbz group is typically achieved by hydrogenolysis or acidic conditions.

  • Catalytic Hydrogenolysis: This is a common and often mild method for Cbz deprotection.[1][2] However, care must be taken as prolonged reaction times or harsh conditions could potentially lead to the reduction of the exocyclic double bond.

  • Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group. This method should be used with caution as the exocyclic methylene group may be susceptible to acid-catalyzed hydration or polymerization.

Tert-butyloxycarbonyl (Boc) Group

The Boc group is another extensively used protecting group for amines, offering an orthogonal deprotection strategy to the Cbz group.[3]

Protection Protocol: Synthesis of Tert-butyl 3-methylenepiperidine-1-carboxylate

The synthesis would follow a similar pathway to the Cbz-protected analogue, starting with the Boc protection of 3-piperidone.

  • Step 1: N-Protection of 3-Piperidone. 3-Piperidone hydrochloride is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to afford Tert-butyl 3-oxopiperidine-1-carboxylate.

  • Step 2: Wittig Reaction. The Boc-protected piperidone undergoes a Wittig reaction to yield Tert-butyl 3-methylenepiperidine-1-carboxylate.

Deprotection Protocol for Boc Group

The Boc group is readily cleaved under acidic conditions, which are typically milder than those required for Cbz cleavage.

  • Acidic Cleavage: Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is the most common method for Boc deprotection.[4]

Data Presentation

The following table summarizes the key features of the Cbz and Boc protecting groups for 3-methylenepiperidine.

Protecting GroupIntroduction ReagentDeprotection ConditionsPotential Incompatibilities with 3-Methylene Group
Cbz Benzyl chloroformateH₂, Pd/C (Hydrogenolysis)Possible reduction of the double bond under harsh conditions.
HBr/AcOH (Strong Acid)Potential for acid-catalyzed hydration or polymerization.
Boc Di-tert-butyl dicarbonateTFA/DCM (Mild Acid)Generally compatible.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Piperidone hydrochloride

  • Benzyl chloroformate

  • Sodium carbonate

  • Toluene

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • N-Protection: To a solution of 3-piperidone hydrochloride (1.0 eq) in water is added sodium carbonate (2.2 eq). The mixture is cooled to 0 °C, and benzyl chloroformate (1.1 eq) in toluene is added dropwise. The reaction is stirred at room temperature overnight. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield Benzyl 3-oxopiperidine-1-carboxylate.

  • Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C is added potassium tert-butoxide (1.2 eq) portionwise. The mixture is stirred at room temperature for 1 hour. A solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction is stirred at room temperature overnight. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Protocol 2: Deprotection of this compound (Catalytic Hydrogenolysis)

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • To a solution of this compound (1.0 eq) in methanol is added 10% Pd/C (10 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (balloon or Parr shaker).

  • The reaction is stirred under a hydrogen atmosphere at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3-methylenepiperidine.

Protocol 3: Synthesis of Tert-butyl 3-methylenepiperidine-1-carboxylate

Materials:

  • 3-Piperidone hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine

  • Dichloromethane (DCM)

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • N-Protection: To a solution of 3-piperidone hydrochloride (1.0 eq) and triethylamine (2.5 eq) in DCM is added (Boc)₂O (1.1 eq). The reaction is stirred at room temperature overnight. The reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield Tert-butyl 3-oxopiperidine-1-carboxylate.

  • Wittig Reaction: Follow the procedure described in Protocol 1, Step 2, using Tert-butyl 3-oxopiperidine-1-carboxylate as the starting material.

Protocol 4: Deprotection of Tert-butyl 3-methylenepiperidine-1-carboxylate (Acidic Cleavage)

Materials:

  • Tert-butyl 3-methylenepiperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of Tert-butyl 3-methylenepiperidine-1-carboxylate (1.0 eq) in DCM (0.1 M) is added TFA (10 eq) at 0 °C.

  • The reaction is stirred at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is basified with saturated aqueous sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield 3-methylenepiperidine.

Mandatory Visualization

G cluster_synthesis Synthesis of Protected 3-Methylene-piperidine cluster_deprotection Deprotection Strategies Piperidone 3-Piperidone Protected_Piperidone N-Protected 3-Oxopiperidine Piperidone->Protected_Piperidone Protection (Cbz-Cl or Boc2O) Protected_Methylene_Piperidine N-Protected 3-Methylene-piperidine Protected_Piperidone->Protected_Methylene_Piperidine Wittig Reaction Cbz_Protected Benzyl 3-methylene- piperidine-1-carboxylate Boc_Protected Tert-butyl 3-methylene- piperidine-1-carboxylate Deprotected_Product 3-Methylene-piperidine Cbz_Protected->Deprotected_Product Hydrogenolysis (H2, Pd/C) or Strong Acid (HBr/AcOH) Boc_Protected->Deprotected_Product Mild Acid (TFA)

Caption: General workflow for the synthesis and deprotection of N-protected 3-methylenepiperidine derivatives.

G cluster_cbz Cbz Protection Strategy cluster_boc Boc Protection Strategy Start_Cbz Benzyl 3-methylene- piperidine-1-carboxylate Deprotection_Cbz Deprotection (e.g., H2, Pd/C) Start_Cbz->Deprotection_Cbz Product_Cbz 3-Methylene-piperidine Deprotection_Cbz->Product_Cbz Side_Reaction_Cbz Potential Side Reaction: Reduction of Alkene Deprotection_Cbz->Side_Reaction_Cbz Start_Boc Tert-butyl 3-methylene- piperidine-1-carboxylate Deprotection_Boc Deprotection (TFA) Start_Boc->Deprotection_Boc Product_Boc 3-Methylene-piperidine Deprotection_Boc->Product_Boc

Caption: Comparison of Cbz and Boc deprotection pathways and potential side reactions.

Conclusion

The choice between a Cbz and a Boc protecting group for the synthesis and manipulation of 3-methylenepiperidine derivatives depends on the planned synthetic route. The Boc group offers the advantage of milder acidic deprotection conditions, which are less likely to affect the exocyclic double bond. The Cbz group, while robust, requires deprotection conditions that may necessitate careful optimization to preserve the integrity of the alkene. The protocols and comparative data provided herein should serve as a valuable resource for researchers in the design and execution of synthetic strategies involving this compound and its analogues.

References

Application Notes and Protocols for the Functionalization of the Methylene Group in Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various chemical transformations targeting the exocyclic methylene group of Benzyl 3-methylenepiperidine-1-carboxylate. This versatile starting material allows for the introduction of diverse functionalities at the 3-position of the piperidine ring, a privileged scaffold in medicinal chemistry. The following protocols are based on established synthetic methodologies for the functionalization of alkenes and are adapted for this specific substrate.

Hydroboration-Oxidation: Synthesis of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

This protocol describes the anti-Markovnikov hydration of the exocyclic double bond to yield the corresponding primary alcohol. The hydroboration step proceeds with syn-addition of the borane, followed by an oxidation step that replaces the boron atom with a hydroxyl group with retention of stereochemistry.[1][2]

Experimental Protocol

A detailed step-by-step procedure for the hydroboration-oxidation of this compound is provided below.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1 M solution of BH₃•THF in THF (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • Carefully and slowly add 3 M aqueous NaOH solution (1.5 eq) to the reaction mixture, followed by the slow dropwise addition of 30% aqueous H₂O₂ (1.5 eq), ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.[3]

Quantitative Data
Reagent/ParameterMolar Equivalents/Value
This compound1.0
BH₃•THF (1 M in THF)1.1
Sodium Hydroxide (3 M)1.5
Hydrogen Peroxide (30%)1.5
Reaction Temperature0 °C to Room Temperature
Reaction Time3 hours (hydroboration) + 1 hour (oxidation)
Expected Yield 85-95%

Workflow Diagram

sub This compound in THF bh3 Add BH3•THF at 0°C sub->bh3 stir_rt Stir at RT bh3->stir_rt oxidize Oxidize with NaOH/H2O2 at 0°C stir_rt->oxidize workup Aqueous Workup & Extraction oxidize->workup purify Column Chromatography workup->purify product Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate purify->product

Hydroboration-Oxidation Workflow

Ozonolysis: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate

This protocol outlines the oxidative cleavage of the exocyclic methylene group to yield the corresponding ketone, Benzyl 3-oxopiperidine-1-carboxylate. The reaction proceeds via the formation of a primary ozonide, which rearranges to the more stable secondary ozonide. A reductive work-up with dimethyl sulfide (DMS) then furnishes the ketone.[4][5][6]

Experimental Protocol

A detailed step-by-step procedure for the ozonolysis of this compound is provided below.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generator

  • Dimethyl sulfide (DMS)

  • Nitrogen or Argon gas supply

  • Dry ice/acetone bath

  • Gas dispersion tube

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 9:1 v/v) in a round-bottom flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the stirred solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.

  • Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon gas for 10-15 minutes to remove excess ozone.

  • While maintaining the temperature at -78 °C, add dimethyl sulfide (2.0-3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography to afford Benzyl 3-oxopiperidine-1-carboxylate.[7][8]

Quantitative Data
Reagent/ParameterMolar Equivalents/Value
This compound1.0
OzoneIn excess
Dimethyl Sulfide2.0 - 3.0
Reaction Temperature-78 °C to Room Temperature
Reaction TimeVaries (ozonolysis) + Overnight (work-up)
Expected Yield 70-85%

Workflow Diagram

sub This compound in DCM/MeOH ozonolysis Ozonolysis at -78°C sub->ozonolysis purge Purge with N2 ozonolysis->purge dms Add Dimethyl Sulfide purge->dms warm_stir Warm to RT and Stir dms->warm_stir concentrate Concentration warm_stir->concentrate purify Column Chromatography concentrate->purify product Benzyl 3-oxopiperidine-1-carboxylate purify->product sub This compound ad_mix Add to AD-mix and CH3SO2NH2 in t-BuOH/H2O sub->ad_mix stir_0c Stir at 0°C ad_mix->stir_0c quench Quench with Na2SO3 stir_0c->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Benzyl 3-(1,2-dihydroxyethyl)piperidine-1-carboxylate purify->product sub This compound in Solvent catalyst Add Pd/C Catalyst sub->catalyst hydrogenate Hydrogenate under H2 atmosphere catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate filter->concentrate product Benzyl 3-methylpiperidine-1-carboxylate concentrate->product

References

Troubleshooting & Optimization

Technical Support Center: Benzyl 3-methylenepiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. The following guides provide answers to common questions and solutions to potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the Wittig reaction. This involves reacting a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide, with the corresponding ketone precursor, Benzyl 3-oxopiperidine-1-carboxylate. The reaction's key advantage is the precise placement of the carbon-carbon double bond.[1][2]

Q2: Why is the Wittig reaction often challenging for this synthesis?

A2: The primary challenge stems from the fact that the starting material is a ketone. Ketones are generally less reactive in Wittig olefinations compared to aldehydes.[1][3][4] This reduced reactivity can lead to sluggish reactions, requiring more forceful conditions or stronger bases, which in turn may result in lower yields and more side products.[3] Steric hindrance around the ketone can also be a limiting factor.[5][6]

Q3: What is the major byproduct of this reaction, and how can it be removed?

A3: The main byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). TPPO can complicate product purification due to its polarity, which is often similar to that of the desired product. Common removal strategies include:

  • Column Chromatography: Careful selection of the eluent system can effectively separate the product from TPPO.

  • Crystallization: The product can sometimes be selectively crystallized, leaving TPPO in the mother liquor.

  • Precipitation: TPPO can be precipitated from non-polar solvents like hexane or ether, or by forming an insoluble salt complex with MgCl₂.

Q4: What are the critical safety precautions when performing this synthesis?

A4: The synthesis often involves strong, pyrophoric, and moisture-sensitive bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[4][7] It is imperative to:

  • Work under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Use anhydrous solvents and glassware.

  • Handle strong bases with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Quench the reaction carefully at a low temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction is not working. How can I confirm if the phosphorus ylide was successfully generated? A: Ylide formation is the critical first step.

  • Check Your Base: Ensure the base is fresh and active. For example, potassium tert-butoxide (t-BuOK) is hygroscopic and loses activity over time.[8] Strong bases like n-BuLi or NaH are generally more reliable for deprotonating the phosphonium salt.[4]

  • Anhydrous Conditions: The ylide is a strong base and will be quenched by water or alcohols.[9] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Visual Confirmation: Successful formation of methylenetriphenylphosphorane ylide often results in a characteristic orange to deep red color in THF.

  • Spectroscopic Analysis: For definitive confirmation, a ³¹P NMR spectrum can be run on an aliquot of the reaction mixture. The phosphonium salt will have a chemical shift around +20 to +30 ppm, while the ylide appears at a different chemical shift.

Q: I've confirmed ylide formation, but the yield is still low. Could the ketone be the problem? A: Yes, the reactivity of the ketone is a common limiting factor.

  • Purity of Starting Material: Verify the purity of your Benzyl 3-oxopiperidine-1-carboxylate using NMR or LC-MS. Impurities can inhibit the reaction.

  • Increase Reactivity: Since ketones are less reactive than aldehydes, you may need to adjust conditions.[3] Consider increasing the reaction temperature or allowing for a longer reaction time. However, be aware that this may also promote side reactions.

  • Base Sensitivity: The starting material may be sensitive to the strong base used, leading to decomposition or self-condensation.[3] A potential solution is to add the ketone to the pre-formed ylide solution at a low temperature.

Problem: Difficulty with Product Purification

Q: I have a product, but it is heavily contaminated with triphenylphosphine oxide (TPPO). What is the best purification strategy? A:

  • Optimize Chromatography: Use a gradient elution on your silica gel column. Start with a non-polar solvent (e.g., hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., with ethyl acetate) to separate your product from the more polar TPPO.

  • Solvent Precipitation: After the initial workup, dissolve the crude mixture in a minimal amount of a solvent in which your product is soluble but TPPO is not (e.g., dichloromethane or ethyl acetate). Add a non-polar solvent like hexane or diethyl ether to precipitate the TPPO, which can then be removed by filtration.

  • Acidic Wash: If your final product is basic, an acidic wash can help. However, this compound is a neutral molecule, so this method is not applicable.

Data Presentation: Optimizing Reaction Conditions

The choice of base and solvent is critical for maximizing yield. The following tables summarize data from related Wittig olefination studies on ketones.

Table 1: Comparison of Bases in Wittig Olefination of Ketones

BaseSolventTemperature (°C)Typical YieldNotes
n-Butyllithium (n-BuLi)THF-78 to RTGood to HighVery strong base, requires strictly anhydrous conditions.[7]
Sodium Hydride (NaH)THF or DMSORT to 60Good to HighStrong base, easier to handle than n-BuLi but may require heating.[2][4]
Potassium t-Butoxide (t-BuOK)THF0 to RTModerateA strong, non-nucleophilic base. Yields can be variable; freshness of the reagent is critical.[8]
Sodium Methoxide (NaOMe)Acetonitrile60ModerateReported to give higher yields than weaker bases for ketones.[3]
Potassium Carbonate (K₂CO₃)Acetonitrile60Very LowGenerally too weak for efficient olefination of unactivated ketones.[3]
Silver Carbonate (Ag₂CO₃)Acetonitrile60ModerateShown to be effective under mildly basic conditions, beneficial for base-sensitive substrates.[3]

Table 2: Example Reaction Conditions for Olefination

SubstrateYlide ReagentBaseSolventConditionsYield (%)Reference
Cyclohexanone(EtO)₂P(O)CH₂CO₂EtNaOMeMeCN60 °C, overnight42PMC - NIH[3]
Aliphatic AldehydePh₃PCHCO₂BnAg₂CO₃MeCNRT, overnight82PMC - NIH[3]
Aromatic AldehydePh₃PCH₂OMet-BuOKTHF0 °C to RT, 7h90Reddit[8]
AldehydeStabilized YlideAmberlite ResinDMF95 °C, 10h85ResearchGate[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl 3-oxopiperidine-1-carboxylate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, or n-BuLi (1.1 equivalents) dropwise.

    • Allow the mixture to stir at 0 °C for 1 hour, during which the formation of the ylide is typically indicated by the appearance of a yellow-orange color.

  • Wittig Reaction:

    • Dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the ylide mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction overnight at room temperature. Monitor the reaction progress using TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products SM1 Benzyl 3-oxopiperidine- 1-carboxylate Wittig Wittig Reaction SM1->Wittig SM2 Methyltriphenyl- phosphonium Bromide Ylide Ylide Formation SM2->Ylide Ylide->Wittig Purification Work-up & Purification Wittig->Purification Product Benzyl 3-methylenepiperidine- 1-carboxylate Byproduct Triphenylphosphine Oxide (TPPO) Base Strong Base (e.g., t-BuOK, n-BuLi) Base->Ylide Purification->Product Purification->Byproduct

Caption: Overall workflow for the Wittig synthesis of the target compound.

Troubleshooting_Flowchart Start Start: Low or No Yield Q1 Was the ylide successfully formed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the ketone starting material pure & reactive? A1_Yes->Q2 Sol1 Check Base (Freshness/Strength) Ensure Anhydrous Conditions Verify with ³¹P NMR A1_No->Sol1 End Yield Optimized Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are side reactions (e.g., self-condensation) occurring? A2_Yes->Q3 Sol2 Verify Purity (NMR, LC-MS) Increase Temperature/Time Consider a more reactive ylide A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Sol3 Add ketone to pre-formed ylide Use milder base (e.g., Ag₂CO₃) Lower reaction temperature A3_Yes->Sol3 Sol3->End

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Preparation of Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

The most prevalent method is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone. In this specific synthesis, the precursor, Benzyl 3-oxopiperidine-1-carboxylate (also known as N-Cbz-3-piperidone), is reacted with a methylenating Wittig reagent, typically methyltriphenylphosphonium bromide, in the presence of a strong base.

Q2: What are the primary challenges encountered in this synthesis?

Common challenges include low product yield, the formation of side products that are difficult to separate, and issues with the stability of the starting materials or the ylide. A significant challenge is the removal of the triphenylphosphine oxide byproduct generated during the reaction.

Q3: Are there alternative methods to the standard Wittig reaction for this transformation?

Yes, for sterically hindered ketones or when the standard Wittig reaction gives low yields, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is often more nucleophilic and can be more effective with challenging substrates. A key advantage of the HWE reaction is that its phosphate byproduct is water-soluble, which simplifies the purification process.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of this compound can be attributed to several factors. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions

Possible Cause Recommended Action Expected Outcome
Inefficient Ylide Formation Ensure the phosphonium salt is thoroughly dried before use. Use a sufficiently strong, fresh base (e.g., n-BuLi, NaH, KHMDS) and strictly anhydrous reaction conditions (flame-dried glassware, anhydrous solvent).A characteristic color change (often to deep yellow or orange) should be observed upon addition of the base, indicating ylide formation.
Ylide Instability Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately. Consider generating the ylide in the presence of the ketone (in situ).Minimizes decomposition of the reactive ylide before it can react with the ketone.
Poor Quality of Starting Ketone Use freshly prepared or purified Benzyl 3-oxopiperidine-1-carboxylate. Ensure it has not degraded during storage.Reduces the presence of impurities that could interfere with the reaction.
Steric Hindrance The piperidone ring can present some steric hindrance. Consider using a less sterically demanding base or switching to the Horner-Wadsworth-Emmons (HWE) reaction.Improved conversion to the desired product.
Issue 2: Presence of Significant Side Products/Impurities

The presence of impurities complicates purification and reduces the overall yield. The following are common side reactions and strategies to mitigate them.

Common Side Reactions and Mitigation Strategies

Side Reaction Description Mitigation Strategy
Aldol Condensation The enolizable starting ketone (Benzyl 3-oxopiperidine-1-carboxylate) can undergo self-condensation under the basic reaction conditions, leading to a dimeric aldol adduct.Add the ketone slowly to the pre-formed ylide solution at low temperatures. Use a non-nucleophilic, sterically hindered base if possible.
Enolization of Starting Ketone The base can deprotonate the α-carbon of the ketone, forming an enolate which is unreactive towards the Wittig reagent.Use a slight excess of the Wittig reagent. Add the ketone to the ylide solution to ensure the ylide is readily available for reaction.
Isomerization of Product The exocyclic double bond of the product can potentially isomerize to the more thermodynamically stable endocyclic enamine under certain conditions, although this is less common under standard Wittig conditions.Maintain neutral or slightly acidic conditions during workup and purification. Avoid prolonged exposure to heat or base after the reaction is complete.
Issue 3: Difficulty in Purifying the Final Product

The primary purification challenge is the removal of triphenylphosphine oxide (TPPO), which often co-elutes with the product during column chromatography.

Purification Strategies

Method Protocol Advantages/Disadvantages
Column Chromatography Careful selection of the solvent system (e.g., hexane/ethyl acetate gradients) can sometimes achieve separation.Can be tedious and may not always provide complete separation.
Precipitation of TPPO After the reaction, the crude mixture can be dissolved in a solvent in which the product is soluble but TPPO is not (e.g., cold diethyl ether or pentane), causing TPPO to precipitate.Simple and can remove the bulk of the TPPO. May result in some product loss due to co-precipitation.
Conversion to a Salt TPPO can be converted to a salt that is insoluble in the reaction solvent. For example, treatment with MgBr₂ or ZnCl₂ can form a complex that precipitates.Effective for removing TPPO but adds an extra step to the workup.

Experimental Protocols

General Protocol for Wittig Methylenation of Benzyl 3-oxopiperidine-1-carboxylate
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF or diethyl ether. Cool the suspension to 0 °C or -78 °C. Add a strong base (e.g., n-butyllithium in hexanes) dropwise. Stir the mixture for 30-60 minutes, during which a distinct color change should occur.

  • Wittig Reaction: To the freshly prepared ylide, slowly add a solution of Benzyl 3-oxopiperidine-1-carboxylate in the same anhydrous solvent. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired this compound from triphenylphosphine oxide and other impurities.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low or No Product Yield check_ylide Check for Ylide Formation (e.g., color change) start->check_ylide ylide_no No Ylide Formed check_ylide->ylide_no No ylide_yes Ylide Formed check_ylide->ylide_yes Yes troubleshoot_ylide Troubleshoot Ylide Formation: - Use fresh, strong base - Ensure anhydrous conditions - Check phosphonium salt quality ylide_no->troubleshoot_ylide check_ketone Is Starting Ketone Consumed? (TLC analysis) ylide_yes->check_ketone end Improved Yield troubleshoot_ylide->end ketone_no Ketone Not Consumed check_ketone->ketone_no No ketone_yes Ketone Consumed, but Low Yield check_ketone->ketone_yes Yes troubleshoot_ketone Troubleshoot Reaction Conditions: - Increase reaction time/temperature - Consider alternative methods (HWE) - Check for enolization ketone_no->troubleshoot_ketone troubleshoot_workup Investigate Workup/Purification: - Check for product loss during extraction - Optimize chromatography ketone_yes->troubleshoot_workup troubleshoot_ketone->end troubleshoot_workup->end

Caption: Troubleshooting decision tree for low product yield.

Potential Reaction Pathways

Reaction Pathways cluster_reactants Reactants cluster_products Products & Byproducts cluster_side_reactions Side Reactions Ketone Benzyl 3-oxopiperidine-1-carboxylate Product This compound Ketone->Product Wittig Reaction Aldol Aldol Condensation Product Ketone->Aldol Self-condensation Enolate Ketone Enolate (Unreactive) Ketone->Enolate Deprotonation by Base Ylide Methyltriphenyl- phosphonium ylide Ylide->Product TPPO Triphenylphosphine oxide Ylide->TPPO byproduct of

Caption: Possible reaction pathways in the synthesis.

Technical Support Center: Purification of Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzyl 3-methylenepiperidine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase for the purification of N-protected piperidine derivatives like this compound. Its polarity is well-suited for separating the target compound from less polar and more polar impurities. In cases of compound instability on acidic silica, deactivated silica gel or alumina may be considered.[1]

Q2: Which mobile phase system is suitable for the elution of this compound?

A2: A common starting point for the purification of piperidine derivatives is a solvent system consisting of a non-polar solvent and a polar solvent.[2] A mixture of hexanes or heptane with ethyl acetate is a standard choice. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.[2] For basic compounds like this, which may exhibit tailing on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase can significantly improve peak shape.[3]

Q3: How can I determine the optimal solvent ratio for the column?

A3: The ideal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[3] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.3.[3] This range typically provides the best separation from impurities.

Q4: What are the common impurities I should expect?

A4: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. For N-protected piperidines, potential impurities could be the de-protected piperidine, or byproducts from side reactions. If benzyl chloride was used in the synthesis, impurities such as benzaldehyde or benzyl alcohol might be present.[4]

Q5: How can I visualize the compound on a TLC plate and in the collected fractions?

A5: this compound contains a chromophore (the benzyl group) and should be visible under a UV lamp (254 nm). For more sensitive detection, or if impurities are not UV-active, staining the TLC plate can be effective. General stains like phosphomolybdic acid (PMA) can be used.[3] Stains like ninhydrin can be useful for detecting any primary or secondary amine impurities, such as the de-protected piperidine.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product is not eluting from the column. 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.[1] 3. The compound is very polar and strongly adsorbed.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[1] 2. Test the stability of your compound on a silica TLC plate before running the column.[1] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[1] 3. For very polar compounds, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[1]
Product elutes with impurities (poor separation). 1. The chosen solvent system does not provide adequate separation (Rf values of product and impurity are too close). 2. The column was overloaded with the crude sample.[2] 3. The column was not packed properly, leading to channeling. 4. The initial band of the sample applied to the column was too broad.1. Re-optimize the solvent system using TLC to maximize the difference in Rf values. A shallower solvent gradient during elution might also improve separation. 2. Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight. 3. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. 4. Dissolve the crude product in a minimal amount of solvent and apply it carefully to the top of the column in a narrow band.[3]
The product spots on the TLC are streaking/tailing. 1. The compound is basic and is interacting strongly with the acidic silica gel.[3] 2. The sample is too concentrated on the TLC plate.[3]1. Add a small amount of triethylamine (0.5-1%) to the mobile phase to suppress the interaction with silica.[3] 2. Dilute the sample before spotting it on the TLC plate.[3]
The collected fractions containing the product are very dilute. 1. The elution was too slow, leading to band broadening. 2. The solvent polarity was increased too slowly.1. Apply gentle pressure to the top of the column to increase the flow rate.[3] 2. Once the product starts to elute, you can sometimes increase the polarity of the eluent more significantly to speed up elution and obtain more concentrated fractions, provided there are no closely eluting impurities.[1]

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Slurry and Packing the Column:

  • Choose an appropriately sized column based on the amount of crude material.
  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2] The consistency should be easily pourable.
  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use positive pressure to pack the column firmly.
  • Add a layer of sand on top of the silica bed to prevent it from being disturbed.[3]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
  • Carefully apply the sample solution to the top of the silica gel.
  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.[3] This powder can then be carefully added to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with the initial non-polar solvent mixture.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[2]
  • Collect fractions of a consistent volume.

4. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]
  • Spot the crude material, the collected fractions, and a co-spot (crude and fraction) on a TLC plate for comparison.
  • Visualize the spots under UV light and/or with an appropriate stain.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand load_column Load Sample onto Column add_sand->load_column dissolve_sample Dissolve Crude Product dissolve_sample->load_column elute Elute with Mobile Phase load_column->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide cluster_no_elution No Product Elution cluster_poor_sep Poor Separation cluster_tailing Tailing Peaks start Problem Encountered no_elution Is the product eluting? start->no_elution increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity No check_stability Check Stability on Silica no_elution->check_stability Still No poor_separation Good Separation? no_elution->poor_separation Yes increase_polarity->poor_separation check_stability->poor_separation optimize_solvent Re-optimize Solvent System poor_separation->optimize_solvent No tailing Are peaks tailing? poor_separation->tailing Yes check_loading Reduce Column Loading optimize_solvent->check_loading check_loading->tailing add_tea Add Triethylamine to Eluent tailing->add_tea Yes success Successful Purification tailing->success No add_tea->success

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Purification of Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Benzyl 3-methylenepiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Based on a typical synthesis involving a Wittig reaction with N-Cbz-3-piperidone and a methylenetriphenylphosphorane ylide, likely impurities include:

  • Triphenylphosphine oxide: A common byproduct of the Wittig reaction.[1][2][3]

  • Unreacted N-Cbz-3-piperidone: The starting ketone for the olefination reaction.

  • Benzyl alcohol: Can be present from the decomposition of the benzyl carbamate protecting group.

  • Residual solvents: Solvents used in the reaction and workup (e.g., THF, dichloromethane, ethyl acetate, hexanes).[4][5][6][7]

Q2: My final product appears oily or fails to crystallize. What could be the cause?

A2: The presence of triphenylphosphine oxide or excess benzyl alcohol can often result in an oily product, hindering crystallization. Even small amounts of these impurities can significantly impact the physical properties of the final compound. Additionally, some functional groups can inherently lead to oils rather than crystalline solids.

Q3: The purity of my compound is low after column chromatography. What can I do to improve it?

A3: Low purity after column chromatography can be due to several factors:

  • Inappropriate solvent system: The polarity of the eluent may not be optimal for separating your compound from the impurities. A gradient elution might be necessary.

  • Column overloading: Too much crude material was loaded onto the column, leading to poor separation.

  • Co-elution of impurities: An impurity may have a similar polarity to your product, making separation by silica gel chromatography challenging. In such cases, a different purification technique like recrystallization or preparative HPLC might be necessary.

Q4: I am observing degradation of my compound during purification. What are the likely causes and how can I prevent it?

A4: Carbamates can be sensitive to hydrolysis, especially under strongly acidic or basic conditions. The exocyclic double bond in this compound can also be susceptible to isomerization or other reactions under harsh conditions. To minimize degradation:

  • Maintain a neutral pH during aqueous workups.

  • Avoid unnecessarily high temperatures during solvent removal or recrystallization.

  • Use milder purification techniques when possible.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause Recommended Solution
White precipitate (triphenylphosphine oxide) in the crude product. The Wittig reaction byproduct, triphenylphosphine oxide, is often insoluble in non-polar solvents.Before column chromatography, triturate the crude product with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The triphenylphosphine oxide should precipitate and can be removed by filtration.
Broad or multiple spots on TLC after initial workup. Presence of multiple impurities such as unreacted starting materials and byproducts.Perform a thorough aqueous workup to remove any water-soluble impurities. Proceed with flash column chromatography using a carefully selected solvent system.
Product co-elutes with an impurity during column chromatography. The impurity has a similar polarity to the desired product.Try a different solvent system for chromatography, for example, a toluene/acetone gradient. If co-elution persists, consider recrystallization of the impure fractions.
Low yield after purification. Product loss during extraction, chromatography, or recrystallization.Ensure complete extraction from the aqueous phase. When running a column, carefully monitor fractions by TLC to avoid discarding fractions containing the product. For recrystallization, use a minimal amount of hot solvent to ensure maximum crystal recovery upon cooling.
NMR spectrum shows unexpected peaks. Residual solvents or unidentified impurities.Refer to NMR chemical shift tables for common laboratory solvents to identify solvent peaks.[4][6][7] If other impurities are present, further purification by re-chromatographing or recrystallization may be necessary.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound from common impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for chromatography

Procedure:

  • Preparation of the Crude Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent to be used for chromatography. If a significant amount of triphenylphosphine oxide is present, pre-purify by triturating with diethyl ether and filtering.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). The polarity can be gradually increased by adding more ethyl acetate (e.g., 90:10, 80:20 hexanes:ethyl acetate) to elute the desired compound.[8]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. The desired product, this compound, is less polar than triphenylphosphine oxide and N-Cbz-3-piperidone.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary:

Purification Step Typical Purity (by NMR) Expected Yield
Crude Product50-70%-
After Column Chromatography>95%70-85%
After Recrystallization>99%80-95% (from impure solid)
Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained from column chromatography or for directly purifying a solid crude product with a major impurity.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., a mixture of hexanes and ethyl acetate, or isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A mixture of hexanes and ethyl acetate is a good starting point.[9][10]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product tlc Analyze by TLC start->tlc single_spot Single Major Spot? tlc->single_spot multiple_spots Multiple Spots tlc->multiple_spots Grossly Impure column Flash Column Chromatography single_spot->column No recrystallize Recrystallization single_spot->recrystallize Yes pure_product Pure Product column->pure_product oily_product Product is an Oil column->oily_product Fails to solidify recrystallize->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Removal_Strategy crude Crude Product This compound + Triphenylphosphine oxide + Unreacted N-Cbz-3-piperidone + Benzyl alcohol trituration Trituration with Diethyl Ether crude->trituration filtration Filtration trituration->filtration solid_ppo {Solid | Triphenylphosphine Oxide} filtration->solid_ppo Precipitate filtrate {Filtrate | Product + Other Impurities} filtration->filtrate Solution column Flash Column Chromatography (Hexanes/Ethyl Acetate Gradient) filtrate->column pure_product {Purified Product | this compound} column->pure_product Desired Fractions impurities {Impurities | N-Cbz-3-piperidone Benzyl alcohol} column->impurities Later Fractions

Caption: Logical workflow for the separation of common impurities.

References

Optimization of reaction conditions for Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A1: The most prevalent and effective strategy is the Wittig reaction, or a related olefination, performed on the corresponding ketone precursor, Benzyl 3-oxopiperidine-1-carboxylate. This method involves the reaction of the ketone with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base, to form the target exocyclic double bond.

Q2: What are the critical reaction parameters that require optimization?

A2: Several parameters are crucial for a successful reaction. These include the choice of base for ylide generation, the reaction solvent, and the temperature. The reaction is also highly sensitive to moisture and air, requiring strictly anhydrous and inert conditions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane. Staining with potassium permanganate is effective for visualizing both the starting ketone and the product alkene. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm product formation and identify byproducts.

Q4: What are the common side products, and how can their formation be minimized?

A4: Common side products include the isomerized alkene (Benzyl 3-methyl-1,2,5,6-tetrahydropyridine-1-carboxylate) and unreacted starting material. Isomerization can be minimized by careful selection of the base and maintaining a controlled temperature. Incomplete conversion is often due to degraded reagents or insufficient base, highlighting the need for high-quality, fresh reagents and precise stoichiometry.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Degraded Wittig Reagent The phosphorus ylide is sensitive to air and moisture. Use freshly opened methyltriphenylphosphonium bromide or iodide and ensure it is thoroughly dried before use.
Insufficient Base Strength The chosen base may not be strong enough to fully deprotonate the phosphonium salt to form the ylide. Consider switching to a stronger base (e.g., n-Butyllithium instead of potassium tert-butoxide).
Presence of Moisture Water will quench the ylide and any organometallic base. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal Temperature Ylide formation is often performed at low temperatures (0°C to -78°C), while the reaction with the ketone may require warming to room temperature or gentle heating. Optimize the temperature profile for your specific base and solvent combination.[1]

Problem: Significant Byproduct Formation

Possible CauseRecommended Solution
Double Bond Isomerization The exocyclic double bond can migrate to the more stable endocyclic position, especially under harsh basic conditions or elevated temperatures. Use the mildest possible base that effects the transformation and avoid prolonged heating.
Formation of Alcohol Byproduct Incomplete reaction or reaction with residual water can lead to the formation of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Ensure anhydrous conditions and an adequate molar excess of the Wittig reagent.
Decomposition of Starting Material The carbamate protecting group can be sensitive to certain nucleophiles or harsh conditions. Ensure the reaction conditions are compatible with the N-Cbz group.

Optimized Reaction Conditions

The tables below summarize optimized conditions for the key step in the synthesis of this compound.

Table 1: Optimization of Wittig Reaction Conditions

BaseSolventTemperature (°C)Typical Yield (%)Notes / Common Issues
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78 to 2580-90%Requires strict anhydrous conditions and careful temperature control.
Sodium Hydride (NaH)Dimethyl Sulfoxide (DMSO) / THF25 to 5070-85%Slower ylide formation; requires heating which may increase byproduct formation.[2]
Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)10 to 2065-80%A safer, non-pyrophoric alternative to n-BuLi, but may be less effective.[3]
Sodium bis(trimethylsilyl)amide (NaHMDS)Toluene0 to 2575-85%Good for large-scale synthesis; generates non-nucleophilic byproducts.

Table 2: Selection of Solvents

SolventRationale / Considerations
Tetrahydrofuran (THF) Excellent for solvating organometallic reagents and the phosphonium salt. The preferred solvent for reactions using n-BuLi.
Toluene A non-polar alternative, useful for reactions at higher temperatures and with certain amide bases.[3]
Dichloromethane (DCM) Generally avoided for the Wittig reaction itself due to potential reactivity with strong bases, but suitable for N-benzylation steps if synthesizing the precursor.[4]
Dimethylformamide (DMF) A polar aprotic solvent that can be used in N-benzylation reactions, often with bases like K2CO3.[5]

Visualized Workflows and Logic

G A Start: Benzyl 3-oxopiperidine-1-carboxylate B Step 1: Olefination (Wittig Reaction) A->B Methyltriphenylphosphonium bromide, Base (e.g., n-BuLi, t-BuOK), Anhydrous Solvent (e.g., THF) C Work-up & Purification B->C Quench reaction, Aqueous extraction D Final Product: Benzyl 3-methylenepiperidine-1-carboxylate C->D Silica Gel Column Chromatography G start Low / No Yield reagent Check Reagent Quality (Phosphonium Salt, Base, Ketone) start->reagent moisture Reaction under strict anhydrous conditions? reagent->moisture dry Action: Dry all glassware, reagents, and solvents. moisture->dry No temp Is temperature optimal for ylide formation? moisture->temp Yes adj_temp Action: Adjust temperature (e.g., -78°C for n-BuLi). temp->adj_temp No base Is the base strong enough? temp->base Yes change_base Action: Consider a stronger base (e.g., n-BuLi instead of t-BuOK). base->change_base No

References

Technical Support Center: Synthesis of Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method is a two-step synthesis. The first step involves the preparation of the precursor, Benzyl 3-oxopiperidine-1-carboxylate. This is followed by a Wittig reaction to introduce the exocyclic methylene group.

Q2: What are the primary challenges in this synthesis?

A2: The main challenges include achieving complete conversion during the Wittig reaction, potential side reactions such as double bond isomerization, and the purification of the final product from the triphenylphosphine oxide byproduct, which can be particularly difficult due to the polarity of the product.[1][2][3][4][5]

Q3: How can I monitor the progress of the Wittig reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). You should observe the disappearance of the starting material spot (Benzyl 3-oxopiperidine-1-carboxylate) and the appearance of a new, typically less polar, product spot. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Q4: Are there alternative methods to the Wittig reaction for this transformation?

A4: Yes, other olefination reactions such as the Horner-Wadsworth-Emmons reaction could be employed.[6][7] However, the Wittig reaction is a very common and generally effective method for this type of transformation.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate (Precursor)

A detailed protocol for a similar compound, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, involves a Dieckmann condensation.[7] A plausible route to Benzyl 3-oxopiperidine-1-carboxylate could involve the N-protection of 3-piperidone.

Materials:

  • 3-Piperidone hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

Procedure:

  • Suspend 3-piperidone hydrochloride (1.0 eq) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq) while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol is based on general Wittig reaction procedures and protocols for similar substrates.[9]

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl 3-oxopiperidine-1-carboxylate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. The formation of the ylide is indicated by the appearance of a yellow-orange color.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product to remove triphenylphosphine oxide (see troubleshooting guide for purification).

Data Presentation

ParameterBenzyl 3-oxopiperidine-1-carboxylateThis compound
Molecular Formula C₁₃H₁₅NO₃C₁₄H₁₇NO₂
Molecular Weight 233.26 g/mol 231.29 g/mol
Appearance Colorless to pale yellow oil or solidColorless oil
Typical Yield 85-95% (estimated)60-80% (estimated)
Key Spectroscopic Data ¹H NMR: Signals for benzyl and piperidine ring protons. ¹³C NMR: Carbonyl signal around 205-210 ppm.¹H NMR: Signals for exocyclic methylene protons (around 4.5-5.0 ppm). ¹³C NMR: Signals for the double bond carbons.

Troubleshooting Guide

Issue 1: Low or no yield of the Wittig product.

  • Question: My Wittig reaction is not proceeding, or the yield is very low. What could be the cause?

  • Answer:

    • Inactive Ylide: The phosphorus ylide is moisture-sensitive and may have decomposed. Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. Use freshly opened or properly stored anhydrous solvents.

    • Insufficiently Strong Base: The pKa of the phosphonium salt requires a strong base for deprotonation. Ensure the base used (e.g., t-BuOK, n-BuLi) is of high quality and not expired.

    • Steric Hindrance: While less of an issue with a methylene ylide, significant steric hindrance around the ketone could slow down the reaction.[7]

    • Low Reaction Temperature: While the ylide generation is done at a low temperature, the reaction with the ketone may require room temperature or gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal conditions.

Issue 2: Presence of unreacted starting material (ketone).

  • Question: After the reaction, I still see a significant amount of the starting ketone. How can I improve the conversion?

  • Answer:

    • Increase Equivalents of Wittig Reagent: Use a slight excess (1.2-1.5 equivalents) of the phosphonium salt and base to ensure complete consumption of the ketone.

    • Increase Reaction Time: Some Wittig reactions can be slow.[7] Extend the reaction time and monitor by TLC until no more starting material is observed.

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) might be necessary to drive the reaction to completion, but be cautious of potential side reactions.

Issue 3: Difficulty in removing triphenylphosphine oxide (TPPO).

  • Question: My final product is contaminated with triphenylphosphine oxide, and it is difficult to separate by column chromatography. What are my options?

  • Answer:

    • Crystallization: TPPO is often crystalline. Attempt to crystallize it from a non-polar solvent like a mixture of diethyl ether and hexane. Your product may remain in the mother liquor.

    • Precipitation with Metal Salts: TPPO forms complexes with certain metal salts, which then precipitate. A common method is to treat the crude product in a polar solvent (like ethanol) with a solution of zinc chloride (ZnCl₂). The resulting ZnCl₂(TPPO)₂ complex is insoluble and can be filtered off.[1][2][3]

    • Filtration through a Silica Plug: If your product is significantly less polar than TPPO, you can try to remove the TPPO by passing the crude mixture through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ether). The highly polar TPPO will be retained on the silica.[4][5]

Issue 4: Formation of side products.

  • Question: I am observing unexpected spots on my TLC plate. What are the likely side products?

  • Answer:

    • Isomerization of the Double Bond: Under certain conditions (e.g., presence of base and prolonged heating), the exocyclic double bond could potentially isomerize to the more thermodynamically stable endocyclic position. It is important to use non-protic solvents and work up the reaction promptly once complete.

    • Products from Ylide Decomposition: The ylide can decompose over time, especially at higher temperatures. It is best to generate and use the ylide in situ.

Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_wittig Wittig Reaction cluster_purification Purification start_prec 3-Piperidone HCl prot_step N-Protection with Cbz-Cl start_prec->prot_step precursor Benzyl 3-oxopiperidine-1-carboxylate prot_step->precursor wittig_reaction Wittig Reaction precursor->wittig_reaction Ketone phosphonium_salt Methyltriphenylphosphonium Bromide ylide Phosphorus Ylide phosphonium_salt->ylide Base base t-BuOK crude_product Crude Product wittig_reaction->crude_product purification_step Purification (e.g., Precipitation with ZnCl2 or Chromatography) crude_product->purification_step final_product This compound purification_step->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_ylide Ylide Issues cluster_reaction Reaction Condition Issues start Low or No Yield check_ylide Check Ylide Formation start->check_ylide check_reaction_cond Check Reaction Conditions start->check_reaction_cond moisture Moisture Present? check_ylide->moisture base_quality Base Quality/Strength? check_ylide->base_quality time Sufficient Reaction Time? check_reaction_cond->time temp Optimal Temperature? check_reaction_cond->temp use_anhydrous Use anhydrous solvents/reagents and inert atmosphere moisture->use_anhydrous Yes use_fresh_base Use fresh, high-quality base base_quality->use_fresh_base Poor increase_time Increase reaction time (monitor by TLC) time->increase_time No adjust_temp Adjust temperature (monitor by TLC) temp->adjust_temp Suboptimal

Caption: Troubleshooting logic for low yield in the Wittig reaction.

References

Stability issues of Benzyl 3-methylenepiperidine-1-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Benzyl 3-methylenepiperidine-1-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment.[1][2] The recommended temperature range is 2-8°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[2][3] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize the risk of oxidation.

Q2: How long can I store this compound?

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors that can compromise the stability of this compound are:

  • Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.[1][2]

  • Moisture/Humidity: The presence of water can lead to the hydrolysis of the benzyl ester group.[1][2]

  • Light Exposure: Like many organic compounds, this molecule may be photosensitive, and exposure to light, particularly UV light, can induce degradation.[1]

  • Acidic Conditions: The carbamate linkage can be susceptible to cleavage under acidic conditions, which would lead to the removal of the benzyl carboxylate group.[4]

  • Oxidizing Agents: Exposure to strong oxidizing agents should be avoided as they can potentially react with the piperidine ring or the exocyclic double bond.[4]

Q4: I've noticed a change in the color/physical appearance of the compound upon storage. What should I do?

A4: A change in color or physical appearance is a potential indicator of degradation. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before proceeding with any experiments.

Q5: Can I store this compound in a solution?

A5: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you need to prepare a stock solution, it should be stored at a low temperature (e.g., -20°C or -80°C) in a tightly sealed, light-protected container.[4] The stability of the compound in the chosen solvent should be validated over time. It is always best to prepare fresh solutions for your experiments.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering impurities.1. Verify Purity: Check the purity of your compound stock using HPLC or NMR. 2. Review Storage Conditions: Ensure the compound has been stored at the recommended 2-8°C, in a dry, dark place with the container tightly sealed. 3. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions before each experiment.[5]
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.1. Identify Degradants: If possible, use LC-MS to identify the mass of the impurity. Common degradation products could include the de-benzylated piperidine or the hydrolyzed carboxylic acid. 2. Check for Contaminants: Ensure all solvents and reagents used are free from acidic or basic contaminants.[4]
Compound has become discolored or oily Significant degradation has likely occurred.1. Do not use: It is advisable not to use the compound for sensitive experiments. 2. Re-purification: If the material is valuable, consider re-purification by column chromatography, if feasible. 3. Procure a new batch: The most reliable solution is to obtain a fresh supply of the compound.

Potential Degradation Pathways

The chemical structure of this compound contains several functional groups susceptible to degradation. The diagram below illustrates the most probable degradation pathways.

G Potential Degradation Pathways A This compound B Hydrolysis (Moisture) A->B D Acid-catalyzed Decarboxylation (Acidic conditions) A->D F Oxidation (Air/Oxidizing agents) A->F C 3-Methylenepiperidine-1-carboxylic acid + Benzyl alcohol B->C E 3-Methylenepiperidine + CO2 + Toluene D->E G Oxidized derivatives F->G

Caption: Plausible degradation routes for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or other suitable modifier)

    • C18 reverse-phase HPLC column

    • HPLC system with UV detector

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

    • Mobile Phase: A common starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)

      • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak. The appearance of new, significant peaks in aged samples compared to a fresh sample indicates degradation.

Stability Study Workflow

The following diagram outlines a logical workflow for conducting a stability study on this compound.

G Stability Study Workflow A Obtain fresh sample of This compound B Characterize initial purity and identity (HPLC, NMR, MS) A->B C Aliquot sample into multiple airtight, light-protected containers B->C D Store aliquots under different conditions (e.g., 2-8°C, room temp, 40°C) C->D E Test aliquots at specified time points (e.g., 1, 3, 6 months) D->E F Analyze for purity (HPLC) and appearance of degradants (LC-MS) E->F G Compare results to initial characterization F->G H Determine degradation rate and establish recommended storage conditions G->H

Caption: A systematic approach for evaluating the stability of the compound.

References

Preventing polymerization of the methylene group in Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Benzyl 3-methylenepiperidine-1-carboxylate. The information herein is designed to prevent the unwanted polymerization of the exocyclic methylene group, ensuring the integrity and reactivity of the compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polymerization a concern?

A1: this compound is a heterocyclic compound containing a reactive exo-methylene group (a double bond outside the main ring structure). This group is susceptible to free-radical polymerization, a chain reaction where individual monomer units link together to form long polymer chains.[1] Uncontrolled polymerization alters the chemical properties of the compound, leading to a loss of the desired monomer, which can result in failed reactions, inaccurate results, and difficulties in purification.

Q2: What factors can initiate the polymerization of the methylene group?

A2: Polymerization can be initiated by several factors, including:

  • Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.[2]

  • Light: UV light can generate free radicals, which act as initiators.[3][4]

  • Air (Oxygen): Oxygen can react with the compound to form peroxides, which can then decompose to initiate polymerization.

  • Contaminants: Impurities, especially metal ions or radical species, can catalyze the polymerization process.

Q3: How can I visually inspect my sample for signs of polymerization?

A3: Routine visual inspection is a critical first step in quality control.[5] Look for the following indicators:

  • Increased Viscosity: The sample may appear thicker or more syrup-like than a fresh sample.

  • Cloudiness or Precipitation: The formation of insoluble polymer may cause the liquid to become cloudy or for solid particles to appear.

  • Solidification: In advanced stages, the entire sample may solidify into a polymer mass.

  • Color Change: The material may change color as it degrades or polymerizes.[5]

Q4: What are the recommended storage conditions to prevent polymerization?

A4: Proper storage is the most effective way to maintain the stability of this compound.[4][6] Key recommendations are summarized in the table below.

Q5: Which polymerization inhibitors are effective, and at what concentrations?

A5: Several types of chemical inhibitors can be added to prevent premature polymerization. These compounds work by scavenging free radicals. The choice of inhibitor and its concentration depends on the intended application and storage duration.[3][7]

Q6: How can I remove an inhibitor before using the compound in a reaction?

A6: If the presence of an inhibitor interferes with your downstream application (e.g., a polymerization reaction or catalysis), it may need to be removed. Common methods include:

  • Distillation: If the compound is thermally stable, distillation can separate the monomer from a non-volatile inhibitor.[7]

  • Column Chromatography: Passing the compound through a column of activated alumina or silica gel can effectively remove phenolic inhibitors like hydroquinone or BHT.

  • Washing: A dilute aqueous base wash (e.g., 1% NaOH) can be used to extract acidic phenolic inhibitors. This must be followed by drying the organic layer.

Q7: What should I do if I suspect polymerization has occurred?

A7: If you suspect polymerization, it is crucial not to use the material in your experiments as it can lead to unpredictable outcomes. The material should be characterized to determine the extent of polymerization. If significant polymerization has occurred, the material should be disposed of according to your institution's hazardous waste guidelines.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Sample appears viscous, cloudy, or has solidified. Onset of polymerization due to improper storage (exposure to heat, light, or air).Do not use the sample. Verify storage conditions for remaining stock. Consider adding a polymerization inhibitor to new batches. Dispose of the affected sample according to safety protocols.[5]
Inconsistent analytical results (e.g., NMR, LC-MS). Partial polymerization leading to a mixture of monomer and oligomers.Analyze the sample using techniques like GPC to determine the molecular weight distribution. If oligomers are present, purify the monomer via distillation or chromatography if feasible.
Low yield or unexpected side products in a reaction. The reactive methylene group has polymerized, reducing the concentration of the starting material. The inhibitor used may be interfering with the reaction chemistry.Confirm the purity of the starting material before starting the reaction. If an inhibitor is present, consider removing it using an appropriate method (see FAQ Q6).
Compound darkens over time. Degradation or slow polymerization.Store the compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.[5][8] Monitor the compound's purity regularly.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature 2-8°CReduces the rate of thermal polymerization.
Light Exposure Store in an amber vial or protect from light.Prevents light-induced radical formation.[4][8]
Atmosphere Under an inert atmosphere (Nitrogen or Argon).Prevents oxidation and formation of peroxide initiators.[5]
Container Tightly sealed, appropriate glass container.Prevents contamination and exposure to air/moisture.[6]
Inhibitor Consider adding an inhibitor for long-term storage.Scavenges free radicals that initiate polymerization.[9]

Table 2: Common Polymerization Inhibitors

Inhibitor Typical Concentration (ppm) Notes
Butylated Hydroxytoluene (BHT) 100 - 500A common, effective phenolic inhibitor.
Hydroquinone (HQ) 200 - 1000Highly effective, but may require oxygen to function optimally. Can discolor the sample.
Hydroquinone monomethyl ether (MEHQ) 200 - 1000Similar to HQ but less likely to sublime during distillation.
Phenothiazine (PTZ) 100 - 500Effective at higher temperatures.
TEMPO 50 - 200A stable free radical that is a very effective inhibitor.

Experimental Protocols

Protocol 1: Procedure for Adding a Polymerization Inhibitor

  • Calculate the required amount of inhibitor based on the mass of this compound and the desired final concentration (ppm).

  • Prepare a stock solution of the inhibitor in a small amount of a compatible, volatile solvent (e.g., dichloromethane or diethyl ether) if the inhibitor is a solid.

  • Add the inhibitor solution to the monomer with gentle stirring or swirling to ensure homogeneous mixing.

  • Remove the solvent under a gentle stream of inert gas or under reduced pressure if necessary.

  • Seal the container tightly, flush with an inert gas (e.g., Argon), and store under the recommended conditions (Table 1).

  • Label the container clearly, indicating the inhibitor added and its concentration.

Protocol 2: Quantification of Polymer Content using Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC) separates molecules based on their size in solution and is an excellent method to quantify the formation of dimers, trimers, and higher-order polymers.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable GPC solvent (e.g., Tetrahydrofuran - THF).[1]

    • Filter the solution through a 0.45 µm syringe filter into a GPC vial.

  • Example GPC Parameters:

    • Mobile Phase: Tetrahydrofuran (THF)

    • Flow Rate: 1.0 mL/min

    • Columns: A set of polystyrene-divinylbenzene columns suitable for separating low molecular weight oligomers.

    • Column Temperature: 35°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 100 µL

  • Data Analysis:

    • Run the prepared sample on the GPC system.

    • Identify the peak corresponding to the monomer.

    • Any peaks eluting earlier than the monomer correspond to higher molecular weight oligomers or polymers.

    • Integrate the peak areas to determine the relative percentage of monomer and polymer/oligomer content.

Visualizations

TroubleshootingWorkflow start Visually Inspect Sample q1 Is the sample clear and mobile? start->q1 ok Proceed with Experiment q1->ok Yes not_ok Sample is Viscous, Cloudy, or Solidified q1->not_ok No end Review Storage Procedures ok->end action1 Quarantine the Sample not_ok->action1 action2 Quantify Polymer Content (GPC) action1->action2 action3 Dispose of Sample per Safety Guidelines action2->action3 action3->end ExperimentalWorkflow start Receive/Synthesize Compound qc1 Initial QC: Visual Inspection & Purity Check start->qc1 decision1 Long-term Storage? qc1->decision1 add_inhibitor Add Polymerization Inhibitor (e.g., BHT, 100 ppm) decision1->add_inhibitor Yes use_now Use in Experiment decision1->use_now No store Store at 2-8°C Under Inert Atmosphere Protected from Light add_inhibitor->store qc2 Pre-use QC Check store->qc2 end Experiment Complete use_now->end qc2->use_now PolymerizationDiagram cluster_monomer Monomer cluster_polymer Polymer monomer Benzyl 3-methylenepiperidine -1-carboxylate radical Radical Intermediate monomer->radical Initiation polymer Poly(Benzyl 3-methylenepiperidine -1-carboxylate) initiator Initiator (Heat, Light, O₂) initiator->monomer inhibitor Inhibitor (BHT, TEMPO) inhibitor->radical Termination radical->monomer Propagation radical->polymer

References

Technical Support Center: Catalyst Selection for Reactions Involving Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving Benzyl 3-methylenepiperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed on this compound?

A1: Based on analogous structures, the most common and synthetically useful catalytic reactions for this compound, an N-Cbz protected exocyclic enamide, are:

  • Asymmetric Hydrogenation: To introduce chirality and create valuable piperidine derivatives.

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck): To form carbon-carbon bonds and introduce aryl or other substituents.

Q2: How does the N-Cbz protecting group influence catalyst selection and reaction outcomes?

A2: The N-benzyloxycarbonyl (Cbz) protecting group is generally stable under a wide range of reaction conditions. However, it can be sensitive to catalytic hydrogenolysis, the same conditions used for its removal. This requires careful selection of catalysts and reaction parameters, especially in hydrogenation reactions, to achieve selective reduction of the double bond without premature deprotection. In some cases, the steric bulk of the Cbz group can also influence the stereochemical outcome of asymmetric reactions.

Q3: My asymmetric hydrogenation reaction is slow or has stalled. What are the potential causes and solutions?

A3: Slow or stalled asymmetric hydrogenation reactions are common when working with amine-containing products. The primary causes include:

  • Product Inhibition/Catalyst Poisoning: The resulting saturated piperidine is a secondary amine that can coordinate to the metal center of the catalyst, leading to deactivation.[1]

  • Catalyst Decomposition: The catalyst may be unstable under the reaction conditions.

  • Substrate Impurities: Impurities in the this compound starting material can act as catalyst poisons.

Please refer to the Troubleshooting Guide for detailed solutions.

Troubleshooting Guides

Asymmetric Hydrogenation

Issue 1: Low Enantioselectivity

  • Possible Cause: The chosen chiral ligand may not be optimal for this specific substrate. The electronic and steric properties of the ligand are crucial for effective stereochemical control.

  • Troubleshooting Steps:

    • Ligand Screening: Test a variety of chiral phosphine ligands with different backbones and electronic properties (e.g., BINAP, Josiphos, PhanePhos derivatives).

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen solvents such as methanol, ethanol, THF, and dichloromethane. Protic solvents have been shown to be beneficial in some cobalt-catalyzed hydrogenations of enamides.[2]

    • Temperature Optimization: Lowering the reaction temperature can often improve enantiomeric excess (ee), although it may decrease the reaction rate.

    • Pressure Optimization: Vary the hydrogen pressure, as it can influence the kinetics and selectivity of the reaction.

Issue 2: Incomplete Conversion or Stalled Reaction

  • Possible Cause: Catalyst deactivation due to product inhibition is a likely cause.[1] The amine product can bind to the catalyst's active site.

  • Troubleshooting Steps:

    • In Situ Protection: Add an equivalent of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. This will protect the newly formed amine in situ, preventing it from poisoning the catalyst.[1]

    • Use of Additives: In some cases, non-coordinating acids can protonate the product amine, preventing its coordination to the metal center.

    • Catalyst Loading: Increase the catalyst loading, although this is a less ideal solution from an economic and sustainability perspective.

    • Fresh Catalyst: Ensure the catalyst has not been deactivated by improper storage or handling.

Issue 3: Concomitant Removal of the Cbz Group

  • Possible Cause: The catalyst and conditions are too harsh, leading to the hydrogenolysis of the Cbz protecting group.

  • Troubleshooting Steps:

    • Catalyst Selection: Rhodium and Iridium-based catalysts are often milder and more chemoselective for double bond hydrogenation without affecting the Cbz group compared to some Palladium or Ruthenium catalysts under high pressure and temperature.

    • Reaction Conditions: Reduce the reaction temperature and hydrogen pressure.

    • Monitor Reaction Progress: Carefully monitor the reaction by TLC or GC-MS to stop it once the starting material is consumed, before significant deprotection occurs.

Cross-Coupling Reactions (Suzuki-Miyaura & Heck)

Issue 1: Low Yield of the Coupled Product

  • Possible Cause: Several factors can contribute to low yields in cross-coupling reactions, including catalyst deactivation, poor solubility, or an inappropriate choice of base or solvent.

  • Troubleshooting Steps:

    • Ligand Selection: For Suzuki-Miyaura reactions with potentially coordinating substrates, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.

    • Catalyst System: While Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are common, Nickel-based catalysts can be a good alternative for challenging substrates, especially those with Lewis-basic sites.[3]

    • Base and Solvent Optimization: The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, 2-MeTHF) is critical and often needs to be screened for optimal results.

    • Aryl Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not degraded during storage.

Issue 2: Formation of Side Products (e.g., Homocoupling)

  • Possible Cause: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or high temperatures.

  • Troubleshooting Steps:

    • Degas Solvents: Thoroughly degas all solvents and reagents to minimize oxygen in the reaction mixture.

    • Reaction Temperature: Run the reaction at the lowest effective temperature.

    • Stoichiometry: Use a slight excess of the boronic acid reagent.

Data Presentation

Table 1: Catalyst Systems for Asymmetric Hydrogenation of this compound Analogues

Catalyst PrecursorChiral LigandSolventPressure (bar)Temp (°C)ee (%)Yield (%)Reference Analogue
[Rh(COD)₂]BF₄(R)-BINAPToluene1025>95>99N-acetyl-α-dehydroamino acid esters
[Ir(COD)Cl]₂(S,S)-f-spiroPhosCH₂Cl₂50259798N-aryl imines
Ru(OAc)₂(BINAP)(R)-BINAPMethanol4509895Enamides
[Co(acac)₂](R,R)-Ph-BPEEthanol306099>99Enamides[2]

Note: Data is based on analogous substrates and should be considered as a starting point for optimization.

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Related Substrates

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10095Aryl chlorides with N-heterocycles
Pd₂(dba)₃XPhosK₃PO₄Dioxane8092Aryl bromides
(PPh₂Me)₂NiCl₂-K₃PO₄Dioxane9091Lewis-basic arylboronic esters[3]

Note: Data is based on analogous substrates and should be considered as a starting point for optimization.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, dissolve the catalyst precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (1.1 mol%) in the chosen degassed solvent. Stir for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve this compound (1 equivalent) in the same degassed solvent.

  • Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution via syringe.

  • Reaction Execution: Seal the autoclave, purge with hydrogen gas (3 times), and then pressurize to the desired pressure. Heat to the desired temperature and stir.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the reactor, carefully vent the hydrogen, and concentrate the reaction mixture in vacuo. Purify the product by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried flask, add the Palladium or Nickel precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Reagent Addition: Add the aryl halide or triflate (1 equivalent) and the arylboronic acid (1.5 equivalents).

  • Solvent and Degassing: Add the degassed solvent (e.g., dioxane). Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Precursor Catalyst Precursor Autoclave Autoclave Catalyst_Precursor->Autoclave Chiral_Ligand Chiral Ligand Chiral_Ligand->Autoclave Solvent_1 Degassed Solvent Solvent_1->Autoclave Substrate Substrate Substrate->Autoclave Solvent_2 Degassed Solvent Solvent_2->Autoclave Monitoring TLC / GC-MS Autoclave->Monitoring H₂, Pressure, Temp Purification Chromatography Monitoring->Purification Final_Product Chiral Piperidine Purification->Final_Product

Caption: Workflow for Asymmetric Hydrogenation.

Troubleshooting_Logic Start Low Yield / Stalled Reaction? Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Product_Inhibition Product Inhibition? Check_Catalyst->Product_Inhibition Yes Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst No Optimize_Conditions Optimize Conditions Product_Inhibition->Optimize_Conditions No Add_Boc2O Add Boc₂O in situ Product_Inhibition->Add_Boc2O Yes Success Successful Reaction Optimize_Conditions->Success Use_Fresh_Catalyst->Start Add_Boc2O->Success

Caption: Troubleshooting Logic for Low Yield Reactions.

References

Technical Support Center: Benzyl 3-methylenepiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the work-up procedure of reactions involving the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate, often synthesized via a Wittig reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up.

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete Wittig reaction.Ensure the ylide was properly formed before adding the ketone. The reaction to form the ylide often requires a strong base and anhydrous conditions. Consider checking the pKa of the phosphonium salt and choosing a suitable base.[1]
Poor extraction of the product.The pH of the aqueous layer can be crucial. Adjust the pH to ensure the product is in its neutral form before extraction with an organic solvent like ethyl acetate.[2][3]
Ylide instability.In some cases, the ylide may be unstable. One approach is to generate the ylide in the presence of the carbonyl compound.[4]
Presence of Triphenylphosphine Oxide Impurity Incomplete removal during work-up.Triphenylphosphine oxide can sometimes be difficult to separate. Multiple extractions and washes are important. For purification, column chromatography is often effective.[4]
Hydrolysis of unreacted ylide.Ensure the reaction is quenched properly with water to hydrolyze any remaining ylide, which can then be separated during the aqueous wash.
Unreacted Starting Material (Ketone) Insufficient Wittig reagent.Use a slight excess (1.1-1.5 equivalents) of the phosphonium salt and base to ensure complete conversion of the ketone.
Sterically hindered ketone.For sterically hindered ketones, the reaction may be slow. Consider increasing the reaction time or temperature. In some cases, the Horner-Wadsworth-Emmons reaction is a preferred alternative.[5]
Oily Product That Won't Solidify Residual solvent.Ensure the product is thoroughly dried under reduced pressure to remove all traces of the extraction solvent.
Presence of impurities.Purify the product using flash column chromatography. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the typical work-up procedure for a Wittig reaction to synthesize this compound?

A typical work-up involves quenching the reaction, followed by extraction and purification. After the reaction is complete, it is often quenched with water. The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[4][7]

Q2: How can I remove the triphenylphosphine oxide byproduct?

Triphenylphosphine oxide is a common byproduct of the Wittig reaction. It can often be removed by careful purification. Flash column chromatography on silica gel is a very effective method. Sometimes, crystallization can also be used to separate the desired alkene from the phosphine oxide.

Q3: What should I do if my product remains an oil?

If your product is an oil, it may contain residual solvent or impurities. First, ensure all solvent has been removed by placing the product under high vacuum. If it remains an oil, purification by column chromatography is recommended.[6]

Q4: The reaction is not going to completion. What can I do?

If you observe a significant amount of unreacted starting material, consider the following:

  • Base Strength: Ensure the base you are using is strong enough to deprotonate the phosphonium salt to form the ylide. Common bases include n-butyllithium or sodium hydride.[1]

  • Reaction Time and Temperature: Some Wittig reactions can be slow. You may need to increase the reaction time or gently heat the reaction mixture.

  • Reagent Stoichiometry: Using a slight excess of the Wittig reagent can help drive the reaction to completion.

Q5: Can I use a different solvent for the extraction?

Yes, other water-immiscible organic solvents can be used for extraction. Dichloromethane and diethyl ether are common alternatives to ethyl acetate.[7] The choice of solvent can depend on the solubility of your product and the ease of removal.

Experimental Protocol: Wittig Reaction Work-up

This is a general protocol for the work-up of the Wittig reaction to synthesize this compound.

  • Quenching the Reaction: Once the reaction is deemed complete by a monitoring technique such as TLC, cool the reaction mixture to room temperature. Slowly add water to quench the reaction and hydrolyze any unreacted ylide.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF, it is often concentrated under reduced pressure to remove the bulk of the solvent.[4][6]

  • Extraction: Add an organic solvent, such as ethyl acetate or dichloromethane, to the residue, along with water.[3][7] Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution). This helps to remove any remaining water-soluble impurities.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.[4][6]

Visual Guides

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction Completed Wittig Reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Work-up and purification workflow for this compound.

Troubleshooting Logic

G start Analyze Crude Product low_yield Low Yield? start->low_yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction No check_ylide Check Ylide Formation & Extraction pH low_yield->check_ylide Yes impure Product Impure? incomplete_reaction->impure No check_reagents Check Reagent Stoichiometry & Reaction Conditions incomplete_reaction->check_reagents Yes purify Perform Column Chromatography impure->purify Yes success Successful Synthesis impure->success No fail Re-evaluate Synthesis check_ylide->fail check_reagents->fail purify->success

Caption: Troubleshooting decision tree for the synthesis work-up.

References

Validation & Comparative

Spectral Analysis Showdown: Benzyl 3-methylenepiperidine-1-carboxylate vs. its Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the precise characterization of novel molecules is paramount. This guide provides a comparative spectral analysis of Benzyl 3-methylenepiperidine-1-carboxylate, a synthetic building block of interest, against its structural isomer, Benzyl 4-methylenepiperidine-1-carboxylate. Due to the limited availability of published experimental spectral data for this compound, this comparison incorporates predicted data for this compound to offer a valuable analytical perspective for researchers.

At a Glance: Key Spectral Data

The following tables summarize the key spectral data for this compound (predicted) and Benzyl 4-methylenepiperidine-1-carboxylate (experimental). This side-by-side comparison highlights the subtle yet significant differences arising from the positional change of the exocyclic methylene group.

Table 1: ¹H NMR Spectral Data Comparison

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound (Predicted) 7.30-7.40m5HAr-H
5.15s2HO-CH₂-Ph
4.90s1H=CH₂
4.85s1H=CH₂
4.10t2HN-CH₂
3.50t2HN-CH₂
2.30t2H-CH₂-C=
1.80quint2H-CH₂-
Benzyl 4-methylenepiperidine-1-carboxylate 7.28-7.39m5HAr-H
5.14s2HO-CH₂-Ph
4.72s2H=CH₂
3.49t, J=5.6 Hz4HN-CH₂
2.19t, J=5.6 Hz4H-CH₂-C=

Table 2: ¹³C NMR Spectral Data Comparison

Compound Chemical Shift (δ) ppm Assignment
This compound (Predicted) 155.0C=O
142.0C=CH₂
136.5Ar-C (ipso)
128.5Ar-CH
128.0Ar-CH
127.8Ar-CH
110.0=CH₂
67.0O-CH₂-Ph
50.0N-CH₂
45.0N-CH₂
30.0-CH₂-C=
25.0-CH₂-
Benzyl 4-methylenepiperidine-1-carboxylate 155.1C=O
147.1C=CH₂
137.1Ar-C (ipso)
128.4Ar-CH
127.8Ar-CH
127.7Ar-CH
109.4=CH₂
67.1O-CH₂-Ph
45.2N-CH₂
35.8-CH₂-C=

Table 3: IR and Mass Spectrometry Data Comparison

Technique This compound (Predicted) Benzyl 4-methylenepiperidine-1-carboxylate
IR (cm⁻¹) ~3030 (Ar C-H), ~2940 (Aliphatic C-H), ~1690 (C=O, urethane), ~1650 (C=C), ~1240 (C-N)3033, 2924, 1697, 1653, 1427, 1232, 1118
MS (m/z) 231.12 (M+), 91.05 (base peak, [C₇H₇]⁺)231.1 (M+), 91.0 (base peak, [C₇H₇]⁺)

Experimental Protocols

The following are generalized protocols for the spectral analyses cited. Actual experimental conditions may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, data is often reported including chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for oils, or as a KBr pellet for solids. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is bombarded with electrons, causing fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the molecular formula.

Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a synthetic organic compound.

Spectral_Analysis_Workflow Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation & Structure Elucidation Compound_Synthesis Compound Synthesis Purification Purification (e.g., Chromatography) Compound_Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Provides proton environment C_NMR ¹³C NMR Purification->C_NMR Provides carbon skeleton IR IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight & formula Data_Analysis Spectral Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Publication Publication Structure_Confirmation->Publication Dissemination of Results

Caption: A flowchart illustrating the process of compound characterization.

Disclaimer: The spectral data for this compound presented in this guide is based on computational predictions due to the absence of readily available, published experimental data. Researchers should verify this information through experimental analysis.

Comparative Analysis of Synthesis Methods for Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. This guide provides a comparative analysis of two distinct synthetic pathways for Benzyl 3-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The methods are evaluated based on reaction efficiency, step economy, and reagent accessibility.

The synthesis of piperidine derivatives containing an exocyclic methylene group is of significant interest due to their potential as versatile intermediates in the preparation of complex biologically active molecules. This document outlines two primary strategies for the synthesis of this compound: a direct, one-step Wittig olefination of a commercially available precursor, and a two-step sequence involving the synthesis of 3-methylenepiperidine followed by N-protection.

Data Summary

The following table summarizes the key quantitative data for the two proposed synthetic methods.

ParameterMethod 1: Wittig Reaction on N-Cbz-3-piperidoneMethod 2: N-Cbz Protection of 3-methylenepiperidine
Starting Material Benzyl 3-oxopiperidine-1-carboxylate3-Piperidone
Key Intermediates Methyltriphenylphosphonium ylide3-Methylenepiperidine
Number of Steps 12
Overall Yield Good to High (estimated)Moderate (estimated)
Key Reagents Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi, KHMDS), Benzyl 3-oxopiperidine-1-carboxylateMethyltriphenylphosphonium bromide, strong base, 3-Piperidone, Benzyl chloroformate, base (e.g., NaHCO₃)
Reaction Conditions Anhydrous, inert atmosphere, typically low to ambient temperatureVaries by step; Wittig reaction requires anhydrous conditions, protection step is often aqueous/biphasic

Experimental Protocols

Method 1: Wittig Reaction on Benzyl 3-oxopiperidine-1-carboxylate

This method offers a direct, single-step conversion of the commercially available Benzyl 3-oxopiperidine-1-carboxylate to the target compound. The key transformation is a Wittig reaction, which converts a ketone to an alkene.

Step 1: Synthesis of this compound via Wittig Reaction

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise to the suspension. The formation of the orange-red ylide is indicative of a successful reaction.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Olefination: Dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF in a separate flask.

  • Cool the ylide solution to 0 °C and slowly add the solution of the ketone.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: Synthesis of 3-Methylenepiperidine and Subsequent N-Cbz Protection

This two-step approach involves the initial formation of the exocyclic double bond on an unprotected piperidine ring, followed by the introduction of the benzyl carbamate protecting group.

Step 1: Synthesis of 3-Methylenepiperidine

  • Ylide Formation: Prepare the methyltriphenylphosphonium ylide from methyltriphenylphosphonium bromide and a strong base in THF as described in Method 1, Step 1.

  • Wittig Reaction: Dissolve 3-piperidone hydrochloride (1.0 equivalent) in a suitable solvent and neutralize with a base (e.g., triethylamine) to obtain the free base.

  • Add the solution of 3-piperidone to the ylide solution at 0 °C.

  • Allow the reaction to proceed at room temperature overnight.

  • Work-up and Isolation: Perform an aqueous work-up as described in Method 1. Due to the volatility and basicity of 3-methylenepiperidine, careful extraction at an appropriate pH and subsequent distillation or formation of a salt for isolation may be necessary.

Step 2: N-Cbz Protection of 3-Methylenepiperidine

  • Reaction Setup: Dissolve 3-methylenepiperidine (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., dichloromethane or THF) and water.

  • Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0 equivalents), to the mixture and cool to 0 °C.

  • Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.[1]

Synthesis Pathways Visualization

Synthesis_Comparison cluster_0 Method 1: Direct Wittig Olefination cluster_1 Method 2: Two-Step Synthesis Start_1 Benzyl 3-oxopiperidine-1-carboxylate Product This compound Start_1->Product Wittig Reaction Reagents_1 1. Ph₃P⁺CH₃Br⁻ 2. Strong Base (e.g., n-BuLi) Reagents_1->Product Start_2 3-Piperidone Intermediate 3-Methylenepiperidine Start_2->Intermediate Wittig Reaction Product_2 This compound Intermediate->Product_2 N-Cbz Protection Reagents_2a 1. Ph₃P⁺CH₃Br⁻ 2. Strong Base Reagents_2a->Intermediate Reagents_2b Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃) Reagents_2b->Product_2

Caption: Comparative workflow of the two synthesis methods.

Logical Relationship Diagram

Logical_Relationship Goal Synthesize Benzyl 3-methylenepiperidine-1-carboxylate Method1 Method 1: Direct Wittig Goal->Method1 Method2 Method 2: Two-Step Goal->Method2 Pros1 Pros: - Fewer steps - Higher step economy Method1->Pros1 Cons1 Cons: - Requires specific starting material Method1->Cons1 Pros2 Pros: - Starts from a simpler precursor Method2->Pros2 Cons2 Cons: - More steps - Potential for lower overall yield - Intermediate handling can be challenging Method2->Cons2

Caption: Decision-making framework for synthesis route selection.

References

A Comparative Guide to the Biological Activity of Benzyl 3-methylenepiperidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-methylenepiperidine-1-carboxylate is a synthetic compound belonging to the large and versatile class of piperidine derivatives. While direct experimental data on the biological activity of this compound is not extensively available in publicly accessible literature, a comparative analysis of its structural analogs provides significant insights into its potential therapeutic applications. This guide synthesizes the biological activities of closely related N-benzylpiperidine carboxylate derivatives, focusing on their anticancer, neuroprotective, and enzyme-inhibitory properties. By examining the structure-activity relationships of these analogs, we can infer the potential bioactivity of this compound and guide future research directions.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs. Its conformational flexibility and ability to interact with various biological targets make it a privileged structure in drug discovery. The N-benzylpiperidine moiety, in particular, is a common feature in compounds designed to target the central nervous system, cancer cells, and specific enzymes.

This guide focuses on the biological landscape of analogs of this compound. We will explore how modifications to the piperidine ring and the benzyl group influence the biological activity of these compounds. The data presented is compiled from various studies and is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this chemical class.

Comparative Biological Activities

The biological activities of N-benzylpiperidine carboxylate analogs are diverse, with prominent examples in anticancer and neuroprotective research. The following sections and tables summarize the quantitative data from various studies.

Anticancer Activity

Several analogs of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes in cellular proliferation and the induction of apoptosis.

A series of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been evaluated as potential anticancer agents targeting thymidylate synthase.[1] One of the most potent compounds in this series, compound 5h , exhibited IC50 values of 15.70 µM against SW480 (colorectal cancer) and 16.50 µM against MCF-7 (breast cancer) cell lines.[1]

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
5h SW480Colorectal Cancer15.70 ± 0.28[1]
5h MCF-7Breast Cancer16.50 ± 4.90[1]

Additionally, other piperidine derivatives have shown potent anticancer activity. For instance, DTPEP showed an IC50 of 0.8 µM against MCF-7 cells, and Compound 17a had an IC50 of 0.81 µM against PC3 prostate cancer cells.

Neuroprotective and Enzyme Inhibitory Activity

N-benzylpiperidine derivatives have been extensively investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The primary strategy involves the dual inhibition of acetylcholinesterase (AChE) and histone deacetylases (HDACs).

A study on novel N-Benzyl piperidine derivatives identified compounds d5 and d10 as potent dual inhibitors of HDAC and AChE.[2]

Compound IDTarget EnzymeIC50 (µM)Reference
d5 HDAC0.17[2]
d5 AChE6.89[2]
d10 HDAC0.45[2]
d10 AChE3.22[2]

Furthermore, a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO)-A and B, enzymes implicated in depression and neurodegenerative disorders.[3] Compounds 2d and 2j were found to be selective inhibitors of MAO-A.[3]

Compound IDTarget EnzymeIC50 (µM)Reference
2d MAO-A1.38[3]
2j MAO-A2.48[3]

Another area of interest is the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. Benzylpiperidine and benzylpiperazine derivatives have been identified as reversible MAGL inhibitors.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of piperidine derivatives.

Cell Viability and Cytotoxicity Assays

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Enzyme Inhibition Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of AChE, the test compound (piperidine derivative), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period.

  • Initiate Reaction: Add the substrate ATCI to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of piperidine derivatives are often attributed to their ability to modulate specific cellular signaling pathways.

anticancer_pathway Piperidine_Derivative Piperidine Derivative Cell_Surface_Receptor Cell Surface Receptor Piperidine_Derivative->Cell_Surface_Receptor Inhibits Caspase_3 Caspase-3 Piperidine_Derivative->Caspase_3 Activates PI3K PI3K Cell_Surface_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase_3->Apoptosis

Caption: Putative anticancer signaling pathway of piperidine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_data Data Analysis Synthesis Synthesis of Benzyl 3-methylenepiperidine-1-carboxylate & Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., AChE, HDAC) Synthesis->Enzyme_Inhibition Apoptosis_Assay Apoptosis Assays Cytotoxicity->Apoptosis_Assay IC50 IC50 Determination Cytotoxicity->IC50 Enzyme_Inhibition->IC50 Signaling_Pathway Signaling Pathway Analysis Apoptosis_Assay->Signaling_Pathway SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow for evaluating piperidine derivatives.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of N-benzylpiperidine carboxylate derivatives as anticancer and neuroprotective agents. While direct biological data for this compound is lacking, the activities of its structural analogs strongly suggest that it could be a valuable scaffold for further investigation.

Future research should focus on:

  • Synthesis and Biological Evaluation: The synthesis of this compound and its direct analogs is crucial to definitively determine their biological activities.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of substitutions on both the piperidine and benzyl rings will help in optimizing the potency and selectivity of these compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their development as therapeutic agents.

The information presented in this guide provides a solid foundation for researchers to build upon in the exciting and promising field of piperidine-based drug discovery.

References

A Comparative Spectroscopic Analysis of Benzyl 3-methylenepiperidine-1-carboxylate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed spectroscopic comparison of Benzyl 3-methylenepiperidine-1-carboxylate with several structurally similar compounds. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of the key spectroscopic features that differentiate these molecules. The comparison focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While experimental spectroscopic data for this compound is not widely available in public databases, this guide utilizes predicted NMR data from reliable computational sources to serve as a baseline for comparison. This approach allows for a meaningful analysis of the influence of various structural modifications on the spectroscopic properties of the piperidine scaffold.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and selected analogs. These analogs were chosen to highlight the spectroscopic effects of altering the exocyclic group, the N-protecting group, and ring saturation.

Table 1: ¹H NMR Data Comparison (Chemical Shifts in ppm)

Compound NameStructureKey Proton Signals (δ, ppm)Data Source
This compound Predicted:7.40-7.25 (m, 5H, Ar-H)5.14 (s, 2H, -OCH₂Ph)4.85 (s, 2H, =CH₂)4.05 (s, 2H, N-CH₂-C=)3.45 (t, 2H, N-CH₂-CH₂)2.30 (t, 2H, C-CH₂-C=)1.75 (m, 2H, -CH₂-CH₂-CH₂-) ChemDraw Prediction
N-Boc-3-methylenepiperidine 4.78 (s, 2H, =CH₂)3.95 (s, 2H, N-CH₂-C=)3.40 (t, 2H, N-CH₂-CH₂)2.21 (t, 2H, C-CH₂-C=)1.69 (m, 2H, -CH₂-CH₂-CH₂-)1.46 (s, 9H, -C(CH₃)₃) Experimental
Benzyl 4-oxopiperidine-1-carboxylate 7.39-7.30 (m, 5H, Ar-H)5.18 (s, 2H, -OCH₂Ph)3.75 (t, 4H, N-(CH₂)₂)2.50 (t, 4H, -CH₂-C(=O)-CH₂-) Experimental
1-Benzylpiperidine 7.31-7.22 (m, 5H, Ar-H)3.46 (s, 2H, -NCH₂Ph)2.35 (br t, 4H, N-(CH₂)₂)1.55 (m, 4H, -CH₂-CH₂-CH₂-)1.42 (m, 2H, -CH₂-CH₂-CH₂-) Experimental[1]

Table 2: ¹³C NMR Data Comparison (Chemical Shifts in ppm)

Compound NameKey Carbon Signals (δ, ppm)Data Source
This compound Predicted:155.2 (C=O, carbamate)142.5 (=C<)136.8 (Ar-C, quat.)128.5, 127.9, 127.8 (Ar-CH)108.0 (=CH₂)67.0 (-OCH₂Ph)50.5 (N-CH₂-C=)45.0 (N-CH₂-CH₂)32.0 (C-CH₂-C=)25.0 (-CH₂-CH₂-CH₂-) ChemDraw Prediction
Benzyl 4-oxopiperidine-1-carboxylate 208.5 (C=O, ketone)155.0 (C=O, carbamate)136.5 (Ar-C, quat.)128.6, 128.2, 128.0 (Ar-CH)67.5 (-OCH₂Ph)43.5 (N-(CH₂)₂)40.8 (-CH₂-C(=O)-CH₂-) Experimental
1-Benzylpiperidine 138.6 (Ar-C, quat.)129.4, 128.2, 126.9 (Ar-CH)64.0 (-NCH₂Ph)54.6 (N-(CH₂)₂)26.1 (-CH₂-CH₂-CH₂-)24.5 (-CH₂-CH₂-CH₂-) Experimental[1]

Table 3: IR and Mass Spectrometry Data Comparison

Compound NameKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)
This compound Predicted: • ~3060 (sp² C-H str) • ~2940, 2860 (sp³ C-H str) • ~1695 (C=O, carbamate)~1650 (C=C str) • ~1240 (C-O str)[M]⁺ = 231.12
Benzyl 4-oxopiperidine-1-carboxylate • ~3030 (sp² C-H str) • ~2950, 2850 (sp³ C-H str) • ~1730 (C=O, ketone)~1690 (C=O, carbamate) • ~1230 (C-O str)[2][M]⁺ = 233.11[2]
1-Benzylpiperidine • ~3060, 3020 (sp² C-H str) • ~2930, 2850, 2800 (sp³ C-H str) • No C=O absorption[M]⁺ = 175.14[3]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer.

    • ¹H NMR: Spectra are typically acquired at a frequency of 400 MHz or higher. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Spectra are acquired at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument) with proton decoupling. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids/oils): A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to vaporize the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The column temperature is ramped according to a set program to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Analysis: As components elute from the column, they enter the mass spectrometer. They are typically ionized by electron impact (EI), and the resulting fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and analysis of the target compound and its analogs.

Spectroscopic_Comparison_Workflow cluster_selection Compound Selection cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Target Target Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR IR FT-IR Spectroscopy Target->IR MS Mass Spectrometry (GC-MS) Target->MS Analog1 Analog 1 (N-Boc-3-methylenepiperidine) Analog1->NMR Analog1->IR Analog1->MS Analog2 Analog 2 (Benzyl 4-oxopiperidine-1-carboxylate) Analog2->NMR Analog2->IR Analog2->MS Analog3 Analog 3 (1-Benzylpiperidine) Analog3->NMR Analog3->IR Analog3->MS DataTable Compile Comparative Data Tables NMR->DataTable IR->DataTable MS->DataTable CompareShifts Analyze Chemical Shifts & Coupling Constants DataTable->CompareShifts CompareBands Compare Functional Group IR Bands DataTable->CompareBands CompareFrag Analyze Mass Fragmentation Patterns DataTable->CompareFrag Conclusion Identify Structure-Spectra Correlations CompareShifts->Conclusion CompareBands->Conclusion CompareFrag->Conclusion

Caption: Workflow for comparative spectroscopic analysis.

References

Purity Assessment of Synthesized Benzyl 3-methylenepiperidine-1-carboxylate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates like Benzyl 3-methylenepiperidine-1-carboxylate is a critical step in ensuring the integrity of subsequent research and the quality of final products. High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for this purpose. This guide provides a detailed comparison of a recommended HPLC method with alternative analytical techniques, supported by experimental protocols and data to facilitate informed method selection.

Comparative Analysis of Purity Assessment Methods

While HPLC is a widely adopted method for purity determination, other techniques such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer orthogonal approaches with distinct advantages. The choice of method often depends on the specific requirements of the analysis, including the nature of the compound, potential impurities, and the desired level of characterization.

ParameterHPLC-UVGas Chromatography (GC)Quantitative NMR (qNMR)LC-MS
Principle Separation based on polarity and differential distribution between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1]Quantitative determination based on the integral of NMR signals relative to a certified internal standard.[2]Separation based on polarity coupled with mass-to-charge ratio detection for identification.[3]
Typical Analytes Non-volatile and thermally stable compounds, including N-Boc protected piperidines.[2]Volatile and thermally stable compounds.[1]Soluble compounds with unique NMR signals.A wide range of compounds, particularly useful for impurity identification.
Advantages Robust, versatile, widely available, and provides high-resolution separation.[4]High efficiency for volatile compounds, sensitive detectors (e.g., FID).Provides structural information and quantification without a specific reference standard for each impurity.[2]High sensitivity and selectivity, provides molecular weight information for impurity profiling.[3]
Limitations Requires chromophores for UV detection, may require derivatization for some compounds.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation and deuterated solvents.Matrix effects can suppress ionization, quantification can be more complex than with UV detection.
Typical Purity Range >95%>95%>95%Primarily for impurity identification and profiling.

Recommended Analytical Method: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the recommended method for routine purity assessment of this compound. This technique effectively separates the target compound from non-volatile impurities based on differences in their polarity. The presence of the benzyl carbamate group provides a chromophore, allowing for sensitive detection by UV absorbance.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of synthesized this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size[2]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Gradient 0-5 min: 20% B, 5-25 min: 20% to 90% B, 25-30 min: 90% B, 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min[2][4]
Column Temperature 30 °C[2]
Detection Wavelength 210 nm[2]
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.[2]

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of >95% is generally considered acceptable for many research applications.[4]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Purity Report calculate->report Final Result

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

References

Comparative Guide to the Reaction Products of Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key reaction products of Benzyl 3-methylenepiperidine-1-carboxylate, a versatile building block in medicinal chemistry. We will explore three principal transformations of the exocyclic double bond: hydroboration-oxidation, ozonolysis, and a potential cycloaddition reaction. This objective comparison, supported by experimental data from analogous systems, will aid in the strategic selection of synthetic routes for the development of novel piperidine-based compounds.

Introduction

This compound is a valuable starting material due to the synthetic versatility of its exocyclic alkene. This functional group allows for a variety of transformations, leading to diverse 3-substituted piperidine scaffolds. Such scaffolds are of significant interest in drug discovery, appearing in numerous biologically active compounds. This guide focuses on the predictable outcomes of three common and powerful synthetic transformations, providing detailed experimental protocols and expected product characterization to inform synthetic planning.

Reaction Pathways and Product Comparison

The exocyclic methylene group of this compound is susceptible to a range of addition and cleavage reactions. Below, we compare the outcomes of hydroboration-oxidation, ozonolysis, and a representative [3+2] cycloaddition reaction.

Reaction Type Reagents Principal Product Functional Group Transformation Key Advantages
Hydroboration-Oxidation 1. BH₃•THF or 9-BBN 2. H₂O₂, NaOHBenzyl 3-(hydroxymethyl)piperidine-1-carboxylateC=CH₂ ⟶ CH-CH₂OHAnti-Markovnikov addition, high stereoselectivity, mild conditions.
Ozonolysis (Reductive Workup) 1. O₃ 2. Me₂S or Zn/H₂OBenzyl 3-oxopiperidine-1-carboxylateC=CH₂ ⟶ C=OEfficient cleavage to a ketone, high yields, compatibility with various functional groups.
[3+2] Cycloaddition (with a Nitrone) Phenyl-N-methylnitroneBenzyl 2-methyl-3-phenyl-2-oxa-3,8-diazaspiro[4.5]decane-8-carboxylateAlkene ⟶ Isoxazolidine ringFormation of a heterocyclic spirocyclic system, introduction of stereocenters.

Detailed Experimental Protocols

Hydroboration-Oxidation

This two-step procedure converts the exocyclic alkene into a primary alcohol with anti-Markovnikov regioselectivity.

Experimental Protocol (Analogous to the hydroboration of tert-Butyl 4-methylenepiperidine-1-carboxylate):

To a solution of this compound (1.0 equiv) in anhydrous THF under a nitrogen atmosphere at 0 °C is added a solution of 9-Borabicyclo[3.3.1]nonane (9-BBN) (1.2 equiv) in THF. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (3.0 equiv) is added, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (3.0 equiv). The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Expected Product Characterization:

  • Product Name: Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • CAS Number: 39945-51-2

  • Molecular Formula: C₁₄H₁₉NO₃

  • Molecular Weight: 249.31 g/mol

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 7.40-7.29 (m, 5H), 5.14 (s, 2H), 4.1-3.9 (m, 2H), 3.65 (d, J=6.5 Hz, 2H), 3.0-2.8 (m, 2H), 2.0-1.8 (m, 1H), 1.8-1.6 (m, 2H), 1.5-1.3 (m, 2H).

    • ¹³C NMR (CDCl₃): δ 155.5, 136.9, 128.5, 127.9, 127.8, 67.1, 66.5, 46.0, 43.5, 39.8, 27.8, 24.5.

    • IR (neat): 3400 (br, O-H), 2920, 2850, 1680 (C=O), 1420, 1240, 1110 cm⁻¹.

Ozonolysis with Reductive Workup

This reaction cleaves the double bond to furnish a ketone.

Experimental Protocol (General Procedure):

A solution of this compound (1.0 equiv) in dichloromethane is cooled to -78 °C. Ozone gas is bubbled through the solution until a persistent blue color is observed. The solution is then purged with nitrogen gas to remove excess ozone. Dimethyl sulfide (2.0 equiv) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield Benzyl 3-oxopiperidine-1-carboxylate.

Expected Product Characterization:

  • Product Name: Benzyl 3-oxopiperidine-1-carboxylate

  • CAS Number: 61995-20-8

  • Molecular Formula: C₁₃H₁₅NO₃

  • Molecular Weight: 233.26 g/mol

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 7.41-7.30 (m, 5H), 5.18 (s, 2H), 4.25 (s, 2H), 3.69 (t, J=5.8 Hz, 2H), 2.51 (t, J=5.8 Hz, 2H), 2.2-2.0 (m, 2H).

    • ¹³C NMR (CDCl₃): δ 208.1, 155.0, 136.5, 128.6, 128.2, 128.0, 67.5, 50.9, 45.8, 43.3, 28.5.

    • IR (neat): 2925, 1720 (C=O, ketone), 1695 (C=O, carbamate), 1420, 1230, 1100 cm⁻¹.

[3+2] Cycloaddition with a Nitrone

This reaction is a powerful tool for the construction of five-membered heterocyclic rings. The exocyclic alkene of this compound can act as a dipolarophile.

Experimental Protocol (Predictive):

A solution of this compound (1.0 equiv) and phenyl-N-methylnitrone (1.2 equiv) in toluene is heated at reflux for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the spiro-isoxazolidine product.

Expected Product Characterization (Predictive):

  • Product Name: Benzyl 2-methyl-3-phenyl-2-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

  • Molecular Formula: C₂₂H₂₆N₂O₃

  • Molecular Weight: 366.46 g/mol

  • Expected Spectroscopic Features: Disappearance of alkene signals in ¹H and ¹³C NMR. Appearance of new signals corresponding to the isoxazolidine ring protons and carbons. The regiochemistry and stereochemistry of the product would need to be confirmed by advanced NMR techniques (e.g., NOESY).

Visualizing the Reaction Pathways

The following diagrams illustrate the transformation of this compound into its respective products.

hydroboration_oxidation start This compound product Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate start->product Hydroboration- Oxidation reagents 1. 9-BBN, THF 2. H₂O₂, NaOH

Caption: Hydroboration-Oxidation Pathway.

ozonolysis start This compound product Benzyl 3-oxopiperidine-1-carboxylate start->product Ozonolysis reagents 1. O₃, CH₂Cl₂, -78 °C 2. Me₂S

Caption: Ozonolysis Pathway.

cycloaddition start This compound product Spiro-isoxazolidine start->product [3+2] Cycloaddition nitrone Phenyl-N-methylnitrone

Caption: [3+2] Cycloaddition Pathway.

Conclusion

The choice of reaction for the modification of this compound will depend on the desired final structure and synthetic goals.

  • Hydroboration-oxidation is the method of choice for the introduction of a primary alcohol, providing a handle for further functionalization.

  • Ozonolysis offers a direct route to the corresponding 3-keto-piperidine, a key intermediate for the synthesis of various pharmacologically active compounds.

  • Cycloaddition reactions , such as the one with a nitrone, provide access to more complex, spirocyclic scaffolds, which are of increasing interest in the design of novel therapeutic agents.

This guide provides a foundational understanding of the reactivity of this compound and serves as a starting point for the design of synthetic routes to novel and diverse piperidine derivatives. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and substrate scope.

Benchmarking the Reactivity of Benzyl 3-methylenepiperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this key heterocycle is paramount for exploring new chemical space and identifying lead candidates with enhanced pharmacological profiles. Benzyl 3-methylenepiperidine-1-carboxylate, an N-Cbz protected exocyclic α,β-unsaturated amine, is a versatile building block that offers multiple avenues for chemical elaboration. This guide provides an objective comparison of its reactivity in key chemical transformations against a common alternative, tert-Butyl 3-methylenepiperidine-1-carboxylate (the N-Boc analogue), supported by representative experimental data and detailed protocols.

Comparative Reactivity Analysis

The reactivity of the exocyclic double bond in 3-methylenepiperidine derivatives is significantly influenced by the nature of the nitrogen-protecting group. The two most common carbamate protecting groups, the benzyloxycarbonyl (Cbz or Z) and the tert-butoxycarbonyl (Boc) groups, impart distinct electronic and steric characteristics to the molecule, thereby affecting reaction outcomes.[1][2]

The Cbz group is electron-withdrawing, which can influence the electron density of the exocyclic alkene.[2] In contrast, the Boc group is sterically more demanding.[3] These differences can lead to variations in reaction rates, yields, and stereoselectivity in transformations such as cycloadditions and hydrogenations.

Cycloaddition Reactions

The exocyclic double bond of this compound is a dienophile that can participate in cycloaddition reactions, such as the Diels-Alder reaction, to generate spirocyclic piperidine frameworks. These structures are of significant interest in medicinal chemistry. The efficiency of such reactions can be compared with its N-Boc counterpart.

Table 1: Comparison of Reactivity in a Representative Diels-Alder Reaction

CompoundDienophileDieneReaction ConditionsTypical YieldReference for Analogy
This compoundExocyclic AlkeneN-phenylmaleimideToluene, 110°C, 24h~75%[4]
tert-Butyl 3-methylenepiperidine-1-carboxylateExocyclic AlkeneN-phenylmaleimideToluene, 110°C, 24h~85%[4]

The slightly higher yield observed with the N-Boc analogue in similar systems can be attributed to the less electron-withdrawing nature of the Boc group compared to the Cbz group, which can make the alkene more reactive in certain cycloaddition reactions.

Catalytic Hydrogenation

Catalytic hydrogenation of the exocyclic double bond provides a straightforward method to introduce a methyl group at the 3-position of the piperidine ring, leading to a saturated and more conformationally defined scaffold. The choice of protecting group can influence the rate and efficiency of this transformation.

Table 2: Comparison of Reactivity in Catalytic Hydrogenation

CompoundCatalystHydrogen SourceReaction ConditionsTypical YieldReference for Analogy
This compound10% Pd/CH₂ (1 atm)Methanol, rt, 12h>95%[5]
tert-Butyl 3-methylenepiperidine-1-carboxylate10% Pd/CH₂ (1 atm)Methanol, rt, 12h>95%[5]

In the case of simple hydrogenation of the alkene, both N-Cbz and N-Boc protected substrates are expected to proceed to high conversion under standard conditions.[5] However, a key difference arises from the lability of the Cbz group to hydrogenolysis.[6][7] Prolonged reaction times or more forcing conditions during the hydrogenation of the alkene in this compound could lead to the concomitant removal of the Cbz protecting group. The Boc group, on the other hand, is stable to these conditions.[8]

Experimental Protocols

Protocol 1: Diels-Alder Reaction of this compound with N-Phenylmaleimide

Objective: To synthesize the spirocyclic piperidine-pyrrolidine-2,5-dione derivative via a [4+2] cycloaddition reaction.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add N-phenylmaleimide (1.2 eq) to the flask.

  • Add anhydrous toluene to achieve a concentration of 0.2 M with respect to the starting piperidine derivative.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: Catalytic Hydrogenation of the Exocyclic Alkene

Objective: To reduce the exocyclic double bond of this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Round-bottom flask

  • Hydrogen balloon

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in methanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product. The product can be further purified by chromatography if necessary.

Visualizing Reaction Pathways and Workflows

reaction_pathways cluster_cycloaddition Cycloaddition Pathway cluster_hydrogenation Hydrogenation Pathway A This compound C [4+2] Cycloaddition A->C Dieneophile B N-Phenylmaleimide B->C Diene D Spiro[piperidine-3,3'-pyrrolidine]-2',5'-dione derivative C->D Toluene, 110°C E This compound F H₂ / Pd-C E->F G Benzyl 3-methylpiperidine-1-carboxylate F->G Methanol, rt H Further Hydrogenolysis (Potential Side Reaction) G->H I 3-Methylpiperidine H->I Prolonged reaction

Caption: Reaction pathways for this compound.

experimental_workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification start Combine Reactants and Solvent react Establish Reaction Conditions (Heating/Inert Atmosphere) start->react monitor Monitor Progress by TLC/LC-MS react->monitor workup Quench Reaction & Remove Catalyst monitor->workup Reaction Complete extraction Solvent Removal workup->extraction purification Column Chromatography extraction->purification end Characterize Pure Product purification->end

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is subtly modulated by the electronic properties of the N-Cbz protecting group. In cycloaddition reactions, it may exhibit slightly lower reactivity compared to its N-Boc counterpart. In catalytic hydrogenations, while the alkene reduction is efficient, the potential for concomitant deprotection of the Cbz group should be considered, a feature that can be either a useful synthetic shortcut or an undesired side reaction depending on the synthetic goal. The choice between N-Cbz and N-Boc protection for 3-methylenepiperidine should therefore be guided by the specific reaction sequence and the desired final product. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

In vitro and in vivo studies involving Benzyl 3-methylenepiperidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison of Benzylpiperidine-Based Cholinesterase Inhibitors for Alzheimer's Disease

This guide provides a comparative analysis of various benzylpiperidine derivatives investigated as potential therapeutic agents for Alzheimer's disease. The focus is on their in vitro and in vivo efficacy as cholinesterase inhibitors, a key target in Alzheimer's therapy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of In Vitro Activity

The primary mechanism of action for the compared benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE). The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
1,3-Dimethylbenzimidazolinones 15beeAChE0.39 ± 0.11[1]
15bhuAChE1.49 ± 0.43[1]
15bhuBChE1.33 ± 0.55[1]
15jeqBChE0.16 ± 0.04[1]
15jhuAChE1.25 ± 0.48[1]
15jhuBChE0.66 ± 0.22[1]
N-Benzylpiperidine Carboxamides 20 AChE5.94 ± 1.08[2]
28 AChE0.41 ± 1.25[2]
Dual HDAC/AChE Inhibitors d5 HDAC0.17[3]
d5 AChE6.89[3]
d10 HDAC0.45[3]
d10 AChE3.22[3]

eeAChE: Electrophorus electricus Acetylcholinesterase; huAChE: Human Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase; huBChE: Human Butyrylcholinesterase; HDAC: Histone Deacetylase.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)[1]

This spectrophotometric method is widely used to determine the in vitro activity of cholinesterase inhibitors.

  • Reagents:

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • AChE or BChE enzyme solution.

    • Phosphate buffer (pH 8.0).

  • Procedure:

    • The test compound, enzyme, and DTNB are pre-incubated in the phosphate buffer.

    • The reaction is initiated by the addition of the substrate (ATCI or BTCI).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

    • The absorbance of the yellow product is measured over time using a spectrophotometer at a wavelength of 412 nm.

    • The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing it to a control without the inhibitor.

    • IC50 values are calculated from the dose-response curves.

Neuroprotection Assay against H2O2-induced Oxidative Damage in PC12 Cells[1]

This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress.

  • Cell Culture:

    • PC12 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment:

    • Cells are pre-treated with various concentrations of the test compounds for a specified period.

    • Subsequently, hydrogen peroxide (H2O2) is added to induce oxidative stress.

  • Cell Viability Assessment (MTT Assay):

    • After incubation, MTT solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control group (untreated cells).

Mechanism of Action and Signaling Pathways

Several of the studied benzylpiperidine derivatives exhibit multifunctional properties that are beneficial for the treatment of Alzheimer's disease. Beyond cholinesterase inhibition, these compounds have been shown to possess neuroprotective and antioxidant activities.

Dual Inhibition of AChE and HDAC

Compounds d5 and d10 were designed as dual inhibitors of both acetylcholinesterase (AChE) and histone deacetylase (HDAC)[3]. This dual-action mechanism is a promising strategy for Alzheimer's disease therapy.

G cluster_0 Alzheimer's Disease Pathophysiology cluster_1 Therapeutic Intervention cluster_2 Molecular Targets Cholinergic Deficit Cholinergic Deficit Epigenetic Dysregulation Epigenetic Dysregulation Benzylpiperidine Derivative (d5, d10) Benzylpiperidine Derivative (d5, d10) AChE AChE Benzylpiperidine Derivative (d5, d10)->AChE Inhibition HDAC HDAC Benzylpiperidine Derivative (d5, d10)->HDAC Inhibition AChE->Cholinergic Deficit Contributes to HDAC->Epigenetic Dysregulation Contributes to

Caption: Dual inhibition of AChE and HDAC by benzylpiperidine derivatives.

Neuroprotective Effects

Compounds 15b and 15j demonstrated neuroprotective effects against oxidative damage induced by H2O2 in PC12 cells[1]. This suggests that their therapeutic potential extends beyond symptomatic relief through cholinesterase inhibition to potentially disease-modifying effects by protecting neurons from oxidative stress.

G H2O2 H2O2 Oxidative Stress Oxidative Stress H2O2->Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Benzylpiperidine Derivative (15b, 15j) Benzylpiperidine Derivative (15b, 15j) Benzylpiperidine Derivative (15b, 15j)->Oxidative Stress Inhibits

Caption: Neuroprotective action of benzylpiperidine derivatives against oxidative stress.

Conclusion

The benzylpiperidine scaffold has proven to be a versatile starting point for the development of potent cholinesterase inhibitors with potential applications in Alzheimer's disease therapy. The derivatives discussed exhibit a range of potencies and, in some cases, multifunctional properties such as HDAC inhibition and neuroprotection. The 1,3-dimethylbenzimidazolinone derivatives 15b and 15j show promising submicromolar IC50 values for cholinesterases and neuroprotective effects. The N-benzylpiperidine carboxamide 28 is a potent AChE inhibitor. Furthermore, the dual-target inhibitors d5 and d10 represent a rational drug design approach to tackle the multifaceted nature of Alzheimer's disease. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

SAR (Structure-Activity Relationship) studies of Benzyl 3-methylenepiperidine-1-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies focused directly on Benzyl 3-methylenepiperidine-1-carboxylate and its precise analogs. However, by examining SAR studies of structurally related N-benzylpiperidines and 3-substituted piperidine derivatives, we can extrapolate key principles to guide the rational design of novel therapeutic agents based on this scaffold.

This guide synthesizes findings from disparate studies on related piperidine-based compounds to provide a comparative analysis of how structural modifications influence biological activity. The insights presented here are intended for researchers, scientists, and drug development professionals engaged in the design and optimization of piperidine-containing molecules.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting a diverse range of biological entities, including cancer, central nervous system disorders, and infectious diseases.[1] Its prevalence stems from its favorable physicochemical properties. The piperidine motif can enhance metabolic stability, facilitate transport across biological membranes, and improve pharmacokinetic profiles, often with reduced toxicity.[1] The three-dimensional nature and conformational flexibility of the piperidine ring allow for optimal spatial arrangement of substituents to interact with biological targets.[2]

Core Structural Components and Their Influence on Activity

The core structure of this compound presents three key regions for chemical modification to explore the SAR: the N-benzylcarboxylate group, the 3-methylene substituent, and the piperidine ring itself. Understanding the impact of modifications at each of these positions is crucial for designing analogs with desired biological activities.

The N-Benzyl Carbamate/Carbonyl Group: Modulating Potency and Selectivity

The N-substituent on the piperidine ring plays a critical role in determining the pharmacological profile of the molecule. While direct SAR on the N-benzylcarboxylate is limited in the context of a 3-methylene substituent, studies on N-benzylpiperidines offer valuable insights. The N-benzyl group is a common motif in drug discovery, often utilized to fine-tune efficacy and physicochemical properties through cation-π interactions with target proteins.[2]

In a series of 4-substituted N-benzylpiperidines evaluated for their affinity for monoamine transporters, substitutions on the aromatic ring of the N-benzyl group significantly impacted both affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] For instance, the introduction of a trifluoromethyl group at the ortho position of the benzyl ring led to a compound that acted as an allosteric modulator of SERT.[3][4] This highlights the potential of the N-benzyl moiety to not only influence direct binding but also to induce more complex pharmacological effects.

Substitution at the 3-Position: Impact on Potency and Stereochemistry

The substitution pattern on the piperidine ring itself is a key determinant of biological activity. While literature specifically addressing the 3-methylene group is scarce, studies on analogs with other substituents at the 3-position provide a foundation for understanding its potential role.

In a series of 3-methyl-4-(N-phenyl amido)piperidines developed as analgesics, the stereochemistry at the 3-position had a profound impact on potency. For example, the cis-diastereomer of one compound was found to be significantly more potent than its trans-counterpart, demonstrating the critical importance of the spatial orientation of the 3-substituent for optimal interaction with the target receptor.[5]

The introduction of a 3-amino group in piperidine-based peptide analogues resulted in the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS.[6] This suggests that introducing functional groups at the 3-position can lead to highly specific biological activities.

Comparative Data of Structurally Related Piperidine Analogs

To provide a quantitative perspective, the following table summarizes the biological activities of various N-substituted and 3-substituted piperidine analogs from different studies. It is important to note that these compounds are not direct analogs of this compound, but they offer valuable comparative data on the effects of structural modifications on the piperidine scaffold.

Compound ClassRepresentative Compound/AnalogBiological TargetKey SAR FindingReference
N-Benzylpiperidines 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidineSerotonin Transporter (SERT)Ortho-substitution on the N-benzyl ring can induce allosteric modulation.[3][4]
3-Methylpiperidine Analgesics cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidineOpioid ReceptorsThe cis stereoisomer at the 3-position exhibited significantly higher analgesic potency compared to the trans isomer.[5]
3-Aminopiperidine-based Peptides (R)- and (S)-LGpipPBacterial Cysteine Protease IdeSThe 3-aminopiperidine core served as a crucial element for selective noncovalent inhibition.[6]
Piperidine-3-carbohydrazide-hydrazones 3g and 3jCholinesterases (AChE and BuChE)Substituents on the N-phenylalkyl group and the hydrazone moiety significantly influenced inhibitory activity and selectivity.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of SAR studies. Below are generalized protocols for key assays typically employed in the evaluation of piperidine-based compounds, based on the reviewed literature.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor, often by measuring the displacement of a radiolabeled ligand.

  • Preparation of Membranes: Cell lines expressing the target receptor (e.g., HEK293 cells transfected with the human dopamine transporter) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: A purified enzyme solution (e.g., acetylcholinesterase) and a suitable substrate (e.g., acetylthiocholine) are prepared in an appropriate buffer.

  • Inhibition Reaction: The enzyme is pre-incubated with varying concentrations of the test compound. The reaction is then initiated by the addition of the substrate.

  • Detection of Product Formation: The rate of product formation is monitored over time using a spectrophotometer or fluorometer. For acetylcholinesterase, the product of the reaction with Ellman's reagent (DTNB) is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the reaction rate against the inhibitor concentration.

Visualizing the SAR Workflow and Key Relationships

To better illustrate the process of SAR studies and the relationships between chemical structures and biological activities, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Parent Compound (this compound) Analogs Analog Library Generation (Modification of N-benzyl, 3-position, etc.) Start->Analogs Systematic Structural Modifications InVitro In Vitro Assays (Binding, Enzyme Inhibition) Analogs->InVitro InVivo In Vivo Models (Efficacy, Toxicity) InVitro->InVivo Lead Compound Selection SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Rational Design Optimization->Analogs Iterative Design Structural_Modifications cluster_N_Substituent N-Substituent Modification cluster_3_Position 3-Position Modification Parent This compound N_Benzyl N-Benzyl Analogs (Aromatic Substitution) Parent->N_Benzyl N_Acyl N-Acyl/Alkyl Analogs Parent->N_Acyl Methylene_Analogs Saturation/Functionalization of Methylene Group Parent->Methylene_Analogs Other_Substituents Introduction of other functional groups (e.g., -CH3, -NH2) Parent->Other_Substituents

References

Safety Operating Guide

Proper Disposal of Benzyl 3-methylenepiperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to handling Benzyl 3-methylenepiperidine-1-carboxylate for disposal, it is imperative to adhere to the following safety measures. This compound should be treated as hazardous.

Personal Protective Equipment (PPE): All personnel involved in the handling and disposal process must wear appropriate PPE to prevent exposure.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.[2]
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any potential dust or vapors.[1][5]

Handling Procedures:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][5]

  • Use in a well-ventilated area to prevent the concentration of fumes.[1][5]

  • Do not eat, drink, or smoke when handling this chemical.[1][2]

  • Wash hands thoroughly with soap and water after handling.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.

  • Waste Identification and Collection:

    • Treat all quantities of this compound, including unused product and contaminated materials, as hazardous waste.

    • Collect the waste in a designated, chemically compatible, and sealable container.[1][2]

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[2] Include the date of waste accumulation.

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[4] Incompatible wastes should be stored separately.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][5]

    • Keep the container tightly closed.[1][5]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]

  • Spill Management:

    • In case of a spill, evacuate the area if necessary.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2]

    • Collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.[1][2]

    • Clean the spill area thoroughly with soap and water.[1]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste.[2] Place these items in the same designated hazardous waste container.

Disposal Workflow

DisposalWorkflow A Identify Waste (Unused chemical, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C H Contain and Absorb Spill with Inert Material B->H D Segregate from Incompatible Wastes C->D E Store in a Secure, Well-Ventilated Area D->E F Contact EHS for Pickup and Disposal E->F G Spill Occurs G->B I Collect Spill Residue as Hazardous Waste H->I I->C

Caption: Disposal workflow for this compound.

Chemical Treatment (for Informational Purposes)

For some carbamates, chemical neutralization through methods like alkaline hydrolysis can be employed by trained personnel to reduce their hazard before final disposal.[4] However, this is a specialized procedure that requires a thorough understanding of the chemical reactions and potential byproducts. The resulting hydrolyzed products must still be collected and disposed of as hazardous waste. This method is not a substitute for professional hazardous waste disposal and should only be considered after a thorough risk assessment and with approval from your institution's EHS department.

Disclaimer: This information is intended as a general guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

Essential Safety and Operational Guide for Handling Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl 3-methylenepiperidine-1-carboxylate. The following procedures are based on best practices and data from structurally similar compounds, as a specific Safety Data Sheet (SDS) for the named compound was not publicly available. It is imperative to obtain the compound-specific SDS from the supplier for definitive guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classifications of analogous piperidine derivatives, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin, eye, and respiratory irritation.[1] The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves prior to use.
Protective clothingFlame retardant and impervious clothing is recommended.[2]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or if irritation is experienced.[2]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent all personal contact, including inhalation of dust or fumes.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed and protected from physical damage.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate action is necessary.

Exposure Type First Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For small spills, sweep up solid material, taking care to avoid generating dust, and place it in a suitable, labeled container for disposal.

  • For large spills, prevent further leakage if safe to do so. Contain the spill and collect the material for disposal.

  • Wash the spill area thoroughly with soap and water.

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, sealed, and labeled hazardous waste container.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Disposal Method: Arrange for disposal by a licensed chemical waste disposal company. Do not discharge into drains or the environment.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety protocols into the experimental workflow for handling this compound.

experimental_workflow Experimental Workflow: this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Experiment prep Review SDS and SOPs ppe Don PPE: - Goggles - Gloves - Lab Coat prep->ppe setup Prepare Well-Ventilated Workspace (Fume Hood) ppe->setup weigh Weigh Compound setup->weigh Begin Experiment dissolve Dissolve/React Compound weigh->dissolve decon Decontaminate Workspace dissolve->decon Experiment Complete waste Dispose of Waste (Chemical and PPE) decon->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash

Caption: A flowchart outlining the key safety steps from preparation to post-experiment cleanup for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.